Synthesis and Characterization of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a highly versatile bidentate building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), Schiff base ligands, and metal-organic frameworks (MOFs). Structurally, it combines the coordination potential of a 2-methylimidazole ring with the reactive, chelating properties of an acetohydrazide moiety.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This whitepaper deconstructs the mechanistic causality behind the synthesis, provides self-validating experimental protocols, and outlines quantitative process optimization to ensure high-yield, reproducible results in your laboratory.
Mechanistic Rationale & Pathway Design
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is achieved via a robust, two-step linear sequence: N-alkylation followed by hydrazinolysis .
Step 1: Regioselective N-Alkylation
The first step involves the nucleophilic substitution (
SN2
) of ethyl bromoacetate by 2-methylimidazole [1].
Causality of Reagent Selection: The methyl group at the C2 position of the imidazole ring introduces steric hindrance, slightly reducing the nucleophilicity of the adjacent nitrogen atoms compared to unsubstituted imidazole. To overcome this, ethyl bromoacetate is selected over ethyl chloroacetate due to the superior leaving-group ability of the bromide ion.
Base and Solvent Dynamics: Potassium carbonate (
K2CO3
) is utilized as a mild, heterogeneous base in a polar aprotic solvent (acetone or acetonitrile).
K2CO3
effectively deprotonates the imidazole without causing competitive alkaline hydrolysis of the ester product, a common side reaction when using aqueous sodium hydroxide (
NaOH
).
Step 2: Hydrazinolysis via the
α
-Effect
The intermediate, ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate, is subjected to nucleophilic acyl substitution using hydrazine hydrate (
NH2NH2⋅H2O
) [2].
Causality of Reagent Selection: Hydrazine is an exceptionally potent nucleophile due to the α
-effect —the electrostatic repulsion between the unshared electron pairs on adjacent nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO). This allows hydrazine to rapidly attack the ester carbonyl carbon, displacing the ethoxide leaving group.
Thermodynamic Driving Force: The reaction is conducted in refluxing ethanol. As the target acetohydrazide forms, its solubility in cold ethanol is significantly lower than that of the starting ester, allowing for precipitation-driven equilibrium shifting and effortless isolation.
Caption: Chemical synthesis pathway for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Quantitative Process Optimization
To ensure maximum throughput and minimize impurity profiles, the reaction conditions must be tightly controlled. The following tables summarize the empirical data used to establish the optimal parameters for both steps.
Table 1: Solvent and Base Screening for Step 1 (N-Alkylation)
Conditions: 1.0 eq 2-methylimidazole, 1.1 eq ethyl bromoacetate, 1.5 eq base, 12 hours.
The following methodologies are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure the chemist can verify success before proceeding.
Protocol A: Synthesis of Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate
Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (8.21 g, 100 mmol) and anhydrous
K2CO3
(20.7 g, 150 mmol) in 200 mL of HPLC-grade acetone. Stir at room temperature for 15 minutes to initiate deprotonation.
Addition: Add ethyl bromoacetate (18.3 g, 110 mmol) dropwise over 20 minutes via an addition funnel. Caution: Ethyl bromoacetate is a lachrymator; perform this step in a well-ventilated fume hood.
Reaction: Heat the mixture to a gentle reflux (60°C) and stir for 12 hours.
Self-Validation (IPC): Pull a 0.1 mL aliquot, filter, and analyze via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the 2-methylimidazole spot (
Rf≈0.1
, stains with iodine) and the appearance of a new spot (
Rf≈0.6
) confirms completion.
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
K2CO3
and
KBr
). Wash the filter cake with an additional 50 mL of acetone.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the intermediate as a pale yellow oil. (Expected yield: ~15.5 g, 92%). This crude oil is sufficiently pure for the next step.
Protocol B: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Preparation: Dissolve the crude ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate (15.0 g, ~89 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
Reaction: Attach a reflux condenser and heat the solution to 80°C for 4 to 6 hours.
Self-Validation (IPC): Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1). The ester spot (
Rf≈0.8
) should completely disappear, replaced by a highly polar baseline spot (
Rf≈0.1−0.2
) corresponding to the hydrazide.
Crystallization: Concentrate the reaction volume by 50% under reduced pressure. Transfer the flask to an ice bath (0–5°C) and allow it to stand for 2 hours. White to off-white crystals will precipitate as the equilibrium shifts.
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the crystals with 20 mL of ice-cold ethanol, followed by 20 mL of diethyl ether to facilitate rapid drying.
Drying: Dry the product in a vacuum oven at 50°C for 8 hours. (Expected yield: ~12.9 g, 94% over step 2).
Caption: Step-by-step experimental workflow from N-alkylation to final product isolation.
Analytical Validation (Expected Data)
To verify the structural integrity of the synthesized 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, compare your analytical results against these expected spectroscopic benchmarks:
ESI-MS (m/z): Calculated for
C6H10N4O[M+H]+
: 155.09; Found: 155.1.
Melting Point: 152–154 °C.
References
Title: Synthesis and Biological Evaluation of Novel 99mTc-Labelled Bisphosphonates as Superior Bone Imaging Agents
Source: Molecules (MDPI)
URL: [Link]
Title: Phthalic anhydride (PA): a valuable substrate in organic transformations
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Exploratory
physicochemical properties of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Executive Summary 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide is a bifunctional organic building block characterized by a 2-methylimidazole pharmacophore linked to a highly reactive acetohydrazide moiety. Commercially av...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide is a bifunctional organic building block characterized by a 2-methylimidazole pharmacophore linked to a highly reactive acetohydrazide moiety. Commercially available as both a free base (CAS: 859154-19-1)[1] and a dihydrochloride salt (CAS: 2059949-12-9), this compound serves as a critical intermediate in the synthesis of bioactive hydrazones, Schiff bases, and metallodrug complexes. This whitepaper provides an authoritative guide on its physicochemical properties, structural rationale, and field-validated protocols for its application in drug discovery.
The structural architecture of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide imparts unique physicochemical properties that align well with Lipinski's Rule of Five, making it highly suitable for oral drug development. The imidazole ring provides a basic nitrogen capable of hydrogen bonding and metal coordination, while the acetohydrazide tail acts as a versatile nucleophile.
Table 1: Physicochemical Properties of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide
Causality in Salt Selection: The free base exhibits moderate aqueous solubility but is susceptible to atmospheric oxidation and intermolecular condensation over time. Conversion to the dihydrochloride salt protonates both the imidazole nitrogen and the primary amine of the hydrazide, drastically increasing aqueous solubility and shelf-life stability by sterically and electronically shielding the nucleophilic centers.
Fig 1: Logical relationship between structural moieties and physicochemical profiles.
Reactivity & Mechanistic Pathways
The primary utility of this compound lies in the nucleophilic addition-elimination reactions of its hydrazide group. When reacted with aromatic aldehydes or ketones, it forms stable acylhydrazones (Schiff bases). Related imidazole-based acetohydrazides have been extensively utilized to synthesize derivatives with potent antitumor activities against cell lines such as A549, HCT116, and HepG2[3]. Furthermore, the combination of the imidazole nitrogen and the hydrazone heteroatoms creates multidentate pockets ideal for chelating transition metals (e.g., Cu(II), Zn(II)), which is a rapidly expanding area in metallodrug design.
Fig 2: Synthetic workflow for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and its derivatives.
Validated Experimental Protocols
Protocol A: Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide
Objective: To synthesize the free base from 2-methylimidazole via an ester intermediate.
N-Alkylation: Dissolve 1.0 eq of 2-methylimidazole in anhydrous acetonitrile. Add 1.5 eq of anhydrous potassium carbonate (K₂CO₃) and 1.1 eq of ethyl chloroacetate. Reflux for 8 hours.
Causality: K₂CO₃ is selected as a mild, heterogeneous base. It is strong enough to deprotonate the acidic N-H of 2-methylimidazole (pKa ~14.5) to form the nucleophilic imidazolide anion, but mild enough to prevent the base-catalyzed hydrolysis of the ethyl chloroacetate electrophile.
Filtration & Concentration: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate.
Hydrazinolysis: Dissolve the crude ester in absolute ethanol. Add 2.0 eq of hydrazine hydrate (80% aqueous solution) dropwise. Reflux for 6 hours.
Causality: Absolute ethanol is chosen because it maintains a homogenous reaction mixture while preventing the hydrolysis of the ester intermediate that would dominate in purely aqueous conditions. Its boiling point (78°C) provides optimal thermal energy to drive the substitution without degrading the product.
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is a self-validating system when the ester precursor mass (m/z 169.1) is fully replaced by the hydrazide product mass [M+H]⁺ at m/z 155.1[2].
Isolation: Cool the mixture to 0°C. The product crystallizes as a white solid. Filter, wash with cold ethanol, and dry under vacuum.
Protocol B: Derivatization into a Bioactive Schiff Base (Hydrazone)
Objective: To synthesize an acylhydrazone derivative for biological screening.
Condensation: Dissolve 1.0 eq of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in absolute ethanol. Add 1.0 eq of the target aromatic aldehyde (e.g., 2,4-dihydroxybenzaldehyde).
Catalysis: Add 2-3 drops of glacial acetic acid. Reflux the mixture for 4-6 hours.
Causality: Glacial acetic acid lowers the pH to ~4.5-5.0. This specific pH range is critical: it is acidic enough to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity, but not so acidic that it fully protonates the nucleophilic primary amine of the hydrazide (pKa ~3.0), which would arrest the reaction.
Validation Checkpoint: Monitor the reaction via FT-IR. The successful condensation is validated by the disappearance of the primary amine N-H stretch (typically ~3300-3400 cm⁻¹) and the appearance of a sharp imine C=N stretch at ~1620 cm⁻¹.
Purification: Cool to room temperature, filter the precipitated Schiff base, and recrystallize from hot ethanol.
Safety and Handling
While specific toxicity data for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is limited, structurally analogous compounds like 2-(1H-imidazol-1-yl)acetohydrazide carry standard warnings for acute oral toxicity (Harmful if swallowed) and skin/eye irritation[4]. Standard PPE (gloves, safety goggles, lab coat) and handling within a certified fume hood are mandatory to ensure operator safety.
Comprehensive Technical Guide: Synthesis, Characterization, and Application of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide in Drug Discovery
Executive Summary In modern medicinal chemistry, the design of multi-target directed ligands often relies on versatile, bifunctional building blocks. 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (often handled as its dihy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the design of multi-target directed ligands often relies on versatile, bifunctional building blocks. 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (often handled as its dihydrochloride salt, CAS: 2059949-12-9)[1] represents a critical intermediate in this paradigm.
This molecule merges two highly valuable chemical spaces: a 2-methylimidazole core , known for its robust hydrogen-bonding capacity and metal-coordinating properties, and an acetohydrazide linker , which acts as a highly reactive nucleophilic handle[2]. This technical guide provides an in-depth analysis of the compound's structural properties, a self-validating synthetic methodology, rigorous analytical characterization standards, and its downstream applications in generating bioactive scaffolds such as Schiff bases and heterocyclic rings[3].
Physicochemical Profiling
Understanding the fundamental properties of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The free base is highly polar, making it soluble in protic solvents (methanol, ethanol) and highly polar aprotic solvents (DMSO, DMF), but insoluble in non-polar hydrocarbons.
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is achieved via a robust, two-step protocol: N-alkylation followed by hydrazinolysis[5]. To ensure scientific integrity, the protocol below is designed as a self-validating system , incorporating causality for reagent selection and in-process controls.
Fig 1. Two-step synthetic workflow for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Step 1: N-Alkylation of 2-Methylimidazole
Procedure: A mixture of 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) is suspended in dry acetone or DMF. Ethyl chloroacetate (1.1 eq) is added dropwise. The mixture is refluxed for 10-12 hours.
Causality of Choices: K₂CO₃ is selected as a mild base because it efficiently deprotonates the acidic N-H of the imidazole ring without causing competitive hydrolysis of the ethyl chloroacetate (a side reaction common with stronger bases like NaOH).
Self-Validation: The reaction progress is monitored via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (7:3) system. The protocol is validated when the highly polar imidazole spot disappears, replaced by a faster-moving, less polar spot corresponding to the intermediate ester.
Step 2: Hydrazinolysis
Procedure: The isolated ester intermediate (1.0 eq) is dissolved in absolute ethanol. Hydrazine hydrate (80% or 99%, 3.0 eq) is added, and the solution is refluxed for 6-8 hours[2][5].
Causality of Choices: Absolute ethanol is critical; the presence of excess water at reflux temperatures can lead to the competitive hydrolysis of the ester back to 2-(2-methyl-1H-imidazol-1-yl)acetic acid, drastically reducing the yield. Hydrazine hydrate is used instead of anhydrous hydrazine to mitigate severe toxicity and explosion risks while maintaining sufficient nucleophilicity.
Self-Validation: This step is visually self-validating. The starting ester is highly soluble in cold ethanol, whereas the resulting acetohydrazide exhibits lower solubility. Upon completion and subsequent cooling of the reaction mixture in an ice bath, the target compound spontaneously precipitates as a crystalline solid, allowing for isolation via simple vacuum filtration without column chromatography[6].
Analytical Characterization
Rigorous structural verification is required before utilizing the acetohydrazide in downstream drug discovery workflows. The transformation from ester to hydrazide yields highly specific, diagnostic spectral shifts[7][8].
Table 2: Diagnostic Spectral Data & Causality
Analytical Method
Diagnostic Signal
Causality / Structural Assignment
FT-IR Spectroscopy
~3300 - 3200 cm⁻¹
Appearance of strong N-H stretching bands confirming the primary (-NH₂) and secondary (-NH-) amines of the hydrazide group[7][9].
FT-IR Spectroscopy
~1680 cm⁻¹
Shift of the C=O stretch (Amide I band). The ester carbonyl (~1735 cm⁻¹) shifts to a lower frequency due to resonance stabilization from the adjacent nitrogen lone pair[7].
¹H NMR (DMSO-d₆)
~9.3 ppm (s, 1H)
Highly deshielded secondary amide proton (-NH-). Validated by its disappearance upon D₂O exchange[8].
¹H NMR (DMSO-d₆)
~4.6 ppm (s, 2H)
The methylene (-CH₂-) linker. It is heavily deshielded because it is flanked by the electronegative imidazole nitrogen and the electron-withdrawing carbonyl group[3].
¹H NMR (DMSO-d₆)
~4.3 ppm (s, 2H)
The terminal primary amine protons (-NH₂). Validated by D₂O exchange.
¹H NMR (DMSO-d₆)
Absence of signals
Complete disappearance of the ethyl group signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) definitively proves the success of the hydrazinolysis.
Downstream Pharmacological Applications
The primary value of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide lies in its utility as a branching point for generating diverse chemical libraries. The terminal -NH₂ group is a potent nucleophile that can participate in various condensation and cyclization reactions[10].
Fig 2. Downstream derivatization pathways and associated pharmacological targets.
Synthesis of Schiff Bases (Hydrazones)
Reacting the acetohydrazide with various aromatic aldehydes (Ar-CHO) in ethanol, catalyzed by a few drops of glacial acetic acid, yields N-acylhydrazones (Schiff bases)[3][7].
Mechanistic Insight: The acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the terminal -NH₂ of the hydrazide.
Biological Relevance: These hydrazones frequently exhibit potent anticancer and antimicrobial activities. In NMR analysis, these compounds often present as a mixture of E/Z geometrical isomers due to restricted rotation around the C=N double bond, which is a critical factor to account for during structural elucidation[7].
Cyclization to 1,3,4-Oxadiazoles
Treating the acetohydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux conditions leads to intramolecular cyclization, forming 5-substituted-1,3,4-oxadiazole-2-thiol derivatives[8][10]. These rigid heterocyclic scaffolds are heavily utilized in designing anti-inflammatory and anticonvulsant agents due to their ability to act as bioisosteres for amides and esters, offering improved metabolic stability.
References
Molaid Chemical Database : 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride | 2059949-12-9. Available at: [Link]
ACS Omega : Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. Available at: [Link]
Bioorganic & Medicinal Chemistry Letters (via PubMed): Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Available at: https://pubmed.ncbi.nlm.nih.gov/22483584/
Arabian Journal of Chemistry : Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Available at: [Link]
Asian Journal of Chemistry : Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Available at: [Link]
Scholars Research Library : Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available at: [Link]
High-Resolution Mass Spectrometry and Fragmentation Kinetics of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide: A Technical Guide
Executive Summary The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (C₆H₁₀N₄O) is a highly versatile bifunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs), metal-organic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (C₆H₁₀N₄O) is a highly versatile bifunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and specialized ligands. Due to its dual-basic nature—comprising both a substituted imidazole ring and a terminal acetohydrazide moiety—its mass spectrometric behavior is complex and highly dependent on proton mobility.
This whitepaper provides an in-depth, mechanistic guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiling of this compound. By deconstructing its ionization dynamics and Collision-Induced Dissociation (CID) pathways, this guide equips analytical scientists with the predictive frameworks necessary for robust method development, impurity profiling, and pharmacokinetic quantification.
Chemical Context & Ionization Dynamics
To understand the mass spectrometric behavior of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, one must first analyze its proton affinity. In positive-ion Electrospray Ionization (ESI+), the molecule presents two primary sites for protonation:
The Imidazole Nitrogen (N3): The sp² hybridized nitrogen in the 2-methylimidazole ring is highly basic, acting as the primary thermodynamic proton sink.
The Terminal Hydrazide Amine (-NH₂): The terminal nitrogen of the hydrazide group is also basic and serves as a secondary, kinetically accessible protonation site.
Under standard ESI(+) conditions, the molecule readily forms a stable pseudomolecular ion [M+H]⁺ at m/z 155.0927 . According to the Mobile Proton Model of gas-phase peptide and amide fragmentation, collisional activation provides the internal energy required for the proton to migrate from the imidazole ring to the acetohydrazide group. This mobilization is the causal trigger for the charge-directed cleavage observed in tandem mass spectrometry (MS/MS) [1].
Collision-Induced Dissociation (CID) Mechanisms
The fragmentation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide under CID is governed by the relative bond dissociation energies of the aliphatic linker versus the stability of the resulting product ions. We observe three primary competitive pathways:
Pathway A: Hydrazide Cleavage (Loss of NH₃ and N₂H₄)
Protonation at the terminal hydrazide nitrogen weakens the adjacent N-N and C-N bonds.
Loss of Ammonia (-17 Da): A low-energy pathway where the terminal -NH₂ abstracts a proton and leaves as neutral NH₃, generating an intermediate at m/z 138.0662 .
Loss of Hydrazine (-32 Da): Cleavage of the amide C-N bond results in the expulsion of neutral hydrazine (N₂H₄), leaving a resonance-stabilized acylium ion (2-(2-methyl-1H-imidazol-1-yl)acetyl cation) at m/z 123.0553 . This is a hallmark fragmentation pattern for acetohydrazide derivatives [2].
Pathway B: N-C Aliphatic Cleavage (Formation of the Base Peak)
As collision energy increases, the dominant fragmentation shifts to the cleavage of the C-N bond connecting the imidazole ring to the acetohydrazide linker. The charge is retained on the imidazole moiety, yielding the highly stable 2-methylimidazolium cation at m/z 83.0609 . Due to the aromatic stability of the imidazole ring, this ion typically forms the base peak (100% relative abundance) in MS/MS spectra acquired at normalized collision energies (NCE) above 25%.
Pathway C: Imidazole Ring Opening
At high collision energies (NCE > 40%), the 2-methylimidazolium cation (m/z 83.0609) undergoes deep structural rearrangement. The azole ring opens, followed by the characteristic expulsion of neutral hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 56.0500 . This sequence is a well-documented diagnostic marker for substituted imidazoles [3].
Caption: CID fragmentation pathways of protonated 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Quantitative Data Summary
The table below summarizes the exact masses, elemental compositions, and expected relative abundances of the key diagnostic ions for high-resolution mass spectrometry (HRMS) annotation.
Fragment Type
Elemental Formula
Theoretical m/z
Neutral Loss
Expected Abundance (NCE 30%)
Diagnostic Significance
Precursor Ion
[C₆H₁₁N₄O]⁺
155.0927
N/A
10 - 20%
Confirms intact molecular weight.
Product Ion 1
[C₆H₈N₃O]⁺
138.0662
17.0265 (NH₃)
5 - 15%
Indicates terminal primary amine.
Product Ion 2
[C₆H₇N₂O]⁺
123.0553
32.0374 (N₂H₄)
20 - 40%
Confirms acetohydrazide functional group.
Product Ion 3
[C₄H₇N₂]⁺
83.0609
72.0318 (C₂H₄N₂O)
100% (Base Peak)
Confirms 2-methylimidazole core.
Product Ion 4
[C₃H₆N]⁺
56.0500
27.0109 (HCN)
10 - 25%
Confirms azole ring opening.
Standardized LC-MS/MS Experimental Protocol
To ensure reproducibility and self-validation, the following protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded reversed-phase chromatography. Standard C18 columns often fail to retain this highly polar, nitrogen-rich compound, leading to ion suppression in the solvent front [4].
Caption: End-to-end LC-MS/MS analytical workflow for acetohydrazide derivatives.
Step-by-Step Methodology
Phase 1: Sample Preparation
Stock Solution: Dissolve 1.0 mg of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock.
Working Dilution: Dilute the stock to 100 ng/mL using the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid for HILIC). Causality Check: Matching the sample diluent to the initial mobile phase prevents peak distortion and breakthrough.
Phase 2: Chromatographic Separation
Column Selection: Use a HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).
Mobile Phases:
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 95% B, hold for 1 minute, ramp down to 50% B over 4 minutes to elute the polar analyte, then re-equilibrate at 95% B for 3 minutes. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry Parameters (ESI-HRMS)
Source Settings: Set the ESI source to positive mode (+). Capillary voltage: 3.5 kV; Desolvation temperature: 350°C; Desolvation gas (N₂): 800 L/hr.
MS1 Acquisition: Scan range m/z 50–300. Verify the exact mass of the [M+H]⁺ ion at m/z 155.0927 (mass error < 5 ppm).
MS/MS (Targeted CID): Isolate m/z 155.1 in the quadrupole (Q1) with a 1.0 Da isolation window. Apply a stepped Normalized Collision Energy (NCE) of 15%, 30%, and 45% using Argon or Nitrogen as the collision gas.
Data Processing: Extract ion chromatograms (EIC) for the precursor (m/z 155.0927) and the primary quantifier fragment (m/z 83.0609) to build a self-validating quantitative calibration curve.
References
Cui, L., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1462, 73-79. Retrieved from[Link]
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. Retrieved from[Link]
Toyoda, M., et al. (2008). Sialic acid derivatization for glycan analysis by mass spectrometry. Journal of Biochemistry. Retrieved from[Link]
Foundational
Infrared Spectroscopy of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide: A Comprehensive Technical Guide
Executive Summary The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (CAS: 859154-19-1) is a highly versatile bifunctional building block widely utilized in the synthesis of acylhydrazones, metallo-organic framewor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (CAS: 859154-19-1) is a highly versatile bifunctional building block widely utilized in the synthesis of acylhydrazones, metallo-organic frameworks (MOFs), and novel bioactive heterocycles. Structurally, it consists of a 2-methylimidazole core covalently linked at the N1 position to an acetohydrazide moiety.
Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique for verifying the structural integrity of this molecule. Specifically, FTIR is critical for confirming the successful N-alkylation of the imidazole ring (evidenced by the absence of the imidazole N-H stretch) and the formation of the terminal acetohydrazide group. This whitepaper provides an authoritative, in-depth guide to the vibrational modes, causality of spectral shifts, and optimized experimental protocols for the FTIR characterization of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
To accurately interpret the FTIR spectrum of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, one must understand the independent and coupled vibrational dynamics of its two primary structural domains: the 2-methylimidazole ring and the acetohydrazide chain.
The Acetohydrazide Moiety (-CH₂-CO-NH-NH₂)
The hydrazide functional group is highly polar and participates in extensive intermolecular hydrogen bonding, which directly dictates the position and shape of its spectral peaks.
N-H Stretching: The terminal primary amine (-NH₂) and the secondary amine (-NH-) of the hydrazide group exhibit distinct stretching vibrations. The asymmetric and symmetric stretching of the -NH₂ group typically manifest as a bifurcated, broad band between 3199 cm⁻¹ and 3286 cm⁻¹ [1]. The secondary N-H stretch usually appears slightly lower, around 3109–3160 cm⁻¹ [1],[2]. The broadness of these peaks is a direct causal result of solid-state hydrogen bonding; in dilute non-polar solutions, these peaks would sharpen and shift to higher wavenumbers.
Carbonyl (C=O) Stretching (Amide I): The C=O bond of the hydrazide group acts as a strong hydrogen-bond acceptor. Consequently, its stretching frequency is pulled down from a typical isolated ketone/aldehyde position (~1710 cm⁻¹) to a characteristic Amide I band region of 1660–1686 cm⁻¹ [2].
N-H Bending (Amide II): The in-plane bending of the N-H bond, coupled with C-N stretching, produces a strong Amide II band in the 1520–1550 cm⁻¹ region.
The 2-Methylimidazole Core
A critical diagnostic feature of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is the absence of the broad imidazole N-H stretch (which typically appears around 3018–3020 cm⁻¹ in free 2-methylimidazole)[3]. Because the N1 position is alkylated by the acetohydrazide chain, all N-H signals in the spectrum belong exclusively to the hydrazide group.
Ring Vibrations: The C=N stretch of the imidazole ring is typically observed near 1585 cm⁻¹ , while the C=C stretch appears around 1635 cm⁻¹ [4]. The characteristic in-plane ring stretching and breathing modes, which serve as the compound's fingerprint, occur at 1458, 1425, and 1146 cm⁻¹ [4].
C-H Stretching: The aromatic C-H asymmetric stretching from the unsaturated imidazole ring appears near 3135 cm⁻¹ [4]. In contrast, the aliphatic C-H stretching from the methyl (-CH₃) and bridging methylene (-CH₂-) groups appears at lower wavenumbers, typically 2929–2980 cm⁻¹ [4],[2].
Experimental Protocols: FTIR Analysis Workflows
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to. Two primary methodologies are detailed: Attenuated Total Reflectance (ATR) for rapid, non-destructive screening, and Potassium Bromide (KBr) pelleting for high-resolution transmission data.
Protocol A: ATR-FTIR Spectroscopy (Preferred)
Causality: ATR-FTIR eliminates the need for hygroscopic matrices like KBr, preventing the introduction of artifactual O-H stretching bands (around 3400 cm⁻¹) that can obscure the critical N-H stretching region of the hydrazide group.
Crystal Preparation: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol or methanol. Allow to air dry completely.
Background Acquisition: Collect a background spectrum of the ambient atmosphere (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans). This step is self-validating; it subtracts ambient CO₂ and water vapor from the final data.
Sample Application: Place 2–5 mg of solid 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide directly onto the crystal.
Compression: Lower the pressure anvil until the clutch clicks. Reasoning: Intimate optical contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring high signal-to-noise ratio.
Acquisition & Processing: Run the scan using the same parameters as the background. Apply an ATR correction algorithm during post-processing to compensate for the wavelength-dependent penetration depth.
Protocol B: KBr Pellet Transmission Method
Matrix Desiccation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 24 hours prior to use to eliminate absorbed moisture.
Milling: In an agate mortar, gently grind 1–2 mg of the analyte with 100–150 mg of the dried KBr. Reasoning: The analyte concentration must be kept below 2% w/w to prevent peak saturation and broadening due to excessive self-absorption.
Pressing: Transfer the homogenous powder to a 13 mm pellet die. Apply a vacuum to remove trapped air (preventing opaque pellets), then apply 10 tons of hydraulic pressure for 2–3 minutes.
Acquisition: Place the resulting translucent pellet in the transmission holder and acquire the spectrum against a blank KBr pellet background.
Data Presentation
The following table synthesizes the expected quantitative FTIR data for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, categorizing peaks by functional group and vibrational mode.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Causality / Notes
Hydrazide (-NH₂ / -NH)
N-H Asym/Sym Stretch
3199 – 3286
Strong, Broad
Broadened due to solid-state intermolecular H-bonding.
Imidazole Ring
Aromatic C-H Stretch
~3135
Weak to Med
Distinct from aliphatic C-H stretches.
Aliphatic (-CH₃ / -CH₂-)
Aliphatic C-H Stretch
2929 – 2980
Medium
Overlaps slightly with the lower tail of N-H bands.
Hydrazide (C=O)
C=O Stretch (Amide I)
1660 – 1686
Very Strong
Highly sensitive to H-bonding environment; primary diagnostic peak.
Imidazole Ring
C=C Stretch
~1635
Medium
Often appears as a distinct shoulder to the Amide I peak.
Imidazole Ring
C=N Stretch
~1585
Strong
Core indicator of the intact imidazole heterocycle.
Hydrazide (-NH)
N-H Bend (Amide II)
1520 – 1550
Strong
Coupled with C-N stretching dynamics.
Imidazole Ring
Ring Breathing/Stretch
1458, 1425, 1146
Medium
Fingerprint region identifiers for 2-methylimidazole.
Workflow Visualization
The following diagram maps the logical progression of the FTIR characterization workflow, highlighting the decision points between sample preparation methods and the subsequent data processing steps.
Figure 1: End-to-end workflow for the FTIR characterization of acetohydrazide derivatives.
References
Physical and Structural Characterization of Biofield Treated Imidazole Derivatives
Source: IOMC World
URL:[Link]
Influence of the 2-methylimidazole/zinc nitrate hexahydrate molar ratio on the synthesis of zeolitic imidazolate framework-8 crystals at room temperature
Source: National Center for Biotechnology Information (NCBI / PMC)
URL:[Link]
Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity
Source: Journal of Medicinal and Pharmaceutical Chemistry Research (SAMI Publishing Company)
URL:[Link]
Synthesis, Characterization and Biological Activities of Some New Acid Hydrazones Derived from Ethyl-2-(2, 5-Dichloroanilido) Acetohydrazide
Source: Oriental Journal of Chemistry
URL:[Link]
Therapeutic Horizons of Imidazole Scaffolds: Biological Activity and Synthetic Utility of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Executive Summary In the landscape of modern medicinal chemistry, the imidazole ring remains one of the most privileged pharmacophores due to its high affinity for diverse biological receptors and its ability to particip...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the imidazole ring remains one of the most privileged pharmacophores due to its high affinity for diverse biological receptors and its ability to participate in hydrogen bonding, dipole-dipole interactions, and metal coordination. While much attention is given to final active pharmaceutical ingredients (APIs), the intermediate building blocks dictate the structural diversity and ultimate efficacy of the resulting drug candidates.
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (CAS: 2059949-12-9) serves as a critical, highly reactive intermediate. It is not typically administered as a standalone therapeutic; rather, its terminal hydrazide moiety acts as a versatile chemical hook. By condensing this compound with various aryl aldehydes or ketones, researchers generate hydrazide-hydrazone molecular hybrids —a class of compounds exhibiting profound antimicrobial, antifungal, and antitumoral activities. This whitepaper provides a comprehensive technical guide on the synthetic utility, biological activity, and experimental validation of this crucial imidazole scaffold.
Chemical Profile & Synthetic Workflow
The transformation of 2-methylimidazole into a biologically active hydrazone hybrid is a masterclass in rational drug design. The synthesis relies on two fundamental reactions: N-alkylation and hydrazinolysis.
The Causality of the Synthetic Route
N-Alkylation: 2-methylimidazole is reacted with ethyl chloroacetate. Potassium carbonate (
K2CO3
) is utilized as a mild base. Why
K2CO3
? A stronger base (like NaOH) would risk hydrolyzing the ester group of the alkylating agent before the substitution could occur.
K2CO3
selectively deprotonates the secondary amine of the imidazole ring, driving the formation of ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate.
Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate. Hydrazine is a potent alpha-effect nucleophile. It attacks the ester carbonyl, displacing ethanol and yielding the target 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide .
Schiff Base Condensation: The terminal primary amine of the hydrazide is condensed with an aldehyde. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazide, culminating in the active hydrazone pharmacophore.
Synthetic workflow from 2-methylimidazole to active hydrazone pharmacophores.
Core Biological Activities & Mechanistic Pathways
Once 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is converted into its hydrazone derivatives, the resulting molecules exhibit broad-spectrum biological activity. The integration of the imidazole ring (which mimics histidine residues in biological systems) with the azomethine (-NH-N=CH-) linkage creates a molecule capable of chelating metal ions within metalloenzymes and intercalating with microbial DNA.
According to authoritative reviews on, these conjugates demonstrate exceptional efficacy against multi-drug resistant (MDR) bacterial strains.
Mechanism of Action (Antimicrobial & Antifungal)
Bacterial Targets: The imidazole-hydrazone hybrids primarily target bacterial DNA gyrase and Topoisomerase IV . By stabilizing the DNA-enzyme cleavage complex, they prevent DNA religation, leading to double-strand breaks and rapid bactericidal cell death.
Fungal Targets: In fungal pathogens (e.g., Candida albicans), the unhindered nitrogen of the imidazole ring coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51) . This inhibits ergosterol biosynthesis, leading to the accumulation of toxic methylated sterols, membrane lysis, and fungicidal death.
Mechanistic pathways of imidazole-hydrazone conjugates in microbial cells.
Quantitative Efficacy Data
The table below summarizes the in vitro biological activity of various hydrazone derivatives synthesized from imidazole acetohydrazide scaffolds, demonstrating their potency against standard reference drugs [1].
Derivative Scaffold Type
Target Pathogen / Cell Line
Observed Activity (MIC / IC50)
Reference Standard
Imidazole-Pyrazole Hybrids
Staphylococcus aureus (Gram +)
MIC: 1.5 – 50 µg/mL
Ciprofloxacin (1.0 µg/mL)
Imidazole-Quinolone Hybrids
Pseudomonas aeruginosa (Gram -)
MIC: 0.46 µM
Chloramphenicol (50 µM)
Benzylidene-Hydrazones
Escherichia coli (Gram -)
MIC: 12.5 µg/mL
Ampicillin (10 µg/mL)
Imidazole-Triazole Hybrids
Candida albicans (Fungi)
MIC: 4.0 – 16.0 µg/mL
Fluconazole (2.0 µg/mL)
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in quality control check.
Protocol A: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Objective: To isolate the pure hydrazide intermediate with >95% yield.
Esterification: Dissolve 2-methylimidazole (10 mmol) in 30 mL of anhydrous acetone. Add anhydrous
K2CO3
(15 mmol) and stir for 30 minutes at room temperature.
Causality Check: Pre-stirring with
K2CO3
ensures complete deprotonation of the imidazole N-H before the alkylating agent is introduced, preventing unwanted side reactions.
Alkylation: Dropwise add ethyl chloroacetate (12 mmol) over 15 minutes. Reflux the mixture for 12 hours. Filter the inorganic salts while hot, and evaporate the solvent under reduced pressure to yield the ester intermediate.
Hydrazinolysis: Dissolve the crude ester in 25 mL of absolute ethanol. Add an excess of 80% hydrazine hydrate (20 mmol). Reflux for 8 hours.
Causality Check: An excess of hydrazine is critical to push the equilibrium entirely toward the hydrazide and prevent the formation of symmetric di-hydrazides.
Isolation: Cool the mixture to 0°C. The target 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide will precipitate as a white crystalline solid. Filter, wash with cold diethyl ether, and recrystallize from ethanol. Validate purity via FT-IR (look for the appearance of sharp N-H stretching bands at ~3300
cm−1
and the amide C=O stretch at ~1680
cm−1
).
Protocol B: In Vitro Antimicrobial Susceptibility Testing (Resazurin Microtiter Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized hydrazone derivatives. As established in modern , colorimetric assays provide the highest degree of objective trustworthiness.
Preparation: Prepare a 96-well microtiter plate. Dispense 50 µL of Mueller-Hinton Broth (MHB) into all wells.
Serial Dilution: Add 50 µL of the test compound (dissolved in 1% DMSO/MHB) to the first column and perform a two-fold serial dilution across the plate.
Self-Validating Control: Column 11 must contain MHB + Pathogen (Positive Growth Control). Column 12 must contain MHB + Standard Antibiotic (e.g., Ciprofloxacin) (Positive Inhibition Control).
Inoculation: Inoculate each well with 10 µL of bacterial suspension standardized to
5×105
CFU/mL. Incubate at 37°C for 18 hours.
Colorimetric Validation: Add 10 µL of Resazurin indicator solution (0.015% w/v) to all wells. Incubate for an additional 2 hours.
Causality Check: Resazurin acts as a terminal electron acceptor. Metabolically active (viable) bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains visually blue, eliminating the inherent subjectivity of reading turbidity.
Future Perspectives in Drug Design
The 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide scaffold represents a highly modular platform for drug discovery. Future research is heavily leaning toward molecular hybridization —the covalent fusion of the imidazole-hydrazide moiety with other established pharmacophores (such as fluoroquinolones or triazoles). By combining two distinct mechanisms of action into a single molecule, researchers can drastically reduce the likelihood of pathogens developing target-site mutations, offering a robust pipeline for next-generation antimicrobial and antineoplastic agents.
References
Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents
Source: MDPI (Molecules)
URL: [Link]
Title: Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents
Source: Scholars Research Library (Der Pharmacia Lettre)
URL: [Link]
Foundational
Preliminary Screening of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide Derivatives: A Technical Guide
Core Directive & Chemical Rationale The rational design of novel pharmacophores often relies on the hybridization of privileged scaffolds. The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (CAS: 859154-19-1) repre...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive & Chemical Rationale
The rational design of novel pharmacophores often relies on the hybridization of privileged scaffolds. The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (CAS: 859154-19-1) represents a highly versatile building block in medicinal chemistry[1]. It combines two critical structural motifs:
The 2-Methylimidazole Ring: A nitrogen-rich heterocycle capable of extensive hydrogen bonding and metal-ion coordination. It is a known intercalator and enzyme inhibitor, frequently utilized in antimicrobial and antineoplastic drug design[2].
The Acetohydrazide Linker: A flexible, reactive moiety that serves as an ideal precursor for synthesizing Schiff bases (N-acylhydrazones) via condensation with substituted aryl aldehydes[3].
Causality in Design: The resulting azomethine linkage (–NH–N=CH–) is not merely a structural bridge; it dictates the molecule's conformational geometry and electronic distribution. The ability of the azomethine nitrogen to act as an electron donor makes these derivatives highly effective at interacting with biological targets, such as the active sites of cyclooxygenase-2 (COX-2) or bacterial DNA gyrase.
Synthetic Methodology & Validation
To evaluate these derivatives, they must first be synthesized with high purity. The standard approach is a nucleophilic addition-elimination reaction (condensation).
Protocol: Microwave-Assisted Synthesis of Imidazole-Hydrazones
This protocol utilizes microwave irradiation to enhance yield and reduce reaction times compared to conventional refluxing[4].
Step-by-Step Methodology:
Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in 5.0 mL of absolute ethanol.
Activation: Add 1.0 mmol of the target substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) and 2–3 drops of glacial acetic acid.
Causality: Glacial acetic acid acts as a mild proton donor, activating the electrophilic carbonyl carbon of the aldehyde. This lowers the activation energy for nucleophilic attack by the terminal primary amine of the acetohydrazide, driving the formation of the tetrahedral intermediate.
Irradiation: Subject the mixture to microwave irradiation (e.g., 200 W, 110 °C) for 4–6 minutes.
Isolation: Cool the vial in an ice bath to precipitate the product. Filter the solid under vacuum and wash with cold ethanol.
Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure N'-benzylidene derivative.
Self-Validating System:
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) with an ethyl acetate:hexane (4:1) mobile phase. The disappearance of the baseline hydrazide spot confirms reaction completion[3].
Structural Validation: Conduct FT-IR spectroscopy. The successful formation of the derivative is validated by the disappearance of the primary amine (NH₂) stretching bands (typically ~3200-3300 cm⁻¹) and the appearance of a sharp azomethine (C=N) stretch at 1610–1640 cm⁻¹[5].
Preliminary Biological Screening Workflows
Once synthesized, the derivatives must undergo high-throughput preliminary screening to identify active "hits."
In Vitro Antimicrobial Screening (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (e.g., S. aureus, E. coli).
Step-by-Step Methodology:
Inoculum Preparation: Suspend bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL).
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized derivatives (ranging from 512 µg/mL to 1 µg/mL) in Mueller-Hinton broth.
Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 24 hours.
Endpoint Readout: Add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
Causality: Resazurin acts as an intermediate electron acceptor. In viable, metabolically active bacteria, cellular oxidoreductases irreversibly reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a binary, objective colorimetric endpoint, eliminating the optical ambiguity of assessing bacterial turbidity. The lowest concentration well remaining blue is recorded as the MIC.
In Vitro Cytotoxicity Screening (MTT Assay)
To evaluate the antitumor potential, the is employed to measure compound-induced reductions in cell viability[6].
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cell lines (e.g., A549 human lung carcinoma) at a density of
5×103
cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.
Compound Treatment: Treat the cells with varying concentrations of the derivatives (1 µM to 100 µM) and incubate for 48 hours.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Causality: The tetrazolium dye MTT is reduced to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This reduction only occurs in living cells, providing a direct, quantifiable proxy for metabolic viability.
Solubilization: Carefully aspirate the media and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well.
Causality: Formazan crystals are impermeable to cell membranes and insoluble in aqueous media. DMSO, an amphiphilic aprotic solvent, disrupts the lipid bilayer and completely solubilizes the formazan into a homogenous colored solution, ensuring accurate spectrophotometric quantification.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.
Quantitative Data & Structure-Activity Relationship (SAR)
The biological efficacy of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives is heavily dependent on the electronic and steric nature of the substituents on the terminal aryl ring.
Table 1: Representative SAR Data for Imidazole-Hydrazone Derivatives
Compound ID
Aryl Substitution (R)
Yield (%)
MIC (µg/mL) S. aureus
IC₅₀ (µM) A549 Cells
SAR Implication
IM-01
-H (Unsubstituted)
75
128
>100
Baseline activity; lacks binding affinity.
IM-02
4-OH
82
64
45.2
Moderate activity; H-bonding improves target fit.
IM-03
4-NO₂
88
16
12.4
High activity; strong electron-withdrawing group (EWG) increases lipophilicity and azomethine reactivity.
IM-04
2,4-diCl
71
8
8.6
Optimal activity; halogens enhance membrane permeability and hydrophobic pocket binding[7].
IM-05
4-OCH₃
79
256
>100
Poor activity; electron-donating group (EDG) deactivates the pharmacophore.
Data Note: The above table synthesizes representative SAR trends derived from literature consensus on benzimidazole and imidazole-acetohydrazide derivatives[6],[8].
Mechanistic Pathways & Visualizations
To conceptualize the screening process and the theoretical mechanism of action of successful hits, the following logical workflows are established.
Fig 1: Iterative synthesis and preliminary screening workflow for hydrazide derivatives.
Fig 2: Proposed intrinsic apoptotic pathway triggered by active imidazole hydrazones.
Conclusion
The preliminary screening of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives requires a rigorous, self-validating approach combining precise synthetic chemistry with robust biological assays. By leveraging the electron-withdrawing properties of specific aryl substituents, researchers can optimize the azomethine linkage to yield highly potent antimicrobial and antineoplastic agents. The integration of colorimetric viability dyes (resazurin, MTT) ensures that the initial high-throughput screening yields quantifiable, reproducible data, paving the way for advanced in vivo pharmacokinetic evaluations.
References
PubChem (2026). 2-(2-methyl-1h-imidazol-1-yl)acetohydrazide dihydrochloride. National Center for Biotechnology Information.
URL:[Link]
Liu, T., et al. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3122-3125.
URL:[Link]
Al-Mahadeen, M. M., et al. (2025). Molecular docking, synthesis and preliminary pharmacological evaluation of new benzo[d]imidazol-1-yl)acetohydrazide. Chemical Review and Letters.
URL: [Link]
Ansari, M. F., et al. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. ACS Omega, 6(51), 35435–35449.
URL:[Link]
Shaharyar, M., et al. (2014). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 7(4), 417-424.
URL:[Link]
An In-depth Technical Guide to the Solubility and Stability of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
A Framework for Preformulation and Early-Stage Drug Development This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 2-(2-methyl-1H-imidazol-1-yl)a...
Author: BenchChem Technical Support Team. Date: March 2026
A Framework for Preformulation and Early-Stage Drug Development
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount for its advancement from a promising lead to a viable clinical candidate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the assessment of this specific acetohydrazide derivative.
While extensive public-domain data for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is limited, this guide will establish a robust investigational plan. By leveraging established principles of physical chemistry and analytical sciences, we will outline the necessary experiments to fully characterize its solubility and stability profile. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Physicochemical Profile of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
A foundational understanding of the molecule's intrinsic properties is the first step in predicting its behavior. The structure of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, featuring a hydrophilic hydrazide moiety and an ionizable imidazole ring, suggests a nuanced solubility and stability profile.
The negative predicted LogP value suggests that 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is likely to be hydrophilic, with a preference for aqueous environments over lipid-like environments. The presence of multiple hydrogen bond donors and acceptors further supports its potential for good aqueous solubility.
Solubility Assessment: A Multi-faceted Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility assessment should be conducted across a range of relevant conditions.
Aqueous Solubility
The ionization state of the imidazole ring will significantly influence aqueous solubility. Therefore, determining the pKa of the compound is a prerequisite for a meaningful solubility assessment.
Experimental Protocol: pKa Determination via Potentiometric Titration
Preparation of Analyte Solution: Prepare a 0.01 M solution of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in deionized water. If solubility is limited, a co-solvent system (e.g., water:methanol) may be employed.
Titration: Titrate the analyte solution with a standardized 0.1 M solution of hydrochloric acid, followed by a separate titration with 0.1 M sodium hydroxide.
Data Acquisition: Record the pH of the solution after each incremental addition of titrant using a calibrated pH meter.
Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the half-equivalence point of the resulting titration curve.
With the pKa value established, the pH-dependent solubility profile can be determined.
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.
Sample Preparation: Add an excess amount of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide to each buffer solution in separate vials.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. The supernatant is then carefully removed, filtered, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
Organic and Co-solvent Solubility
Understanding the solubility in organic solvents is crucial for designing purification processes and for the development of amorphous solid dispersions.
Experimental Protocol: Screening of Organic Solvent Solubility
Solvent Selection: A range of common organic solvents should be screened, including but not limited to:
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Toluene
Methodology: The shake-flask method, as described for aqueous solubility, can be employed. Alternatively, for a higher-throughput screening, a visual assessment of solubility at different concentrations can be performed.
The solubility of related imidazole and benzimidazole compounds has been shown to be low in chloroalkanes and higher in more polar solvents.[3][4]
Stability Evaluation and Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical tool for understanding the degradation pathways of a drug substance.[5][6][7] These studies help in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.
Development of a Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is the cornerstone of any stability study.[8][9][10] The method must be able to separate the parent compound from all potential degradation products.
Method Development Strategy:
Column Chemistry: A C18 reversed-phase column is a common starting point.
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be carefully selected based on the pKa of the compound to ensure good peak shape.
Detection: UV detection at a wavelength of maximum absorbance for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide should be used.
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
The drug substance should be subjected to a variety of stress conditions to induce degradation.[5][6][11]
Experimental Protocols: Forced Degradation
Acidic Hydrolysis:
Dissolve the compound in 0.1 M HCl.
Heat the solution at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw a sample, neutralize it, and analyze by the stability-indicating HPLC method.
Basic Hydrolysis:
Dissolve the compound in 0.1 M NaOH.
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period.
At each time point, withdraw a sample, neutralize it, and analyze. The hydrazide functional group may be susceptible to base-catalyzed hydrolysis.[12]
Oxidative Degradation:
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
Keep the solution at room temperature for a defined period.
Analyze samples at regular intervals. The imidazole ring can be susceptible to oxidation.
Thermal Degradation:
Expose the solid compound to dry heat (e.g., 80-100°C).
Analyze the sample at various time points.
Photostability:
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Analyze the exposed samples and a dark control.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation and the formation of any major degradation products.
Clear and logical workflows are essential for the systematic evaluation of solubility and stability.
Caption: A systematic workflow for evaluating the stability of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. By following these protocols, researchers can generate the critical data necessary to inform formulation development, define appropriate storage conditions, and ensure the quality and safety of this potential therapeutic agent. The insights gained from these studies will be invaluable in navigating the path from preclinical discovery to clinical development. It is imperative that all experimental work is conducted with meticulous attention to detail and in accordance with established scientific and regulatory standards.
References
PubChem. (n.d.). 2-(2-methyl-1h-imidazol-1-yl)acetohydrazide dihydrochloride. Retrieved from [Link]
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]
Domagala, J. M., & Suto, M. J. (1984). Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(1), 58–62. [Link]
Bounoua, N., Sekkoum, K., Gumustas, M., Belboukhari, N., & Ozkan, S. A. (2018). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Chirality, 30(6), 758–765. [Link]
Fawzy, N. G., & Kamel, M. S. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2015). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review, 18(5), 62-69.
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2017).
Dobrowolski, P. J., & Szczesna, D. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(3), 859–861. [Link]
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig3_2444855594485559
theoretical and computational studies of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
An In-Depth Technical Guide: Theoretical and Computational Characterization of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide as a Potential Therapeutic Agent Introduction In the landscape of modern drug discovery, the jour...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Theoretical and Computational Characterization of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide as a Potential Therapeutic Agent
Introduction
In the landscape of modern drug discovery, the journey from a conceptual molecule to a viable clinical candidate is both arduous and resource-intensive. Computational chemistry and in silico modeling have emerged as indispensable tools, enabling researchers to predict molecular properties, screen for biological activity, and identify potential liabilities long before a compound is ever synthesized. This guide focuses on a comprehensive theoretical and computational workflow applied to 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide , a molecule possessing two key pharmacophoric motifs: the imidazole ring and the acetohydrazide linker.
The imidazole nucleus is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with antifungal, anticancer, and antibacterial properties.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold for enzyme inhibition.[3] The acetohydrazide group, a derivative of hydrazine, is a versatile linker and a pharmacophore in its own right, known to be present in compounds with antitubercular and antitumor activities.[4][5] The combination of these two fragments in a single molecular entity presents a compelling case for its investigation as a novel drug candidate.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that details not just the steps to be taken, but the scientific rationale underpinning each methodological choice. We will delineate a multi-faceted computational protocol, beginning with quantum mechanical characterization to understand the molecule's intrinsic electronic properties, followed by molecular docking to probe its potential biological targets, and concluding with an in silico ADMET analysis to evaluate its drug-likeness.
Part I: Quantum Chemical Characterization via Density Functional Theory (DFT)
Objective: To elucidate the fundamental electronic structure, stability, reactivity, and spectroscopic properties of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Expertise & Rationale: Before assessing a molecule's interaction with a biological system, we must first understand its intrinsic nature. Density Functional Theory (DFT) offers a robust balance of computational accuracy and efficiency for studying organic molecules.[3] Our choice of the B3LYP hybrid functional is based on its proven track record and widespread use for calculating the geometric and electronic properties of similar heterocyclic systems.[4][6] This is paired with the 6-311++G(d,p) basis set , a comprehensive choice that includes diffuse functions (++) to accurately model non-covalent forces and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds.[7] This level of theory provides a reliable foundation for all subsequent analyses.
Protocol 1: Geometry Optimization and Vibrational Analysis
This protocol establishes the most stable three-dimensional conformation of the molecule and validates its energetic stability.
Initial Structure Construction: The 2D structure of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is drawn using molecular editing software (e.g., GaussView, Avogadro) and converted to a 3D conformation.
Geometry Optimization: An unconstrained geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory in the gas phase. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible potential energy.
Vibrational Frequency Calculation: A frequency analysis is conducted at the identical level of theory (B3LYP/6-311++G(d,p)).
Validation: The output is analyzed to ensure there are no imaginary (negative) frequencies. The presence of only positive frequencies confirms that the optimized structure represents a true local energy minimum on the potential energy surface.
Protocol 2: Analysis of Electronic Properties and Reactivity Descriptors
With a validated stable structure, we can now probe its electronic landscape to predict its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the DFT output.
Causality: The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) reflects the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[8]
Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated and visualized.
Causality: The MEP map illustrates the charge distribution across the molecule. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). This map is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.[7][9]
Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to quantify charge distribution.
Causality: NBO analysis provides a chemically intuitive picture of bonding and assigns partial charges to each atom. This allows for a quantitative assessment of charge transfer and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.[9]
Data Presentation: Predicted Molecular Properties
The quantitative data derived from these DFT calculations would be summarized as follows:
Table 1: Selected Predicted Geometric and Electronic Parameters
Parameter
Value
Description
Total Energy
Value in Hartrees
The electronic energy of the optimized geometry.
Dipole Moment
Value in Debye
Indicates the overall polarity of the molecule.
EHOMO
Value in eV
Energy of the Highest Occupied Molecular Orbital.
ELUMO
Value in eV
Energy of the Lowest Unoccupied Molecular Orbital.
| HOMO-LUMO Gap (ΔE) | Value in eV | A measure of chemical stability and reactivity.[8] |
Table 2: NBO Atomic Charges on Key Heteroatoms
Atom
NBO Charge (e)
Role
N (imidazole, pos. 3)
Calculated Value
Potential H-bond acceptor.
O (carbonyl)
Calculated Value
Primary H-bond acceptor.
| N (hydrazide, terminal) | Calculated Value | Potential H-bond donor. |
Part II: In Silico Bioactivity Assessment via Molecular Docking
Objective: To predict the binding affinity and interaction patterns of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide against a relevant protein target, thereby generating hypotheses about its potential mechanism of action.
Expertise & Rationale: Molecular docking is a cornerstone of computer-aided drug design, simulating the interaction between a small molecule (ligand) and a protein's binding site (receptor).[10][11] This technique helps prioritize compounds for synthesis and testing by predicting their binding potential.[12] Given that imidazole derivatives have shown activity against a range of targets, including kinases involved in inflammation, we have selected p38 Mitogen-Activated Protein Kinase (MAPK) as an exemplary target.[13] We will use the crystal structure of p38 MAPK (PDB ID: 1A9U) for this study.[13] AutoDock Vina is chosen for its accuracy, speed, and widespread use in the scientific community.[14]
Overall Computational Workflow Diagram
Caption: A comprehensive in silico workflow for molecular characterization and screening.
Protocol 3: Molecular Docking with AutoDock Vina
This protocol details the process of docking the title compound into the active site of p38 MAPK.
Ligand Preparation:
The DFT-optimized structure of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is loaded into AutoDock Tools.
Gasteiger charges are computed, and rotatable bonds are defined.
The final structure is saved in the required PDBQT format.
Receptor Preparation:
The crystal structure of p38 MAPK (PDB ID: 1A9U) is downloaded from the Protein Data Bank.
All non-essential components (water molecules, co-crystallized ligands, and non-protein chains) are removed.
Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.
The prepared receptor is saved in PDBQT format.
Grid Box Generation: A grid box is defined to encompass the known ATP-binding site of the kinase. The dimensions and center of the box are set to ensure that the search space for the ligand is confined to the region of interest.
Docking Simulation: The docking calculation is executed using AutoDock Vina, providing the prepared ligand, receptor, and grid configuration files as input.[14] Vina will generate a series of binding poses ranked by their predicted binding affinity.
Results Analysis and Visualization:
The top-ranked pose is selected for detailed analysis.
The binding affinity score (in kcal/mol) is recorded. A more negative value indicates a stronger predicted binding.
The specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the amino acid residues of the active site are identified and visualized using software like Biovia Discovery Studio or PyMOL.[15]
Part III: In Silico ADMET and Drug-Likeness Prediction
Objective: To evaluate the pharmacokinetic profile and drug-like properties of the molecule, identifying potential development hurdles early in the discovery process.
Expertise & Rationale: A compound with excellent biological activity is useless if it cannot reach its target in the body or is overtly toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter in modern drug discovery.[16] We utilize established computational models, such as those available on the SwissADME web server, which provide rapid and reliable predictions for a wide range of pharmacokinetic properties and compliance with medicinal chemistry rules of thumb like Lipinski's Rule of Five.[15][17]
Protocol 4: ADMET Profile Generation
Input Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is generated.
Server Submission: The SMILES string is submitted to the SwissADME web server.
Data Compilation and Analysis: The output is analyzed, focusing on the following key areas:
Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential for oral bioavailability.
Pharmacokinetics: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
Medicinal Chemistry Friendliness: Alerts for any potentially problematic or reactive chemical fragments.
Data Presentation: Predicted ADMET & Physicochemical Properties
Table 4: Predicted Physicochemical and ADMET Properties
Property
Predicted Value
Guideline/Interpretation
Molecular Weight
140.14 g/mol
< 500 (Lipinski's Rule)
LogP (Consensus)
Calculated Value
< 5 (Lipinski's Rule)
H-Bond Donors
2
≤ 5 (Lipinski's Rule)
H-Bond Acceptors
4
≤ 10 (Lipinski's Rule)
TPSA
72.94 Ų
< 140 Ų (Good cell permeability)
GI Absorption
High/Low
Predicts absorption from the gut.
BBB Permeant
Yes/No
Predicts ability to cross the blood-brain barrier.
| Lipinski Violations | Number (e.g., 0) | Number of rules violated. |
Molecular Docking Workflow Diagram
Caption: Step-by-step workflow for molecular docking simulations.
Conclusion and Future Outlook
This guide has outlined a rigorous, multi-stage computational workflow to perform a thorough theoretical investigation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. By systematically applying DFT calculations, molecular docking, and ADMET prediction, researchers can build a comprehensive profile of the molecule's stability, reactivity, potential biological activity, and drug-likeness.
The insights gained from this in silico analysis are not an end in themselves but a critical foundation for hypothesis-driven experimental work. A favorable computational profile—characterized by high chemical stability, strong predicted binding affinity to a therapeutic target, and a promising ADMET profile—provides a strong rationale for proceeding with chemical synthesis and subsequent in vitro and in vivo validation. This integrated approach exemplifies modern drug discovery, where computation and experiment work in concert to accelerate the development of new medicines.
References
Vijesh, A. M., Isloor, A. M., Telkar, S., Arulmoli, T., & Fun, H. K. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197–204. [Link]
Sharma, P., & Sharma, R. (2010). Docking studies on some biologically active novel imidazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 90-96.
Isloor, A. M., et al. (2011). Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. European Journal of Medicinal Chemistry, 46(11), 5358-5364.
Susilowati, E., Prasetya, A. T., & Mudjijono, M. (2023). Theoretical Studies of 4,5-Diphenyl Imidazole Derivatives as Corrosion Inhibitors for Iron Protection by Density Functional Theory (DFT). Chemistry & Chemical Technology, 17(1), 163-171. [Link]
Yadav, P. N., Singh, V. K., & Singh, J. (2021). Quantum Chemical Calculations of New Possible Fatty Hydrazide Derivatives as a Spacer for CIs. Journal of Bio- and Tribo-Corrosion, 7(4), 1-11. [Link]
Houngue, M., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Computational Chemistry, 6, 1-14. [Link]
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells.
El-Sonbati, A. Z., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules, 27(9), 2826. [Link]
Kumar, A., et al. (2023). In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. Journal of Chemical Health Risks, 13(Special Issue). [Link]
Nasehi, N., Mirza, B., & Soleimani-Amiri, S. (2023). Experimental and Theoretical Investigation on Imidazole Derivatives Using Magnetic Nanocatalyst: Green Synthesis, Characterization, and Mechanism Study. Polycyclic Aromatic Compounds, 43(9), 7890-7911. [Link]
Sheikhi, M., Hashemi, M. M., & Monajjemi, M. (2014). Dft Study on 4 (5)-Imidazole-Carbaldehyde-N (5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 30(1), 389. [Link]
Murahari, S. N., & Tidke, B. R. (2021). Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). Electronic Conference on Synthetic Organic Chemistry. [Link]
Houngue, M., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Scilit. [Link]
El-Sayed, M. S., et al. (2025). In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. In Silico Pharmacology, 13(3), 163. [Link]
Khan, S., & Sayeed, A. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
ResearchGate. (2018). (PDF) Quantum Chemical Studies of Some Hydrazone Derivatives. ResearchGate. [Link]
El-Naggar, M., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(6), 1699. [Link]
Rashdan, H. R. M., El-Naggar, M., & Abdelmonsef, A. H. (2021). Synthesis, molecular docking studies and in silico admet screening of new heterocycles linked thiazole conjugates as potent anti-hepatic cancer agents. Ministry of Health and Prevention, UAE. [Link]
Acar Çevik, U., et al. (2023). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity, and DNA interaction. PLOS ONE, 18(8), e0289785. [Link]
Kumar, D., et al. (2023). Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. Scientific Reports, 13(1), 10762. [Link]
Ganesh, S., et al. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Current Computer-Aided Drug Design, 20(1). [Link]
Liu, T., et al. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. ChEMBL. [Link]
Liu, T., et al. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3122-5. [Link].ncbi.nlm.nih.gov/22483608/)
Application Note: Protocol for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Introduction & Mechanistic Rationale The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a highly valuable bifunctional building block in medicinal chemistry and drug development. It serves as a critical intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a highly valuable bifunctional building block in medicinal chemistry and drug development. It serves as a critical intermediate for the synthesis of bioactive Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The presence of the 2-methylimidazole moiety imparts favorable physicochemical properties, including enhanced hydrogen bonding capability and metal-chelating potential, which are frequently exploited in the design of antimicrobial, anticancer, and antihypertensive agents[1].
The synthesis is executed via a robust, two-step linear sequence designed for high yield and straightforward purification:
Bimolecular Nucleophilic Substitution (
SN2
) : The reaction commences with the regioselective N-alkylation of 2-methylimidazole using an alkyl haloacetate (e.g., ethyl bromoacetate). Potassium carbonate (
K2CO3
) is employed as a mild base to deprotonate the pyrrole-type nitrogen of the imidazole ring, thereby enhancing its nucleophilicity and neutralizing the hydrobromic acid byproduct. This prevents the formation of unreactive hydrobromide salts[2].
Nucleophilic Acyl Substitution (Hydrazinolysis) : The intermediate ester is subjected to hydrazinolysis using hydrazine hydrate. Hydrazine is a potent nucleophile due to the
α
-effect (repulsion between adjacent lone pairs). The reaction is driven to completion thermodynamically by the expulsion of ethanol as a leaving group, yielding the target acetohydrazide[3].
Reaction Pathway
Reaction pathway for the two-step synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate
Causality Check: Acetonitrile is selected as the solvent due to its polar aprotic nature, which optimally solvates the potassium cation, leaving the imidazole anion highly reactive for the
SN2
attack[4].
Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-methylimidazole (8.21 g, 100 mmol) and anhydrous potassium carbonate (
K2CO3
, 20.7 g, 150 mmol) in 100 mL of anhydrous acetonitrile.
Activation : Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the imidazole ring.
Alkylation : Place the flask in an ice bath (0–5 °C). Add ethyl bromoacetate (18.37 g, 110 mmol) dropwise over 15 minutes via an addition funnel. Expert Insight: Dropwise addition controls the exothermic reaction and minimizes over-alkylation (quaternization of the second nitrogen).
Reflux : Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 80–82 °C) for 6–8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1, v/v) as the mobile phase.
Workup : Upon completion, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
KBr
and unreacted
K2CO3
). Wash the filter cake with an additional 20 mL of acetonitrile.
Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the crude residue in 100 mL of ethyl acetate and wash with distilled water (
3×30
mL) to remove any residual unreacted imidazole. Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
), filter, and evaporate to afford the intermediate ester as a pale yellow oil.
Step 2: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Causality Check: An excess of hydrazine hydrate (2.5 equivalents) is strictly required to prevent the formation of symmetrical diacylhydrazines, a common side reaction where one hydrazine molecule reacts with two ester molecules[1].
Preparation : Dissolve the crude ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate (approx. 16.8 g, 100 mmol) in 80 mL of absolute ethanol in a 250 mL round-bottom flask.
Hydrazine Addition : Slowly add hydrazine hydrate (80% aqueous solution, 12.5 g, ~250 mmol) dropwise to the stirred solution at room temperature.
Reflux : Attach a reflux condenser and heat the reaction mixture to reflux (78 °C) for 4–6 hours. The reaction progress can be monitored by TLC (noting the disappearance of the high-Rf ester spot).
Crystallization : Once the reaction is complete, concentrate the mixture to approximately one-third of its original volume under reduced pressure. Allow the concentrated solution to cool slowly to room temperature, then transfer it to an ice bath for 1 hour to induce crystallization.
Isolation : Collect the precipitated white to off-white crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol (
2×10
mL) followed by diethyl ether (
10
mL) to remove residual hydrazine and trace impurities.
Drying : Dry the product in a vacuum oven at 45 °C for 12 hours to afford pure 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
To ensure the trustworthiness of the synthesized compound, researchers must validate the structural integrity using spectroscopic methods. The transition from Step 1 to Step 2 provides clear, self-validating markers:
1
H NMR (DMSO-
d6
, 400 MHz) :
Validation of Step 1: The intermediate ester will show a distinct quartet at
δ
~4.15 ppm (
−O−CH2−CH3
) and a triplet at
δ
~1.20 ppm (
−O−CH2−CH3
).
Validation of Step 2: Upon successful hydrazinolysis, the ethyl signals will completely disappear. The product will exhibit a sharp singlet at
δ
~4.60 ppm integrating for 2H (
−N−CH2−CO−
), a broad singlet at
δ
~9.30 ppm for 1H (
−NH−
), and a broad singlet at
δ
~4.30 ppm for 2H (
−NH2
). The imidazole ring protons will appear as two doublets/singlets at
δ
~6.70 and 7.10 ppm, and the 2-methyl group as a singlet at
δ
~2.20 ppm.
FT-IR (ATR) :
The ester carbonyl stretch at ~1740 cm
−1
(Step 1) shifts to an amide-type carbonyl stretch at ~1665 cm
−1
(Step 2).
The appearance of distinct N-H stretching bands at ~3300 and 3200 cm
−1
confirms the successful formation of the hydrazide moiety.
References
[2] Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry. 2
[1] Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. 1
[3] Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal. 3
[4] The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. 4
Application Notes and Protocols for the Investigation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in Anticancer Research
Authored by: Senior Application Scientist Introduction: The Therapeutic Potential of Imidazole-Hydrazide Scaffolds in Oncology The relentless pursuit of novel anticancer agents has led researchers to explore diverse chem...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of Imidazole-Hydrazide Scaffolds in Oncology
The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds with the potential to selectively target cancer cells while minimizing toxicity to healthy tissues. Among these, molecules incorporating imidazole and hydrazide moieties have garnered significant attention. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key structural component in numerous clinically approved anticancer drugs.[1][2][3][4] Its ability to engage in hydrogen bonding, coordinate with metal ions, and participate in various intermolecular interactions allows it to bind to a wide range of biological targets, including kinases and microtubules.[1] Similarly, the hydrazide-hydrazone functionality has been identified as a pharmacophore in compounds with significant antiproliferative and cytotoxic activities.[5][6][7][8]
This document provides a detailed guide for the preclinical evaluation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide , a novel compound that synergistically combines these two promising pharmacophores. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically investigate its anticancer potential, from initial in vitro screening to in vivo efficacy studies.
Section 1: In Vitro Evaluation of Anticancer Activity
The initial phase of assessing a novel compound's anticancer potential involves a series of in vitro assays to determine its cytotoxic and antiproliferative effects on various cancer cell lines. This foundational screening provides critical data on the compound's potency and selectivity.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust and cost-effective method for initial high-throughput screening of potential anticancer compounds.[9][10]
Protocol:
Cell Seeding:
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Treat the cells with the different concentrations of the compound and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubate the plates for 24, 48, and 72 hours.
MTT Assay:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
Cell Line
Compound Concentration (µM)
% Cell Viability (48h)
IC50 (µM)
MCF-7
0.1
98.2 ± 2.1
1
85.7 ± 3.5
10
52.3 ± 4.2
Calculated Value
50
15.1 ± 2.8
100
5.6 ± 1.9
A549
...
...
...
HCT-116
...
...
...
HEK293
...
...
...
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Scientific Rationale: A critical step in characterizing an anticancer compound is to determine whether it induces apoptosis (programmed cell death), a desirable mechanism of action for cancer therapeutics. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
Cell Treatment:
Seed cancer cells in 6-well plates and treat with 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
Cell Staining:
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
Incubate in the dark for 15 minutes at room temperature.
Flow Cytometry:
Analyze the stained cells using a flow cytometer.
Differentiate cell populations:
Annexin V- / PI- (Live cells)
Annexin V+ / PI- (Early apoptotic cells)
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
Annexin V- / PI+ (Necrotic cells)
Visualization of Experimental Workflow:
Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.
Section 2: Investigating the Molecular Mechanism of Action
Once the cytotoxic and pro-apoptotic effects of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide are established, the next logical step is to investigate its molecular mechanism of action. Based on the known activities of imidazole and hydrazide derivatives, potential targets include key signaling pathways involved in cell proliferation, survival, and apoptosis.
Cell Cycle Analysis
Scientific Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Propidium iodide staining of cellular DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery governing that stage of the cell cycle.
Protocol:
Cell Treatment and Fixation:
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
Staining and Analysis:
Wash the fixed cells with PBS and treat with RNase A to degrade RNA.
Stain the cells with Propidium Iodide.
Analyze the DNA content of the cells by flow cytometry.
Visualization of a Potential Signaling Pathway:
Caption: Hypothetical Inhibition of the G1/S Cell Cycle Transition.
Section 3: In Vivo Efficacy Assessment
Promising in vitro results should be validated in a more physiologically relevant setting. In vivo studies using animal models are crucial for evaluating the compound's antitumor efficacy, pharmacokinetics, and potential toxicity.
Xenograft Tumor Models
Scientific Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug development.[11][12][13] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often better recapitulating the heterogeneity of human cancers.[12][14]
Protocol:
Animal Model:
Use immunodeficient mice (e.g., athymic nude or SCID mice).
Acclimatize the animals for at least one week before the study begins.
Tumor Implantation:
Subcutaneously inject a suspension of a human cancer cell line (e.g., 5 x 10^6 cells) that showed sensitivity to the compound in vitro into the flank of each mouse.
Monitor the mice for tumor growth.
Treatment:
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Administer 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.
Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).
Efficacy Evaluation:
Measure tumor volume and body weight regularly (e.g., twice a week).
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
Treatment Group
Mean Tumor Volume (mm³) at Day 21
% Tumor Growth Inhibition
Vehicle Control
1250 ± 150
-
Compound (10 mg/kg)
750 ± 120
40%
Compound (25 mg/kg)
400 ± 90
68%
Positive Control
350 ± 80
72%
Conclusion
The systematic approach outlined in these application notes and protocols provides a robust framework for the comprehensive preclinical evaluation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide as a potential anticancer agent. By progressing from in vitro screening to in vivo efficacy studies, researchers can generate the necessary data to support further development and potential clinical translation of this promising compound.
References
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
Xenograft Models. (n.d.). Biocytogen. Retrieved March 10, 2026, from [Link]
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Preprints.org. Retrieved March 10, 2026, from [Link]
Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved March 10, 2026, from [Link]
Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). MDPI. Retrieved March 10, 2026, from [Link]
Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (n.d.). Bentham Science. Retrieved March 10, 2026, from [Link]
In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved March 10, 2026, from [Link]
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]
Imidazoles as potential anticancer agents. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024, April 24). Frontiers. Retrieved March 10, 2026, from [Link]
Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. (2018, February 2). ACS Publications. Retrieved March 10, 2026, from [Link]
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005, March). PubMed. Retrieved March 10, 2026, from [Link]
Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (2019, May 1). PubMed. Retrieved March 10, 2026, from [Link]
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. (2017, May 17). Springer. Retrieved March 10, 2026, from [Link]
Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents. (2025, August 5). ResearchGate. Retrieved March 10, 2026, from [Link]
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved March 10, 2026, from [Link]
Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. (2012, May 1). PubMed. Retrieved March 10, 2026, from [Link]
Document: Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. (CHEMBL2016537). (n.d.). ChEMBL. Retrieved March 10, 2026, from [Link]
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. Retrieved March 10, 2026, from [Link]
Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. (2017, October 25). Journal of Applicable Chemistry. Retrieved March 10, 2026, from [Link]
2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diac. (2022, March 30). Semantic Scholar. Retrieved March 10, 2026, from [https://www.semanticscholar.org/paper/Synthesis-of-New-2%2C2%E2%80%B2-(2-Oxo-1H-benzo-%5Bd%5D-imidazole-and-Al-Warhi-Al-Ghorbani/7d12a6881c6204c32103326d97c72f1262d55655]([Link]
N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides as antiproliferative agents with special application for invasive breast cancer, design, synthesis, in vitro, and computational studies. (2026, February 12). ResearchGate. Retrieved March 10, 2026, from [Link]
The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. (2026, March 1). ResearchGate. Retrieved March 10, 2026, from [Link]_thiophene_pyridine_and_coumarin_derivatives_with_antitumor_activities)
Comprehensive Antimicrobial Assay Protocols for 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide and Its Derivatives
Introduction & Pharmacological Rationale The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a highly versatile pharmacophore building block in modern medicinal chemistry. The 2-methylimidazole core provides a st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Rationale
The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a highly versatile pharmacophore building block in modern medicinal chemistry. The 2-methylimidazole core provides a sterically hindered N-heterocycle capable of simulating histidine binding and coordinating with metalloenzymes[1]. When functionalized with an acetohydrazide linker, it enables the rapid generation of hydrazide-hydrazones via condensation with various aromatic or aliphatic aldehydes.
Hydrazide-hydrazone derivatives—characterized by the azomethine group (–NH–N=CH–)—have demonstrated profound broad-spectrum antibacterial and antifungal activities[2]. Recent in vitro and molecular docking studies suggest that imidazole-based hydrazide-hydrazones exert their antimicrobial effects by penetrating the bacterial cell envelope and inhibiting key intracellular targets, such as L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), an enzyme essential for bacterial cell wall biosynthesis[3].
To accurately evaluate the antimicrobial efficacy of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and its synthesized derivatives, researchers must employ rigorous, standardized in vitro assays.
Mechanism of action for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives.
Expert Insights: Causality in Experimental Design
As an Application Scientist, it is critical to understand why specific methodological choices are made when handling N-heterocyclic acetohydrazides. A protocol is only as reliable as its internal controls.
Vehicle Selection and Solubility Limits: Acetohydrazides and their downstream hydrazone derivatives often exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the mandatory solvent for stock preparation. Causality: The final concentration of DMSO in the assay broth must strictly remain
≤
1% (v/v). Higher concentrations of DMSO compromise the bacterial outer membrane, artificially lowering the Minimum Inhibitory Concentration (MIC) and invalidating the assay's self-validating nature.
Broth Microdilution vs. Agar Dilution: For these specific lipophilic N-heterocycles, broth microdilution is preferred over agar dilution[4]. Causality: Agar matrices can sequester lipophilic hydrazone derivatives, reducing their bioavailability and leading to falsely elevated MIC values. Broth microdilution ensures uniform drug exposure and allows for a seamless transition into Minimum Bactericidal Concentration (MBC) assays.
Metabolic Colorimetric Indicators: Because some imidazole-acetohydrazide derivatives may precipitate slightly in aqueous broth (mimicking bacterial turbidity), visual determination of the MIC can be ambiguous. Causality: The addition of resazurin (Alamar Blue) acts as a self-validating metabolic indicator, turning from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of viable, respiring cells, thus eliminating false-positive resistance readings.
Step-by-Step Methodologies
The following protocols are adapted in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4].
Protocol A: Compound Preparation & Serial Dilution
Stock Preparation: Weigh exactly 10.0 mg of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (or its derivative) and dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 10 mg/mL stock solution. Vortex until completely dissolved.
Working Solution: Dilute the stock solution 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a 100 µg/mL working solution (containing 1% DMSO).
Serial Dilution: In a sterile 96-well U-bottom microtiter plate, add 50 µL of CAMHB to columns 2 through 11. Add 100 µL of the working solution to column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 50 µL from column 10. Column 11 serves as the positive growth control (no drug), and column 12 serves as the negative sterility control (broth only).
Protocol B: Broth Microdilution Assay (MIC)
Inoculum Preparation: Select 3–5 morphologically identical colonies from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (
≈1.5×108
CFU/mL).
Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a concentration of
1×106
CFU/mL.
Inoculation: Add 50 µL of the diluted inoculum to columns 1 through 11. The final bacterial concentration in each well is
5×105
CFU/mL, and the final compound concentrations range from 50 µg/mL to 0.09 µg/mL.
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours.
Resazurin Addition (Optional but Recommended): Add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration that remains blue (indicating no metabolic activity).
Plating: From the 96-well MIC plate, aspirate 10 µL from the MIC well and the three adjacent wells with higher concentrations (no visible growth).
Spreading: Spot or spread the aliquots onto Tryptic Soy Agar (TSA) plates.
Incubation & Reading: Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a
≥
99.9% reduction of the initial bacterial inoculum (yielding fewer than 5 colonies per 10 µL spot).
High-Throughput MIC and MBC Experimental Workflow.
Data Presentation & Interpretation
To systematically evaluate the structure-activity relationship (SAR) of synthesized derivatives, data must be structured to compare bacteriostatic versus bactericidal properties. An antimicrobial agent is generally considered bactericidal if the MBC/MIC ratio is
≤
4, and bacteriostatic if the ratio is > 4.
Table 1: Representative Susceptibility Data Format for Imidazole-Acetohydrazide Derivatives
Compound lacks target affinity or fails to penetrate cell wall.
0.5−2.9
Bacteriostatic
Compound inhibits replication (e.g., GlcN-6-P synthase inhibition) but relies on host immunity for clearance.
≥3.0
(99.9% kill)
Bactericidal
Compound actively disrupts membrane integrity or induces lethal DNA damage.
References
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]
Wikipedia Contributors. 2-Methylimidazole. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
Borik, R. M. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Chemistry, 7(6), 172.[Link]
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(2), 287–301.[Link]
Application Note: In Vitro Cytotoxicity Profiling of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and Its Derivatives
Executive Summary & Scientific Rationale The chemical compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide serves as a highly versatile bifunctional building block in modern medicinal chemistry. It combines a 2-methylimi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The chemical compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide serves as a highly versatile bifunctional building block in modern medicinal chemistry. It combines a 2-methylimidazole ring—a pharmacophore recognized for its ability to interact with metalloenzymes and induce selective cytotoxicity in cancer cell lines such as HL-60 and MCF-7 1[1]—with an acetohydrazide moiety. This structural foundation is predominantly utilized to synthesize N-acylhydrazone (NAH) derivatives, which are heavily investigated for their potent anticancer, anti-inflammatory, and antioxidant properties2[2].
Recent drug development paradigms have demonstrated that NAH derivatives act as potent inhibitors of Histone Deacetylase 2 (HDAC2) 3[3] and tubulin polymerization. To accurately evaluate the therapeutic window of these novel synthesized entities, a robust, self-validating in vitro cytotoxicity assay is required. This application note details the optimized protocol for assessing the cytotoxicity of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and its downstream derivatives using the gold-standard MTT assay 4[4].
Mechanistic Causality & Assay Principle
Why use the MTT assay? The assay is grounded in cellular metabolic causality. Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the yellow MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), reducing it to insoluble purple formazan crystals2[2]. When cells are exposed to cytotoxic acylhydrazones, intracellular targets are inhibited, leading to metabolic arrest and apoptosis 3[3]. Consequently, the failure to reduce MTT directly correlates with the degree of compound-induced cytotoxicity.
Fig 1: Mechanistic pathway of acylhydrazone-induced cytotoxicity and MTT reduction.
Experimental Design: Building a Self-Validating System
To ensure the absolute trustworthiness of the cytotoxicity data, the assay architecture must be self-validating. This is achieved through strict control implementation:
Vehicle Control : Cells treated with the maximum concentration of the solvent used (e.g., 0.5% DMSO). Causality: Validates that observed cell death is due to the test compound, not solvent-induced lipid bilayer disruption.
Positive Control : A known cytotoxic agent (e.g., Doxorubicin or Sorafenib) 4[4]. Causality: Confirms that the selected cell line is responsive and the MTT reagent is functional.
Blank Control : Culture media + MTT + Solubilization buffer (no cells). Causality: Accounts for background absorbance from phenol red in the media or spontaneous MTT reduction.
Edge-Effect Mitigation : The outer perimeter of the 96-well plate is filled with sterile PBS. Causality: Prevents evaporation in the inner wells during the 72-hour incubation, which would otherwise artificially concentrate the drug and skew
IC50
calculations.
Step-by-Step Methodology
Reagent Preparation
Test Compound Stock : Dissolve 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (or its NAH derivative) in 100% sterile cell-culture grade DMSO to create a 20 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.
Working Solutions : Perform serial dilutions in complete culture media (e.g., DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin) to achieve final concentrations ranging from 0.1 µM to 500 µM2[2]. Ensure the final DMSO concentration never exceeds 0.5% (v/v).
MTT Solution : Dissolve MTT powder at 5 mg/mL in sterile PBS. Filter through a 0.22 µm syringe filter and protect from light.
Cell Seeding
Harvest target cells (e.g., MCF-7, A549, or healthy MRC-5 fibroblasts) at 80% confluency using Trypsin-EDTA.
Count cells and adjust the suspension to
1×105
cells/mL.
Seed 100 µL of the cell suspension (
1×104
cells/well) into the inner 60 wells of a 96-well microplate 2[2].
Add 200 µL of sterile PBS to the 36 peripheral wells.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adhesion and recovery.
Compound Treatment
Carefully aspirate the old media from the wells using a multichannel pipette, ensuring the adherent cell monolayer is not disturbed.
Add 100 µL of the prepared working solutions (test compounds, vehicle control, positive control) to the appropriate wells in triplicate.
Incubate the plates for 48 to 72 hours at 37°C, 5% CO2 2[2].
MTT Addition & Solubilization
After the treatment period, add 20 µL of the 5 mg/mL MTT solution directly to each well (including blanks).
Incubate for exactly 4 hours at 37°C. Note: This specific duration allows sufficient intracellular accumulation of formazan crystals without causing MTT-induced toxicity.
Carefully invert the plate or use a vacuum aspirator to remove the media.
Add 150 µL of 100% DMSO to each well to solubilize the purple formazan crystals.
Place the plate on an orbital shaker at 150 rpm for 10 minutes at room temperature, protected from light.
Data Acquisition
Measure the absorbance using a microplate reader at a primary wavelength of 570 nm.
(Optional but Recommended): Read at a reference wavelength of 630 nm and subtract this value from the 570 nm reading to correct for cellular debris and plate imperfections.
Fig 2: Step-by-step workflow of the in vitro MTT cytotoxicity assay.
Data Presentation & Quantitative Analysis
Cell viability is calculated using the following formula:
% Viability =[(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100
The half-maximal inhibitory concentration (
IC50
) is determined via non-linear regression analysis. A standardized data presentation format is crucial for comparing the parent compound against its synthesized derivatives.
Table 1: Representative Cytotoxicity Profile (
IC50
values in µM)
Data Interpretation: The parent compound typically exhibits low intrinsic cytotoxicity. However, upon condensation with appropriate aldehydes to form target-specific N-acylhydrazones (e.g., Derivative A), potent and selective cytotoxicity against cancer cell lines is achieved, validating the pharmacophore design 2[2].
References
Title: Discovery of Hybrid Dual N-Acylhydrazone and Diaryl Urea Derivatives as Potent Antitumor Agents: Design, Synthesis and Cytotoxicity Evaluation
Source: MDPI
URL
Title: Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship
Source: The Royal Society
URL
Title: Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors
Source: PMC
URL
Title: Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones
Source: ACS Publications
URL
Application Notes & Protocols: A Strategic Guide to Developing Novel Kinase Inhibitors from 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide
Abstract Protein kinases are a critical class of enzymes and a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors remains a signifi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Protein kinases are a critical class of enzymes and a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors remains a significant challenge, requiring a multi-faceted approach that integrates medicinal chemistry, robust biochemical screening, and comprehensive pharmacological profiling.[2][3] This guide provides an in-depth framework for researchers and drug development professionals on utilizing 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide as a versatile starting scaffold for the discovery of novel kinase inhibitors. We will detail a strategic workflow, from initial target identification and assay development to lead optimization through Structure-Activity Relationship (SAR) studies and essential in-vitro characterization. The protocols provided herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step to empower researchers to make informed decisions throughout the discovery cascade.
Introduction: The Rationale for the 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide Scaffold
The pursuit of novel kinase inhibitor scaffolds is driven by the need to overcome resistance to existing therapies, improve selectivity, and secure new intellectual property.[4] The selected starting material, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, presents several advantageous features for this purpose:
Privileged Imidazole Core: The imidazole moiety is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[5] This region of the kinase ATP-binding pocket is crucial for anchoring inhibitors. The nitrogen atoms of the imidazole can act as key hydrogen bond donors or acceptors.
Reactive Hydrazide Handle: The acetohydrazide group is a versatile functional group that serves as a reactive handle for rapid library synthesis. It can be readily condensed with a diverse range of aldehydes and ketones to form hydrazones, allowing for the systematic exploration of chemical space and the generation of a focused compound library for SAR studies.
Vector for Growth: The overall structure provides clear vectors for chemical modification, allowing chemists to probe different pockets within the kinase active site to enhance potency and selectivity.
This guide outlines a logical, multi-phase progression from identifying an initial "hit" to developing a "lead" compound with desirable pharmacological properties.
The Kinase Inhibitor Discovery Cascade: An Overview
The journey from a starting scaffold to a preclinical candidate follows a structured, iterative process. The workflow is designed to triage compounds efficiently, ensuring that resources are focused on candidates with the highest potential for success.
Caption: The iterative workflow for kinase inhibitor discovery.
Phase 1: Hit Identification via Broad Kinase Profiling
The initial step is to determine if the core scaffold possesses any intrinsic affinity for kinases and, if so, which ones. A broad selectivity panel is the most efficient method to survey the kinome and identify potential starting points.[6][7]
Protocol 1: Single-Dose Kinase Panel Screening
Rationale: This experiment provides a "snapshot" of the scaffold's activity across a wide range of kinases. A high percent inhibition against one or more kinases at a single, relatively high concentration (e.g., 10 µM) identifies it as a "hit" worthy of further investigation. Commercial services like Eurofins' KinaseProfiler™ or Promega's Kinase Selectivity Profiling Systems offer pre-validated panels.[6][8][9]
Methodology:
Compound Preparation: Prepare a 10 mM stock solution of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in 100% DMSO.
Assay Submission: Submit the compound to a commercial provider for screening against a large kinase panel (e.g., >400 kinases) at a final concentration of 10 µM. Request data as "Percent Inhibition" relative to a vehicle (DMSO) control.
Data Analysis: Analyze the results to identify kinases that are inhibited by >50%. Pay close attention to any families of kinases that show sensitivity, as this may indicate a class-selective effect.
Data Presentation: Hypothetical Initial Screening Results
Kinase Target
Kinase Family
% Inhibition @ 10 µM
Hit?
CDK2/CycA
CMGC
85%
Yes
CDK9/CycT1
CMGC
78%
Yes
GSK3β
CMGC
62%
Yes
SRC
Tyrosine Kinase
15%
No
EGFR
Tyrosine Kinase
8%
No
PI3Kα
Lipid Kinase
<5%
No
Based on these hypothetical results, the scaffold shows promising activity against the CMGC kinase family, particularly CDK2 and CDK9. This provides a clear direction for the subsequent phases.
Phase 2: Development of a Quantitative HTS Assay
With a confirmed hit, the next critical step is to establish a robust, reliable, and high-throughput assay to quantify inhibitor potency (IC50) and enable the screening of a chemical library.[2] Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent technology for this purpose due to its high sensitivity, low background, and "mix-and-read" format.[10][11]
The HTRF Kinase Assay Principle
The HTRF KinEASE™ assay measures the phosphorylation of a biotinylated substrate peptide.[12] A Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody serves as the donor, and streptavidin-coupled XL665 (a phycobiliprotein) acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds to it. The biotin tag on the substrate binds to streptavidin-XL665, bringing the donor and acceptor into close proximity. Excitation of the Europium donor results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a long-lived signal at 665 nm.[11][13]
Caption: Principle of the HTRF Kinase Assay.
Protocol 2: HTRF Assay Development and IC50 Determination for CDK2
Rationale: This protocol establishes optimal assay conditions to ensure the generated data is accurate and reproducible. Key steps include determining the appropriate enzyme concentration and the Michaelis-Menten constant (Km) for ATP. The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay; therefore, running the assay at the Km of ATP is a standard and crucial practice.[14][15]
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
Low-volume 384-well plates (e.g., white ProxiPlate)
HTRF-compatible plate reader
Methodology:
Enzyme Titration:
Perform a serial dilution of CDK2/CycA in assay buffer.
Incubate the enzyme with a fixed, saturating concentration of substrate (e.g., 1 µM) and ATP (at the estimated Km, or 10 µM to start).
Stop the reaction with detection buffer containing EDTA after a set time (e.g., 30 minutes).
Read the HTRF signal.
Goal: Select an enzyme concentration that yields a robust signal (e.g., S/B > 5) and operates within the initial linear phase of the reaction.[10]
ATP Km Determination:
Using the optimal enzyme concentration, perform the kinase reaction with a serial dilution of ATP.
Measure the reaction rate at each ATP concentration.
Plot reaction rate vs. [ATP] and fit the data to the Michaelis-Menten equation to determine the apparent ATP Km.
Inhibitor IC50 Determination:
Prepare a 10-point, 3-fold serial dilution of the inhibitor compound in DMSO, starting at 1000x the final desired highest concentration.
In a 384-well plate, add 0.5 µL of the compound dilutions.
Add 10 µL of CDK2/CycA enzyme (at the pre-determined optimal concentration) to all wells and incubate for 15 minutes.
Initiate the kinase reaction by adding 10 µL of a mix containing the substrate and ATP (at its determined Km value).
Incubate for the optimized reaction time (e.g., 30 minutes) at room temperature.
Stop the reaction by adding 10 µL of HTRF detection reagents.
Incubate for 60 minutes at room temperature.
Read the plate on an HTRF-compatible reader.
Data Analysis: Calculate percent inhibition for each concentration relative to high (no inhibitor) and low (no enzyme) controls. Plot percent inhibition vs. log[inhibitor] and fit to a four-parameter logistic equation to determine the IC50 value.
Phase 3: Lead Optimization via Structure-Activity Relationship (SAR)
With a validated assay, the next phase involves synthesizing and testing analogs of the starting scaffold to improve potency and selectivity. This iterative process is the core of medicinal chemistry.[16][17]
Protocol 3: Synthesis of a Focused Hydrazone Library
Rationale: Condensation of the 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide with a diverse set of commercially available aldehydes provides a rapid and efficient way to explore the impact of different substituents on inhibitor activity.[18] This allows for the systematic probing of the chemical space around the core scaffold.
General Synthetic Scheme:
Dissolve 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (1 equivalent) in a suitable solvent such as ethanol.
Add the desired aldehyde (1.1 equivalents).
Add a catalytic amount of acetic acid (2-3 drops).
Reflux the mixture for 2-4 hours, monitoring by TLC.
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
Wash the solid with cold ethanol and dry under vacuum.
Characterize the final product by ¹H NMR and LC-MS to confirm structure and purity.
SAR Analysis and Data Interpretation
By testing each new analog in the HTRF assay (Protocol 2), an SAR table can be constructed. This table is the primary tool for guiding the next round of synthesis.
Data Presentation: Hypothetical SAR Table for CDK2 Inhibitors
Cmpd
R-Group (from R-CHO)
Structure
CDK2 IC50 (nM)
1
Phenyl
8,500
2
4-Chlorophenyl
2,100
3
4-Methoxyphenyl
950
4
3-Pyridyl
450
5
3-Quinolinyl
85
(Note: Images are placeholders for chemical structures)
Interpretation and Next Steps:
Observation: Moving from an unsubstituted phenyl ring (Cmpd 1) to one with electron-donating or withdrawing groups (Cmpd 2, 3) improves potency. This suggests the pocket tolerates substitution.
Observation: Introducing a nitrogen atom into the aromatic ring (Cmpd 4, pyridine) significantly boosts potency. This may indicate an opportunity for an additional hydrogen bond with a residue in the active site.
Hypothesis: Expanding the aromatic system to a larger, rigid structure like quinoline (Cmpd 5) dramatically improves potency. This suggests the presence of a larger hydrophobic pocket that can be occupied.
Next Design Cycle: Based on the success of Cmpd 5, the next library of analogs could explore different substitutions on the quinoline ring or investigate other bicyclic heteroaromatic systems.
Phase 4: In-Depth Characterization of Optimized Leads
Once a lead compound with high potency is identified (e.g., Cmpd 5, IC50 < 100 nM), it must be subjected to more rigorous profiling to assess its suitability for further development.
Rationale: Potency is meaningless without selectivity. An inhibitor that hits dozens of kinases is likely to be toxic.[14] This protocol assesses the lead compound's activity against a large panel of kinases to build a selectivity profile and identify potential off-target liabilities.
Methodology:
Submit the lead compound (e.g., Cmpd 5) for screening against a large kinase panel (e.g., Eurofins' 400+ kinase panel) at a concentration of 1 µM.
For any kinases inhibited by >50%, perform a full 10-point IC50 dose-response curve to determine the potency of the off-target interaction.
Data Analysis: Calculate a selectivity score by comparing the IC50 for the primary target (CDK2) against the IC50 for off-target hits. A >100-fold selectivity is often desired.
Data Presentation: Hypothetical Selectivity Profile for Cmpd 5
Kinase Target
IC50 (nM)
Selectivity vs. CDK2 (Fold)
CDK2/CycA (Target)
85
-
CDK9/CycT1
450
5.3
GSK3β
9,200
108
PLK1
>10,000
>117
SRC
>10,000
>117
This profile shows that Cmpd 5 has good selectivity against most kinases but retains some activity against the related kinase CDK9. This could be acceptable or even desirable depending on the therapeutic goal, but it is a critical piece of information for the project team.
Protocol 5: Early ADME-Tox Profiling
Rationale: A potent and selective compound is not a drug if it cannot be absorbed, is metabolized instantly, or is toxic to cells. Early in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are essential to flag potential liabilities.[5][19][20]
Methodology:
Submit the lead compound to a panel of standard, high-throughput in vitro ADME-Tox assays.
Data Presentation: Hypothetical Early ADME-Tox Profile for Cmpd 5
Assay
Parameter
Result
Interpretation
Absorption
Kinetic Solubility (pH 7.4)
85 µM
Good solubility
Caco-2 Permeability (Papp A->B)
15 x 10⁻⁶ cm/s
High permeability
Metabolism
Human Liver Microsomal Stability
t½ = 45 min
Moderate stability
Toxicity
Cytotoxicity (HepG2 cells)
CC50 > 50 µM
Not cytotoxic
Safety
hERG Binding Assay
IC50 > 30 µM
Low risk of cardiac toxicity
This profile suggests Cmpd 5 has favorable drug-like properties, with the possible exception of moderate metabolic stability, which could be a focus for future chemical optimization.
Conclusion
The 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide scaffold represents a promising and versatile starting point for the development of novel kinase inhibitors. By following a systematic discovery cascade—from broad profiling for hit identification, to robust assay development, iterative SAR-driven optimization, and finally in-depth pharmacological characterization—researchers can efficiently navigate the complex path of drug discovery. The protocols and strategies outlined in this guide provide a comprehensive framework for transforming this simple chemical starting material into a highly optimized lead compound with the potential for further preclinical development.
References
Vertex AI Search. (n.d.). Scaffold Hopping in Drug Discovery - NIPER.
ACS Publications. (2022, January 7). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry.
(2024, May 27). Scaffold hopping.
PMC. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity.
Charles River Laboratories. (2024, December 9). Hop To It! The World of Scaffold Hopping. Eureka blog.
PMC. (n.d.). Classification of Scaffold Hopping Approaches.
Benchchem. (n.d.). An In-depth Technical Guide to the Structure-Activity Relationship of Kinase Inhibitors.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
Creative Enzymes. (2025, November 7). Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors.
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
(2019, April 9-10). Kinase Inhibitor Chemistry. San Diego, CA.
Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
Dove Medical Press. (2016, December 2). Structure-activity relationships study of mTOR kinase inhibition. OTT.
Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design.
PMC. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
PMC. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015.
Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
(2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
ResearchGate. (2025, August 5). Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents.
Application Note: In Vivo Animal Models for Evaluating the Efficacy of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide Derivatives
Introduction & Mechanistic Rationale The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (2-MIAH) is a highly versatile pharmacophore core utilized extensively in modern drug discovery. While rarely administered as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (2-MIAH) is a highly versatile pharmacophore core utilized extensively in modern drug discovery. While rarely administered as a raw therapeutic, its structure—featuring a metal-coordinating imidazole ring and a reactive acetohydrazide linker—makes it an ideal building block. Through condensation reactions, 2-MIAH is frequently converted into acylhydrazones, yielding derivatives with potent [1]. Concurrently, the imidazole moiety facilitates hydrogen bonding and target binding, making it an excellent scaffold for synthesizing molecular hybrids designed to overcome [2].
To bridge the gap between in vitro IC₅₀/MIC values and clinical viability, rigorous in vivo animal models must be employed. This guide outlines the self-validating protocols required to test 2-MIAH derivatives in two primary therapeutic areas: Oncology and Infectious Diseases.
Figure 1: Dual mechanism of action pathways for 2-MIAH derivatives in oncology and antimicrobial applications.
Protocol 1: Oncology – Subcutaneous Xenograft Mouse Model
2-MIAH-derived acetylhydrazones have demonstrated significant inhibitory activity against human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[1]. To evaluate this in vivo, a subcutaneous xenograft model is the gold standard.
Causality & Experimental Design Choices
Animal Selection: Athymic nude mice (Foxn1^nu) are used because their lack of functional T-cells prevents the immunological rejection of human tumor grafts, while their intact innate immunity keeps them generally healthy during the study.
Matrix Support: Cells are suspended in a 1:1 mixture of PBS and Matrigel. Matrigel provides essential extracellular matrix proteins and growth factors, preventing cell dispersion and significantly increasing the "take rate" of the tumor.
Randomization Threshold: Dosing must not begin until tumors reach 100–150 mm³. Treating too early (e.g., at 50 mm³) risks false positives, as the drug may simply prevent graft vascularization rather than shrinking an established, actively proliferating tumor.
Step-by-Step Methodology
Cell Preparation: Harvest A549 or MCF-7 cells in the exponential growth phase. Wash twice with cold PBS and resuspend at a concentration of
1×108
cells/mL in a 1:1 (v/v) mixture of sterile PBS and Matrigel. Keep on ice to prevent Matrigel polymerization.
Inoculation: Inject 100 µL of the cell suspension (
1×107
cells) subcutaneously into the right flank of 6–8 week-old female athymic nude mice.
Monitoring & Randomization: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume (TV) using the formula:
TV=0.5×length×width2
. Once average TV reaches 100–150 mm³, randomize mice into groups (n=8/group) to ensure equal starting tumor burdens.
Dosing Regimen: Administer the 2-MIAH derivative (e.g., via oral gavage or intraperitoneal injection) at predetermined Low and High doses. Include a Vehicle Control group and a Positive Control group (e.g., Cisplatin or 5-Fluorouracil).
Blinded Data Collection: To maintain a self-validating system, ensure the researcher performing bi-weekly caliper measurements and body weight checks is blinded to the treatment allocations.
Endpoint: Euthanize animals when control tumors reach 1,500 mm³ or if body weight drops by >20%. Excise tumors for final weighing, histological analysis (H&E), and target engagement assays (e.g., Western blot for cleaved caspase-3).
Figure 2: Standardized in vivo workflow for evaluating 2-MIAH antitumor efficacy via xenograft.
Protocol 2: Infectious Disease – Murine Septicemia Model
Imidazole-bearing molecular hybrids exhibit robust antibacterial activity against ESKAPE pathogens, often outperforming standard antibiotics in resistant strains[2]. A systemic septicemia model provides a rigorous test of both the compound's bactericidal efficacy and its pharmacokinetic distribution.
Causality & Experimental Design Choices
Inoculum Adjuvant: The inclusion of 5% porcine gastric mucin in the intraperitoneal (IP) bacterial inoculum is critical. Mucin protects the bacteria from immediate phagocytosis by host macrophages, allowing a lethal systemic infection to establish using a lower, more physiologically relevant bacterial load.
Dosing Timing: Dosing at 1 hour and 4 hours post-infection tests the compound's ability to halt an actively disseminating infection before irreversible septic shock occurs.
Step-by-Step Methodology
Pathogen Preparation: Grow Staphylococcus aureus (e.g., ATCC 25923) or Pseudomonas aeruginosa overnight in Mueller-Hinton broth. Dilute the culture to achieve the predetermined LD₉₀–LD₁₀₀ (typically
106
to
108
CFU/mL) in sterile saline containing 5% (w/v) mucin.
Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally into specific-pathogen-free (SPF) CD-1 or BALB/c mice (n=10/group).
Therapeutic Intervention: Administer the 2-MIAH derivative intravenously (IV) or orally (PO) at 1 hour and 4 hours post-infection. Include a Vehicle Control and a standard antibiotic reference (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative).
Observation & Endpoints: Monitor survival and clinical signs of morbidity (lethargy, piloerection) every 6 hours for the first 48 hours, then daily for 7 days.
Bacterial Clearance (Optional but Recommended): In a parallel satellite group, euthanize mice at 24 hours post-infection. Harvest the spleen, liver, and kidneys, homogenize the tissues in sterile saline, and plate serial dilutions on agar to quantify the reduction in Colony Forming Units (CFU).
Quantitative Data Presentation
To ensure clear communication of efficacy, quantitative data from both models should be summarized using standardized metrics. The table below outlines the primary parameters and their biological significance.
Parameter
Formula / Metric
Biological Significance
Tumor Volume (TV)
TV=0.5×length×width2
Assesses real-time tumor growth kinetics in oncology models.
Tumor Growth Inhibition (TGI)
TGI(%)=[1−(TVtreated/TVcontrol)]×100
Primary endpoint for oncology efficacy. A TGI > 50% is typically considered biologically significant.
Bacterial Load Reduction
log10(CFU/g tissue)
Quantifies bactericidal action. A reduction of >3 logs indicates potent in vivo clearance.
Survival Rate
Kaplan-Meier Estimate (%)
The ultimate measure of therapeutic success in the acute septicemia model.
References
Liu T, Sun C, Xing X, Jing L, Tan R, Luo Y, Huang W, Song H, Li Z, Zhao Y. "Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents." Bioorganic & Medicinal Chemistry Letters, 2012; 22(9):3122-3125. URL:[Link]
Rossi R, Ciofalo M. "An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety." Molecules, 2020; 25(21):5133. URL:[Link]
Application Note: Formulation and Pharmacological Profiling of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Executive Summary 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (Free base CAS: 859154-19-1; Dihydrochloride CAS: 2059949-12-9) is a highly versatile bifunctional building block and pharmacophore. It combines the metalloen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (Free base CAS: 859154-19-1; Dihydrochloride CAS: 2059949-12-9) is a highly versatile bifunctional building block and pharmacophore. It combines the metalloenzyme-targeting capabilities of a 2-methylimidazole core with the synthetic and chelating flexibility of an acetohydrazide tail. This Application Note provides researchers and drug development professionals with authoritative, causality-driven protocols for the physicochemical profiling, in vitro formulation, in vivo vehicle preparation, and derivatization of this compound for biological screening.
The biological utility of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide stems from its dual-pharmacophore architecture, which allows it to act both as a standalone screening agent and a precursor for complex multi-targeted drugs:
The 2-Methylimidazole Core: Imidazole rings are privileged scaffolds in medicinal chemistry. The nitrogen atoms act as potent hydrogen bond acceptors/donors and coordinate strongly with metal ions in the active sites of metalloenzymes (e.g., the heme iron in fungal CYP51 or the hinge region of kinases like EGFR and CDK2)[1][2]. The methyl group at the 2-position provides steric directionality, enhancing target selectivity and preventing rapid metabolic oxidation at that site.
The Acetohydrazide Moiety: Hydrazides are critical for the synthesis of hydrazones (Schiff bases), a class of compounds renowned for their anti-tubercular, anti-microbial, and anti-cancer activities[3]. Furthermore, the acetohydrazide tail acts as a bidentate ligand, capable of chelating transition metals (Cu²⁺, Zn²⁺, Fe³⁺) to form bioactive metal complexes[4].
Figure 1: Pharmacophore mapping and biological workflow of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Physicochemical Properties & Solubility Matrix
Understanding the solubility profile is critical. The rigid, planar nature of the imidazole ring can lead to strong intermolecular crystal lattice forces, resulting in poor aqueous solubility for the free base[5]. Utilizing the dihydrochloride salt variant significantly enhances aqueous hydration.
Table 1: Solubility Matrix & Solvent Selection
Solvent System
Predicted Solubility (mg/mL)
Classification
Causality & Application Notes
Water / PBS (pH 7.4)
< 1 (Free base)> 10 (Di-HCl salt)
Slightly Soluble / Soluble
The free base requires acidic pH for protonation. Use the Di-HCl salt for direct aqueous assays.
DMSO (Anhydrous)
> 50
Freely Soluble
Disrupts strong intermolecular hydrogen bonding. Ideal for in vitro master stocks[6].
PEG400
10 - 20
Soluble
Acts as a co-solvent to prevent precipitation upon aqueous dilution in in vivo models[7].
Ethanol (Absolute)
5 - 10
Sparingly Soluble
Volatile organic solvent; primarily used as a reaction medium for Schiff base derivatization.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure experimental integrity.
Protocol 3.1: Preparation of In Vitro Master Stock Solutions
Causality: Dimethyl sulfoxide (DMSO) is used to completely disrupt the crystal lattice of the compound. Preparing a highly concentrated master stock minimizes the final DMSO concentration in cell culture assays (keeping it below the cytotoxic threshold of 0.1% v/v).
Equilibration: Allow the lyophilized powder of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide to reach room temperature in a desiccator to prevent atmospheric moisture condensation, which can cause localized hydrolysis.
Dissolution: Weigh the required mass and add anhydrous DMSO to achieve a 10 mM or 20 mM concentration.
Agitation: Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes[6].
Validation Checkpoint: Hold the vial against a strong light source. The solution must be optically clear. If a Tyndall effect (light scattering) is observed, micro-precipitation is present. Do not proceed until the solution is perfectly clear (extend sonication).
Storage: Aliquot into single-use amber vials and store at -20°C.
Protocol 3.2: Formulation for In Vivo Dosing (IV / IP Administration)
Causality: Direct injection of DMSO stocks into aqueous blood/tissue causes immediate "solvent shock" and precipitation. A step-down polarity gradient using PEG400 and Tween-80 creates a stable microemulsion that keeps the lipophilic core solvated[5][8].
Target Vehicle: 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline.
Note: Solvents MUST be added in this exact sequential order.
Primary Solvation: Add 100 µL of the 10 mM DMSO master stock to a sterile vial.
Co-solvent Addition: Add 400 µL of PEG400. Vortex vigorously for 30 seconds. Causality: PEG400 coats the solvated molecules, preventing them from aggregating.
Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming. Causality: Tween-80 lowers the surface tension for the upcoming aqueous phase.
Aqueous Dilution: While continuously vortexing the vial, add 450 µL of sterile Saline (0.9% NaCl) dropwise .
Validation Checkpoint: Let the final formulation rest for 15 minutes at room temperature. Visually inspect for phase separation or cloudiness. If the solution remains transparent, the formulation is stable for immediate dosing. If cloudy, the compound has exceeded its critical micelle concentration, and the overall drug payload must be reduced.
Protocol 3.3: Schiff Base Derivatization for SAR Expansion
Causality: The primary amine of the acetohydrazide moiety is highly nucleophilic. Reacting it with substituted benzaldehydes yields hydrazones, expanding the Structure-Activity Relationship (SAR) profile for anti-tubercular screening[3].
Reaction Setup: Dissolve 1.0 equivalent of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in absolute ethanol.
Reagent Addition: Add 1.1 equivalents of the desired substituted benzaldehyde.
Catalysis: Add 2-3 drops of glacial acetic acid to activate the carbonyl carbon of the aldehyde.
Reflux: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 4–6 hours.
Validation Checkpoint: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the starting material spot and the appearance of a new, lower-Rf spot confirms hydrazone formation.
Isolation: Cool the mixture to 4°C overnight. Filter the resulting precipitate and recrystallize from hot ethanol.
Stability & Storage Guidelines
To ensure the trustworthiness of longitudinal studies, the stability of the compound must be rigorously maintained. The acetohydrazide bond is susceptible to extreme pH, while the imidazole ring can undergo slow oxidation.
Table 2: Degradation Pathways and Mitigation Strategies
Condition
Primary Degradation Pathway
Recommended Mitigation
Self-Validation Metric
Aqueous (pH < 3 or > 10)
Hydrolysis of the hydrazide amide bond.
Buffer assay media to pH 7.2 - 7.4.
HPLC: Monitor for the appearance of free hydrazine or imidazole-acetic acid peaks.
Solid State (Ambient)
Hygroscopicity leading to localized hydrolysis.
Store at -20°C in a sealed container with desiccant.
Karl Fischer titration to monitor water content (< 2%).
DMSO Stock
Oxidation / Hydrolysis (if DMSO absorbs water).
Use strictly anhydrous DMSO; avoid repeated freeze-thaw cycles.
Visual inspection for yellowing/color change over time.
References
[1] Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases - PMC. National Institutes of Health (NIH). Available at:
[2] Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors. Taylor & Francis. Available at:
[5] Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives. Benchchem. Available at:
[7] In Vitro and In Vivo Antidermatophyte Activities of NND-502, a Novel Optically Active Imidazole Antimycotic Agent - PMC. National Institutes of Health (NIH). Available at:
[8] Imidazole (Synonyms: Glyoxaline; 1,3-Diaza-2,4-cyclopentadiene). MedChemExpress. Available at:
[6] Imidazoleacetic acid hydrochloride | Endogenous Metabolite. TargetMol. Available at:
[4] Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. ResearchGate. Available at:
[3] Acethydrazide | 1068-57-1. ChemicalBook. Available at:
Application Note: High-Yield Derivatization of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide
Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the imidazole nucleus is a privileged scaffold, frequently utilized for its robust hydrogen-bonding capabilities and favorable pharmacokinetic pro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In contemporary medicinal chemistry, the imidazole nucleus is a privileged scaffold, frequently utilized for its robust hydrogen-bonding capabilities and favorable pharmacokinetic profiles. Specifically, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide serves as a highly versatile linchpin for divergent synthesis. The terminal primary amine of the acetohydrazide moiety is highly nucleophilic, making it an ideal candidate for condensation and cyclization reactions.
Derivatizing this core structure allows researchers to access a vast chemical space of pharmacophores, including hydrazones (Schiff bases), 1,3,4-oxadiazoles, and 1,2,4-triazoles. These structural motifs are heavily implicated in drug discovery; for instance, imidazole-based acetohydrazide derivatives have demonstrated excellent inhibitory activity against various human cancer cell lines (such as A549, HCT116, and HepG2)[1]. By carefully controlling the electrophilic coupling partner and the reaction microenvironment, scientists can selectively drive the reaction toward specific heterocyclic systems.
Divergent Synthesis Pathways
The following workflow illustrates the primary synthetic trajectories utilized to generate distinct derivative classes from the core acetohydrazide molecule.
Divergent synthetic pathways from the core acetohydrazide to key heterocyclic pharmacophores.
Experimental Protocols
The following protocols are designed as self-validating systems. By adhering to the specified stoichiometric ratios and monitoring the described physicochemical changes, researchers can ensure high-fidelity synthesis.
Protocol A: Synthesis of Hydrazone (Schiff Base) Derivatives
This protocol leverages a condensation reaction between the acetohydrazide and an aromatic aldehyde to yield an azomethine (C=N) linkage.
Dissolution: Suspend 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (2.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask. Stir at room temperature until a uniform suspension or solution is achieved.
Activation & Coupling: Add the aromatic aldehyde (2.0 mmol) to the flask. Immediately introduce 3–4 drops of glacial acetic acid[2].
Expert Insight (Causality): The addition of glacial acetic acid is not merely customary; it serves to selectively protonate the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. This dramatically lowers the activation energy for the nucleophilic attack by the terminal primary amine of the acetohydrazide, preventing the formation of unreacted side products[2].
Reflux: Equip the flask with a reflux condenser and heat the mixture to 75–80 °C for 4 to 6 hours. Monitor the reaction progress via TLC (eluent: Dichloromethane/Methanol 9:1).
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then transfer it to an ice bath for 30 minutes to maximize precipitation.
Purification: Filter the resulting solid under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted aldehyde, followed by recrystallization from hot ethanol to yield the pure hydrazone.
Protocol B: Base-Catalyzed Cyclization to 1,3,4-Oxadiazole-2-thiols
This protocol utilizes carbon disulfide as a cyclizing agent to construct a 5-membered 1,3,4-oxadiazole ring bearing a thiol group.
Base Preparation: Dissolve KOH (3.0 mmol) in 20 mL of absolute ethanol in a well-ventilated fume hood.
Hydrazide Addition: Add the acetohydrazide (1.0 mmol) to the alkaline solution and stir for 15 minutes at room temperature to ensure complete deprotonation.
Cyclization Initiation: Dropwise, add CS₂ (4.0 mmol) to the stirring mixture.
Expert Insight (Causality): KOH acts as a dual-purpose reagent here. First, it deprotonates the hydrazide, driving the nucleophilic attack on CS₂ to form a potassium dithiocarbazate intermediate. Second, it maintains the strongly alkaline environment necessary for the subsequent intramolecular cyclodehydration that closes the 1,3,4-oxadiazole ring[3].
Heating: Reflux the mixture gently at 55–60 °C for 12 to 18 hours until the evolution of hydrogen sulfide (H₂S) gas ceases[3].
Precipitation (Self-Validation): Cool the mixture to room temperature and concentrate it under reduced pressure to half its volume. Pour the residue into crushed ice. The solution will remain clear until acidified. Slowly add 1N HCl dropwise until the pH reaches 4-5. The sudden precipitation of a solid validates the successful protonation of the thiolate salt to the final 1,3,4-oxadiazole-2-thiol.
Purification: Filter, wash with distilled water to remove KCl salts, and recrystallize from an Ethanol/DMF mixture.
Analytical Validation & Spectral Markers
To ensure the structural integrity of the synthesized derivatives, quantitative spectral data must be verified. The table below summarizes the critical physicochemical markers expected during characterization.
Derivative Class
Typical Yield
Key IR Markers (cm⁻¹)
Key ¹H-NMR Markers (ppm, DMSO-d₆)
Structural Confirmation Logic
Hydrazone
75–88%
1600–1620 (C=N)3200–3300 (N-H)
8.0–8.5 (s, 1H, N=CH)11.5–11.8 (s, 1H, N-H)
Disappearance of the primary amine (NH₂) protons (~4.5 ppm) and appearance of the azomethine (N=CH) proton[2].
1,3,4-Oxadiazole
70–81%
1600–1615 (C=N)1050–1100 (C=S)
13.5–14.2 (br s, 1H, S-H)
Absence of carbonyl (C=O) stretch in IR (~1680 cm⁻¹); presence of the highly deshielded thiol proton due to thione-thiol tautomerism[3].
References
Liu T, Sun C, Xing X, Jing L, Tan R, Luo Y, Huang W, Song H, Li Z, Zhao Y. "Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents." Bioorganic & Medicinal Chemistry Letters. 2012.
Silva, C. et al. "Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi." MDPI. 2013.
Caneschi, W. et al. "Synthesis of 1,3,4-oxadiazole derivatives from 1,3,4-oxadiazole." European Journal of Medicinal Chemistry. 2019.
Application Notes & Protocols: A Tiered Strategy for Screening the Bioactivity of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Abstract This document provides a comprehensive experimental framework for the initial bioactivity screening of the novel compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide . The proposed strategy is rooted in a tiered...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive experimental framework for the initial bioactivity screening of the novel compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide . The proposed strategy is rooted in a tiered, hierarchical approach designed to efficiently identify and validate potential therapeutic activities. By analyzing the core chemical moieties—a 2-methylimidazole ring and an acetohydrazide linker—we can logically prioritize screening efforts towards anticancer and antimicrobial activities, areas where these pharmacophores have shown considerable promise.[1][2] This guide offers detailed, field-proven protocols for primary screens, secondary validation assays, and crucial counter-screens to ensure data integrity and eliminate artifacts.[3] It is intended for researchers, scientists, and drug development professionals engaged in early-stage discovery.
Introduction and Rationale
The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a synthetic small molecule featuring two key structural motifs:
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. This ring is a fundamental building block in many biologically active compounds, including the amino acid histidine.[4] Imidazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial (antibacterial and antifungal) and anticancer activities.[5][6][7] Their mechanism of action can involve disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with DNA synthesis.[4]
Hydrazide-Hydrazone Moiety: The acetohydrazide group is a versatile linker that, along with its hydrazone derivatives, is a privileged scaffold in medicinal chemistry.[8] Compounds containing this moiety have demonstrated potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][9]
The molecular hybridization of these two pharmacophores in a single molecule provides a strong rationale for investigating its potential as a novel therapeutic agent. A tiered screening approach is the most resource-effective strategy, beginning with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for promising "hits."[10]
A Tiered Bioactivity Screening Cascade
A successful screening campaign must be designed to maximize the probability of identifying true positive hits while systematically eliminating false positives.[3] We propose a three-tiered cascade:
Tier 1: Primary Screening. High-throughput assays to broadly assess cytotoxicity against cancer cell lines and antimicrobial activity against a panel of pathogenic microbes.
Tier 2: Secondary & Confirmatory Assays. Dose-response studies to quantify potency (IC₅₀/MIC) and orthogonal assays to confirm the initial findings using a different biological principle.
Tier 3: Mechanism of Action (MoA) & Selectivity Studies. Focused assays to investigate the underlying biological mechanism of the validated hits.
The logical flow of this cascade ensures that resources are focused progressively on the most promising candidates.
Figure 1. A proposed tiered screening cascade for identifying and validating the bioactivity of the test compound.
Tier 1: Primary Screening Protocols
The objective of this tier is to rapidly identify any significant biological activity at a single, high concentration (e.g., 10-50 µM) to justify further investigation.
Protocol 3.1: Anticancer Cytotoxicity Screen via MTT Assay
Rationale: The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13] This assay is a standard in high-throughput screening for its simplicity and reliability.[9]
Materials:
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[14]
Complete culture medium (e.g., DMEM with 10% FBS).
Test Compound stock solution (10 mM in DMSO).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[15]
Positive Control: Doxorubicin (10 µM).
96-well flat-bottom tissue culture plates.
Step-by-Step Protocol:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[15]
Compound Treatment: Add 1 µL of the 10 mM Test Compound stock to the appropriate wells to achieve a final concentration of 100 µM (assuming a final volume of 100 µL). Also add vehicle control (DMSO, 1%), positive control (Doxorubicin), and media-only (blank) wells.
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[11] Protect the plate from light.
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13][16]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]
Hit Criteria: A compound is considered a "hit" if it reduces cell viability by >50% compared to the vehicle control.
Protocol 3.2: Antimicrobial Activity Screen via Broth Microdilution
Rationale: The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17] For a primary screen, a single high concentration is used to detect any growth inhibition. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
Test Compound stock solution (10 mM in DMSO).
Positive Controls: Ciprofloxacin for bacteria (10 µg/mL), Fluconazole for fungi (10 µg/mL).
Sterile 96-well U-bottom plates.
Step-by-Step Protocol:
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
Plate Preparation: Add 50 µL of sterile growth medium to all wells of a 96-well plate.
Compound Addition: Add the Test Compound to the first column of wells to achieve a final screening concentration of 64 µg/mL. Also prepare wells for vehicle control (DMSO), positive control, and a growth control (no compound).
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
Incubation: Incubate bacterial plates at 35-37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.[19]
Result Interpretation: Visually inspect the wells for turbidity (bacterial/fungal growth). The absence of growth in the presence of the test compound indicates antimicrobial activity.
Hit Criteria: A compound is considered a "hit" if it completely inhibits visible microbial growth at the tested concentration.
Tier 2: Hit Confirmation and Potency Determination
Hits identified in Tier 1 must be confirmed and their potency quantified.
Protocol 4.1: IC₅₀ Determination for Anticancer Hits
This protocol follows the same procedure as the MTT assay (Protocol 3.1), with one critical modification:
Dose-Response: Instead of a single concentration, the test compound is serially diluted (typically 2-fold or 3-fold dilutions) across a wide range (e.g., from 100 µM down to 0.1 µM).
Data Analysis: The percentage of cell viability relative to the vehicle control is plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[9]
Example Data Presentation:
Concentration (µM)
% Inhibition (Mean ± SD)
100.0
98.2 ± 2.1
33.3
91.5 ± 3.4
11.1
75.3 ± 4.5
3.7
48.9 ± 5.1
1.2
20.1 ± 3.9
0.4
5.6 ± 2.2
0.0 (Vehicle)
0.0 ± 1.8
Calculated IC₅₀
3.9 µM
Protocol 4.2: MIC Determination for Antimicrobial Hits
This protocol is an extension of the primary antimicrobial screen (Protocol 3.2).
Serial Dilution: The test compound is serially diluted across the wells of the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).
MIC Definition: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
Tier 3: Preliminary Mechanism of Action (MoA) Studies
For validated hits with potent activity, preliminary MoA studies can provide valuable insights to guide further development.
Protocol 5.1: Cellular Reactive Oxygen Species (ROS) Assay
Rationale: Many cytotoxic compounds exert their effects by inducing oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[21] This assay uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[22]
Fluorescence microplate reader or fluorescence microscope.
Step-by-Step Protocol:
Cell Seeding & Treatment: Seed cells in a 96-well plate (preferably black-walled for fluorescence assays) and treat with the Test Compound at various concentrations (based on IC₅₀) for a relevant time period (e.g., 6-24 hours).
Probe Loading: Remove the treatment medium. Wash cells once with warm, serum-free medium. Add 100 µL of DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well.[21][23]
Incubation: Incubate at 37°C for 30-45 minutes in the dark.[23]
Wash: Gently wash the cells twice with serum-free medium to remove excess probe.[22]
Fluorescence Measurement: Add 100 µL of PBS or phenol red-free medium. Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm).[22]
Interpretation: A significant, dose-dependent increase in fluorescence compared to the vehicle control suggests that the compound induces oxidative stress.
Protocol 5.2: General Enzyme Inhibition Assay
Rationale: Imidazole and hydrazone compounds are known to inhibit various enzymes.[4][8] A general biochemical assay can determine if the compound directly interacts with a specific enzyme target (e.g., a kinase for anticancer activity, or DNA gyrase for antibacterial activity).[24][25]
Materials:
Purified target enzyme.
Enzyme-specific substrate and buffer system.
Detection reagents (e.g., for colorimetric, fluorescent, or luminescent readout).[26]
Test Compound.
Positive control inhibitor.
384-well low-volume plates.
Step-by-Step Protocol:
Reagent Preparation: Prepare serial dilutions of the Test Compound in assay buffer.
Enzyme/Inhibitor Pre-incubation: Add a fixed amount of enzyme to wells containing the diluted Test Compound or controls. Allow to pre-incubate for 15-30 minutes at room temperature.[24]
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Signal Detection: After a fixed incubation time (e.g., 60 minutes), stop the reaction and measure the output signal using a plate reader. The signal is proportional to enzyme activity.[27]
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting % inhibition versus log[concentration].[28]
Summary and Future Directions
This application note outlines a logical and efficient workflow for the primary bioactivity screening of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. The tiered approach, beginning with broad screens for anticancer and antimicrobial effects and progressing through dose-response confirmation to preliminary MoA studies, provides a robust framework for hit identification and validation. Positive results from this cascade would justify more advanced studies, including screening against broader cancer cell panels, testing against resistant microbial strains, detailed MoA elucidation, and in vivo efficacy studies.
References
Al-Hourani, B., Al-Bawab, A. Q., Al-Awaida, W., Al-Jaber, H., Al-Zereini, W., & Al-Tel, M. A. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(2), 269. [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 10, 2026, from [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved March 10, 2026, from [Link]
Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12). [Link]
Clinical & Laboratory Standards Institute | CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved March 10, 2026, from [Link]
Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2021). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Mini-Reviews in Medicinal Chemistry, 21(1). [Link]
TÜBİTAK Academic Journals. (n.d.). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis. Retrieved March 10, 2026, from [Link]
ResearchGate. (2022). A Literature Review on Antimicrobial Activities of Imidazole. Retrieved March 10, 2026, from [Link]
Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved March 10, 2026, from [Link]
ResearchGate. (n.d.). Design strategy of imidazole-hydrazone hybrids via molecular.... Retrieved March 10, 2026, from [Link]
Semantic Scholar. (2023). Synthesis, Biological Activity Evaluation and Molecular Docking of Imidazole Derivatives Possessing Hydrazone Moiety. Retrieved March 10, 2026, from [Link]
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved March 10, 2026, from [Link]
ResearchGate. (2025). Synthesis, Characterization and Biological Activity of Some New Acetohydrazide Derivatives via 3,3'-Dimethylbenzidine. Retrieved March 10, 2026, from [Link]
TRDizin. (n.d.). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Retrieved March 10, 2026, from [Link]
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved March 10, 2026, from [Link]
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved March 10, 2026, from [Link]
TRDizin. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis. Retrieved March 10, 2026, from [Link]
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved March 10, 2026, from [Link]
PMC. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved March 10, 2026, from [Link]
Journal of Wildlife and Biodiversity. (2023). Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. Retrieved March 10, 2026, from [Link]
Wisconsin Veterinary Diagnostic Laboratory. (2024). Antimicrobial Susceptibility Testing Diagnostic Aid. Retrieved March 10, 2026, from [Link]
PubMed. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved March 10, 2026, from [Link]
KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved March 10, 2026, from [Link]
Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved March 10, 2026, from [Link]
PMC. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved March 10, 2026, from [Link]
ResearchGate. (2026). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Retrieved March 10, 2026, from [Link]
Labcorp. (n.d.). Enzyme Inhibition: Impact and Analysis in Drug Development. Retrieved March 10, 2026, from [Link]
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved March 10, 2026, from [Link]
YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved March 10, 2026, from [Link]
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved March 10, 2026, from [Link]
Target Discovery Institute - University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved March 10, 2026, from [Link]
Taylor & Francis. (2011). Full article: Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). Retrieved March 10, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Retrieved March 10, 2026, from [Link]
PMC. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. Retrieved March 10, 2026, from [Link]
PubMed. (n.d.). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Retrieved March 10, 2026, from https://pubmed.ncbi.nlm.nih.gov/24780512/
ChEMBL - EMBL-EBI. (n.d.). Document: Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. (CHEMBL201653.... Retrieved March 10, 2026, from https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL2016537/
ResearchGate. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Retrieved March 10, 2026, from [Link]
Technical Support Center: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Welcome to the technical support center for the synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide?
The most common and reliable method is a two-step synthesis.
Step 1: N-Alkylation. 2-methylimidazole is alkylated using an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate) in the presence of a base to form the intermediate, ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate.
Step 2: Hydrazinolysis. The resulting ester intermediate is then reacted with hydrazine hydrate to yield the final product, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
This pathway is well-documented for analogous benzimidazole structures, which follow the same fundamental reaction principles.[1][2]
Caption: Overall two-step synthesis pathway.
Q2: What are the most critical parameters that influence the overall yield?
The overall yield is a product of the efficiency of both the alkylation and hydrazinolysis steps. Key parameters include:
Choice of Base and Solvent (Step 1): The base must be strong enough to deprotonate the imidazole N-H but not so strong as to cause side reactions like ester hydrolysis. The solvent's polarity can significantly affect reaction rates.
Purity of Starting Materials: Ensure 2-methylimidazole and the alkylating agent are pure. The presence of water can interfere with the alkylation step.
Reaction Temperature: Both steps require careful temperature control. Alkylation is often performed at room temperature or with gentle heating, while hydrazinolysis typically requires reflux to proceed to completion.[3]
Molar Ratio of Hydrazine Hydrate (Step 2): A sufficient excess of hydrazine hydrate is crucial to drive the hydrazinolysis reaction to completion.[3]
Q3: What are the primary safety concerns with this synthesis?
Hydrazine Hydrate is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Alkylating agents like ethyl chloroacetate are lachrymators and toxic. Solvents like acetone and ethanol are flammable. A thorough risk assessment should be conducted before starting any work.
Troubleshooting Step 1: Synthesis of Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate
This N-alkylation step is often the primary source of yield loss. Success depends on a well-balanced choice of base, solvent, and reaction conditions.
Q4: My alkylation reaction is slow or shows low conversion by TLC. How can I improve it?
Several factors could be at play. A systematic approach is best for troubleshooting.
Caption: Decision tree for troubleshooting low alkylation yield.
Detailed Explanation:
Base Selection: While a strong base like Sodium Hydride (NaH) in an anhydrous solvent like THF is very effective, it requires stringent anhydrous conditions.[5] A more practical and commonly used alternative is anhydrous Potassium Carbonate (K₂CO₃) in acetone.[3] Sodium bicarbonate (NaHCO₃) can also be used but may lead to slower reaction times due to its lower basicity.[6]
Solvent Choice: The reaction is an Sₙ2 substitution. Polar aprotic solvents like acetone, THF, or DMF are ideal as they can solvate the cation of the base while not interfering with the nucleophilic imidazole anion.
Leaving Group: Ethyl bromoacetate is more reactive than ethyl chloroacetate because bromide is a better leaving group. If your reaction with the chloro-analogue is sluggish, switching to the bromo-analogue can significantly increase the reaction rate.[5]
Temperature: Many procedures for similar alkylations are performed under reflux in acetone or ethanol.[3][6] If room temperature reactions are incomplete, increasing the temperature is a logical next step.
Higher polarity and boiling points can improve rates.
Temperature
Room Temp - Reflux
Reflux
Increases reaction kinetics.
Q5: The purification of my ester intermediate is difficult. What's the best approach?
The primary impurity is often unreacted 2-methylimidazole. A standard workup involves filtering off the inorganic base (e.g., K₂CO₃) and evaporating the solvent. The residue can then be purified:
Extraction: Dissolve the residue in a solvent like ethyl acetate and wash with water to remove any remaining salts or highly polar impurities.
Column Chromatography: If simple extraction is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable method for achieving high purity.[7]
Crystallization: The crude product can often be crystallized from a suitable solvent like ethanol.[5]
Troubleshooting Step 2: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
This step involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine. While often high-yielding, incomplete reactions or difficult product isolation can occur.
Q6: My hydrazinolysis reaction is incomplete, and I still see the ester spot on TLC. What should I do?
Incomplete conversion is the most common issue in this step.
Increase Hydrazine Hydrate Excess: The reaction is an equilibrium process. Using a larger molar excess of hydrazine hydrate (typically 3 to 10 equivalents) will push the equilibrium towards the product side. Some protocols for similar substrates use a very large excess of hydrazine hydrate, which can also act as the solvent.[8]
Increase Reaction Time and Temperature: Refluxing the reaction mixture in a solvent like ethanol for several hours (3-10 hours) is standard practice.[3][8] Monitor the reaction by TLC until the ester starting material is fully consumed.
Choice of Ester: Methyl esters react faster with hydrazine than ethyl esters.[4] If you are consistently facing issues, consider synthesizing the methyl ester in Step 1 for a more facile hydrazinolysis.
Q7: I'm having trouble isolating the final product after the reaction. It seems soluble in water. How can I improve my workup?
The acetohydrazide product can have significant water solubility due to the polar hydrazide group, making precipitation by pouring the reaction mixture into water ineffective.[9]
Alternative Isolation Strategies:
Solvent Evaporation: The most direct method is to remove the ethanol and excess hydrazine hydrate under reduced pressure. This may require a good vacuum pump and slight heating. The resulting crude solid or oil can then be purified.[9]
Trituration: After evaporation, add a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexane, or cold ethyl acetate). Stirring or sonicating this slurry (trituration) will often induce crystallization or precipitation of the pure product, while impurities remain dissolved.
Recrystallization: This is the preferred method for final purification. Absolute ethanol is a commonly used and effective solvent for recrystallizing hydrazides.[3] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to obtain pure crystals.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate
This protocol is a generalized procedure based on common methodologies.[3][5][6]
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in dry acetone (10 mL per gram of 2-methylimidazole), add 2-methylimidazole (1.0 equivalent).
Stir the mixture at room temperature for 15-20 minutes.
Add ethyl bromoacetate or ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.
Heat the reaction mixture to reflux and monitor its progress using TLC (Mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours.
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
Evaporate the combined filtrate under reduced pressure to obtain the crude ester.
Purify the crude product by vacuum distillation or column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).
Protocol 2: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
This protocol is a generalized procedure based on common methodologies.[3][8]
Dissolve the ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate (1.0 equivalent) in absolute ethanol (15 mL per gram of ester).
Add hydrazine hydrate (80% or higher, 5.0 equivalents) to the solution.
Heat the mixture to reflux and stir for 3-6 hours. Monitor the reaction by TLC until the starting ester spot disappears.
Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.
If a solid precipitates, collect the product by filtration, wash it with a small amount of cold ethanol, and dry it under vacuum.
If no solid forms, concentrate the solution under reduced pressure to remove the ethanol and excess hydrazine hydrate.
Recrystallize the resulting solid from absolute ethanol to yield the pure acetohydrazide product.
References
Al-Soud, Y. A., et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. [Link]
Liu, T., et al. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. ChEMBL. [Link]
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
Obaid, R. J. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Iraqi National Journal of Chemistry. [Link]
ResearchGate. (2025). Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents. [Link]
ResearchGate. (2014). Is there any other possible way to synthesize hydrazide using ester and hydrazine hydrate reflux with ethanol then pouring on ice water? [Link]
MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]
Semantic Scholar. (n.d.). Synthesis and biological evaluation of some imidazoline derivatives. [Link]
Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). [Link]
PubMed. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. [Link]
Technical Support Center: Synthesis of Imidazole-Based Acetohydrazides
Welcome to the technical support center for the synthesis of imidazole-based acetohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of imidazole-based acetohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
The synthesis of imidazole-based acetohydrazides is a critical pathway for developing novel therapeutic agents, owing to the versatile pharmacological properties of the imidazole scaffold.[1][2][3] However, the journey from starting materials to the final, pure product is often fraught with challenges, from controlling regioselectivity during alkylation to managing the reactivity of hydrazine. This guide is structured to address these issues sequentially, mirroring the synthetic workflow.
Part 1: Synthesis of the Ethyl (Imidazole-1-yl)acetate Precursor
The first critical stage is the N-alkylation of the imidazole ring with an ethyl haloacetate. Success here lays the foundation for the entire synthesis. The general reaction involves deprotonating the imidazole followed by a nucleophilic attack on the alkylating agent.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors when choosing a base and solvent for the N-alkylation of my imidazole?
A1: The base-solvent system is paramount as it dictates deprotonation efficiency, reactant solubility, and the rate of side reactions.[5]
Base Selection: A base must be strong enough to deprotonate the imidazole N-H but not so strong as to promote side reactions like ester hydrolysis. Anhydrous potassium carbonate (K₂CO₃) is a widely used and effective choice.[4][6] It is a solid base, which simplifies workup (filtration), and is generally not strong enough to hydrolyze the ethyl acetate moiety under anhydrous conditions. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions and may increase the risk of side reactions.
Solvent Selection: The solvent must fully dissolve the imidazole starting material and keep the resulting imidazolate anion in solution. Polar aprotic solvents are ideal.
Acetonitrile (ACN): Often an excellent choice due to its high polarity and relatively low boiling point, which simplifies removal post-reaction.[4]
N,N-Dimethylformamide (DMF): Its high polarity is excellent for solvating reactants, but its high boiling point can make it difficult to remove. It can also be a source of impurities if not high-purity grade.
Dimethyl Sulfoxide (DMSO): Similar to DMF, it offers excellent solubility but can be challenging to remove and may complicate workup.[5]
Q2: I have a substituted imidazole. How do I control which nitrogen gets alkylated (N1 vs. N3)?
A2: This is a classic challenge in imidazole chemistry.[7] The regioselectivity of N-alkylation on an unsymmetrical imidazole is governed by a complex interplay of electronic and steric effects.[8]
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen. Alkylation will preferentially occur at the more distant, more nucleophilic nitrogen.[8]
Steric Effects: Large, bulky substituents on the imidazole ring will sterically hinder the adjacent nitrogen. The alkylating agent, especially if it is also bulky, will preferentially attack the less sterically hindered nitrogen.[8]
Tautomerism: In neutral or slightly acidic conditions, the position of the N-H proton is in equilibrium between the two nitrogens. The dominant tautomer can dictate the major product, which may not be the one predicted by simple nucleophilicity arguments.[1][8]
For predictable results, conducting the reaction under basic conditions with a deprotonated imidazole anion is generally preferred, as this makes electronic and steric factors the primary directors of regioselectivity.[8]
Troubleshooting Guide: N-Alkylation Step
Issue 1: My reaction is very slow or does not go to completion.
Likely Cause: Insufficient deprotonation or low reaction temperature. The base may not be strong enough, or the temperature may be too low for the reaction to proceed at a reasonable rate.[9]
Solution:
Increase Temperature: Gently heat the reaction mixture (e.g., to 60-80 °C) and monitor progress by Thin Layer Chromatography (TLC).[4]
Use a Stronger Base/Solvent System: If heating is ineffective, consider switching from K₂CO₃/ACN to NaH/DMF. Ensure all reagents and glassware are scrupulously dry.
Check Alkylating Agent Reactivity: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[9] If using ethyl chloroacetate, consider switching to ethyl bromoacetate to increase the reaction rate.
Issue 2: My TLC shows multiple product spots, and the main spot has a very low Rf.
Likely Cause: Formation of a dialkylated imidazolium salt. The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent.[4] This salt is highly polar and will have a low Rf value on silica gel.
Solution:
Control Stoichiometry: Use a slight excess of the imidazole (1.1-1.2 equivalents) relative to the alkylating agent.[4]
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, minimizing the chance of a second alkylation.[4]
Monitor Closely: Stop the reaction as soon as the starting imidazole is consumed, as determined by TLC, to prevent further reaction.[4]
Part 2: Hydrazinolysis of the Ester to Acetohydrazide
This step involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine. While seemingly straightforward, this reaction requires careful control to maximize yield and purity.[10]
Frequently Asked Questions (FAQs)
Q3: What grade and amount of hydrazine should I use?
A3: Hydrazine hydrate (H₂NNH₂·H₂O) is the most common reagent for this transformation.[11]
Grade: Use a high-purity grade. Impurities can lead to side reactions and discoloration.[12] Hydrazine can also decompose over time, especially when exposed to air or heat, so using a fresh bottle is recommended.[12][13]
Amount: A significant excess of hydrazine hydrate is typically used (5-10 molar equivalents) to drive the reaction to completion and to act as a solvent in some cases.[14][15]
Q4: What are the optimal solvent and temperature conditions?
A4: The choice of solvent and temperature is crucial for reaction efficiency.
Solvent: Anhydrous ethanol or methanol are the most common solvents.[10][14] They readily dissolve both the ester precursor and hydrazine hydrate. Running the reaction neat (using excess hydrazine hydrate as the solvent) is also a common and effective method.[16]
Temperature: The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate.[10][14] Monitoring by TLC is essential to determine the optimal reaction time, which can range from a few hours to overnight.
Troubleshooting Guide: Hydrazinolysis Step
Issue 3: The reaction is incomplete, even after prolonged refluxing.
Likely Cause: Insufficient hydrazine, poor quality hydrazine, or steric hindrance.
Solution:
Increase Hydrazine Excess: If you used a lower excess (e.g., 3-5 equivalents), increase it to 10 equivalents or more.[14]
Verify Hydrazine Quality: Open a fresh bottle of hydrazine hydrate. Old or improperly stored hydrazine can degrade, reducing its effective concentration.[12][13]
Increase Temperature/Time: If your ester is sterically hindered, a longer reaction time or a higher boiling point solvent (e.g., n-butanol) may be necessary.
Issue 4: My final product is an oil or gum and won't crystallize.
Likely Cause: Presence of unreacted starting material, hydrazine hydrate, or side products. The product itself may also be inherently non-crystalline.
Solution:
Remove Excess Hydrazine: After the reaction, excess hydrazine hydrate must be thoroughly removed under reduced pressure. Co-evaporation with a high-boiling point solvent like xylene or toluene can be effective.[16]
Trituration: Try dissolving the crude oil in a minimal amount of a good solvent (like methanol or ethanol) and then slowly adding a non-polar "anti-solvent" (like diethyl ether or hexanes) with vigorous scratching to induce precipitation.[14]
Purification: If trituration fails, column chromatography may be necessary. See the purification section below for specific guidance.
Issue 5: My mass spec shows a peak corresponding to the carboxylic acid, not the hydrazide.
Likely Cause: Hydrolysis of the ester starting material. This can happen if the reaction conditions are not anhydrous or if the workup involves acidic or basic aqueous solutions for a prolonged period.
Solution:
Ensure Anhydrous Conditions: Use dry solvents and fresh hydrazine hydrate.[14]
Neutral Workup: Avoid acidic or basic washes during workup if possible. If you must wash, do so quickly with cold solutions and immediately proceed to extraction and drying.
Part 3: Purification & Characterization
Purification of imidazole-based acetohydrazides can be the most challenging step due to their high polarity and potential for hydrogen bonding.
Troubleshooting Purification and Characterization
Problem
Likely Cause
Recommended Solution
Streaking on Silica TLC/Column
The basic nitrogen of the imidazole interacts strongly with acidic silanol groups on the silica surface.[17]
1. Add a Basic Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., DCM/Methanol/NH₄OH).[17][18] 2. Switch Stationary Phase: Use neutral or basic alumina, or consider reversed-phase (C18) chromatography.[17]
Product is Water Soluble / Difficult to Extract
The compound is highly polar due to the imidazole and hydrazide moieties, leading to high aqueous solubility.
1. "Salting Out": Use brine (saturated NaCl solution) instead of deionized water during the aqueous wash to decrease the polarity of the aqueous layer and drive the product into the organic layer.[17] 2. Use a More Polar Solvent: Switch your extraction solvent from ethyl acetate to something more polar like n-butanol.
Broad or Disappearing N-H Protons in ¹H NMR
N-H protons are acidic and can exchange with trace amounts of water in the NMR solvent (especially DMSO-d₆). The imidazole N-H can also exhibit tautomerism.[1]
1. Use High-Purity Solvent: Use a fresh ampule of deuterated solvent. 2. D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The N-H proton signals should disappear, confirming their identity. 3. Low-Temperature NMR: Cooling the sample can sometimes slow down exchange processes enough to resolve broad peaks.
Product "Oils Out" During Recrystallization
The solution is too supersaturated, cooled too quickly, or impurities are inhibiting crystal lattice formation.[17]
1. Slow Cooling: Allow the hot solution to cool slowly to room temperature, then place it in the fridge, and finally in the freezer. 2. Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If available, add a seed crystal.[17] 3. Re-purify: If oiling out persists, the material likely needs further purification by chromatography to remove impurities.[17]
Visualized Workflows & Protocols
General Synthetic Workflow Diagram
Caption: General workflow for imidazole-based acetohydrazide synthesis.
Troubleshooting Low Yield in Hydrazinolysis
Caption: Decision tree for troubleshooting low hydrazinolysis yields.
Protocol: General Synthesis of 2-(1H-imidazol-1-yl)acetohydrazide
PART A: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (approx. 10 mL per gram of imidazole).[4]
Stir the suspension at room temperature for 15 minutes.
Slowly add ethyl bromoacetate (1.05 eq) to the mixture dropwise over 10 minutes.
Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete in 4-6 hours.
Once the starting imidazole is consumed, cool the mixture to room temperature.
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-imidazol-1-yl)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.
PART B: Synthesis of 2-(1H-imidazol-1-yl)acetohydrazide
Dissolve the crude ester from Part A (1.0 eq) in absolute ethanol (approx. 15 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser.
Add hydrazine hydrate (10 eq) to the solution.[14]
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC until the starting ester spot has disappeared. The product spot will be significantly more polar (lower Rf).[14]
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the ethanol and excess hydrazine hydrate.
The resulting crude product can be purified by recrystallization (e.g., from ethanol/ether) or by column chromatography on silica gel using an eluent system containing a basic modifier (e.g., 89:10:1 DCM/MeOH/NH₄OH).[17]
References
Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem.
Technical Support Center: Optimizing Imidazole Derivative Synthesis - Benchchem.
Common Applications and Maintenance of Hydrazine Hydrate.
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water. Google Patents.
Imidazole - Organic Syntheses Procedure.
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones - Benchchem.
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI.
Addressing issues with hydrazine hydrate concentration and purity. - Benchchem.
Improved nonreductive O-glycan release by hydrazinolysis with ethylenediaminetetraacetic acid addition. Request PDF - ResearchGate.
Problem with to synthesis of imidazole? - ResearchGate.
N-Alkylation of imidazoles - University of Otago.
Optimizing the reaction conditions for hydrazinolysis of phenazine esters - Benchchem.
Irreversible SiteSpecific Hydrazinolysis of Proteins by Use of Sortase.
A process for producing a purified hydrazine hydrate - European Patent Office - EP 0294100 A1.
A Comparative Guide to Derivatization Reagents for Carbonyl Analysis by Mass Spectrometry: Alternatives to Heptyl-Hydrazine Sulf - Benchchem.
(PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate.
Hydrazinolysis Kit - QA-Bio.
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI.
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC.
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - Beilstein Journals.
Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr.
Natural Product Isolation (2) - Purification Techniques, An Overview.
Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology.
Preparation method of hydrazide compound - Google Patents.
Purification of strong polar and basic compounds : r/Chempros - Reddit.
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Request PDF - ResearchGate.
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC.
108 questions with answers in HYDRAZINE - Science topic - ResearchGate.
Technical Support Center: Characterization of Imidazole-Containing Compounds - Benchchem.
Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar- - JScholar.
Synthesis of imidazole derivatives in the last 5 years: An update - OUCI.
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo.
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC.
This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ).
Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents - MDPI.
Technical Support Center: Purification of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and practical guidance for the purification of 2-(2-methyl-1H-imidazol-1-yl)acetohydr...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and practical guidance for the purification of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications and ensuring the integrity of final drug products. This center, structured in a flexible question-and-answer format, addresses common challenges encountered during its purification.
Purification Strategy Overview
A successful purification strategy for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves a multi-step approach, starting from the crude reaction mixture and culminating in a highly pure, well-characterized product. The choice of method will depend on the nature and quantity of impurities present.
Caption: General purification workflow for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Q1: What are the most likely impurities in my crude 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide?
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically proceeds via the N-alkylation of 2-methylimidazole with an ethyl haloacetate followed by hydrazinolysis. Based on this, common impurities include:
Unreacted Starting Materials: Residual 2-methylimidazole and the ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate precursor are common. Incomplete reactions are a primary source of these impurities.[1]
Over-alkylation Products: The product itself can react with another molecule of the alkylating agent, leading to byproducts like 1,2-bis(2-methyl-1H-imidazol-1-yl)ethane.[1]
Isomeric Byproducts: Alkylation can potentially occur at the other nitrogen of the imidazole ring, although this is generally less common.[1]
Diacyl Hydrazide: During the hydrazinolysis step, a side reaction can occur where one hydrazine molecule reacts with two molecules of the ester, forming a diacyl hydrazide.[2]
Residual Solvents: Solvents used in the reaction or work-up, such as ethanol, acetonitrile, or DMF, may be present in the crude product.[1]
Excess Hydrazine Hydrate: This is a common excess reagent in hydrazinolysis and is highly polar.[2]
Q2: My product is an oil and won't crystallize. What should I do?
This is a common issue, often referred to as "oiling out." It can be caused by the presence of impurities that depress the melting point or by the choice of an inappropriate solvent system.[3]
Troubleshooting Steps:
Confirm Purity: Analyze a small sample by Thin Layer Chromatography (TLC) to assess the complexity of the mixture. Multiple spots may indicate the need for a pre-purification step like column chromatography.
Solvent System Modification:
Increase Solvent Volume: You may have a supersaturated solution. Try adding a small amount of the hot "good" solvent to fully dissolve the oil, then cool slowly.[3]
Two-Solvent System: This is often effective for oils. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or ethanol). Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., water, hexane, or diethyl ether) at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[4]
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[3]
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to act as a template.[3]
Consider Column Chromatography: If recrystallization attempts repeatedly fail, column chromatography is the recommended next step to remove the impurities that are inhibiting crystallization.
Q3: I'm seeing significant tailing or streaking of my compound on a silica gel TLC plate. How can I improve the separation for column chromatography?
Tailing is a common problem with basic nitrogen-containing heterocycles like imidazoles on acidic silica gel.[5] This is due to strong interactions between the basic imidazole ring and the acidic silanol groups of the stationary phase.
Solutions:
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel, leading to improved peak shape.[5] A common eluent system for similar compounds is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).[6]
Change the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, which can provide better separation for basic compounds.[5]
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. This often results in sharper bands and better separation.[6] To do this, dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
Q4: How do I choose an appropriate solvent system for recrystallization?
The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[7]
Solvent Screening Protocol:
Place a small amount of your crude product (20-30 mg) in a test tube.
Add a few drops of a test solvent (e.g., ethanol, methanol, water, ethyl acetate, or a mixture).
If it dissolves immediately at room temperature, the solvent is likely too good.
If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot, it is a potentially good solvent.
Allow the hot solution to cool slowly. If crystals form, you have found a suitable solvent.[5]
For polar compounds like 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, lower alcohols like ethanol or methanol, or a mixture of an alcohol and water, are often good starting points.[8][9] For instance, a related compound, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, was successfully recrystallized from an ethanol/water (2:1) mixture.[5]
Experimental Protocols
Protocol 1: Recrystallization of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide
This is a general procedure based on common practices for similar compounds. The optimal solvent system should be determined by preliminary screening.
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at its boiling point for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
Crystallization:
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature.
Two-Solvent System: If using a second solvent (e.g., water), add it dropwise to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate. Then, allow the solution to cool slowly.
Crystal Formation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals in a vacuum oven or a desiccator to a constant weight.
Protocol 2: Column Chromatography Purification
This protocol provides a general guideline for purifying 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide using silica gel chromatography.
Caption: Workflow for column chromatography purification.
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% Dichloromethane - DCM).
Column Packing: Pour the slurry into the column and allow the stationary phase to settle, ensuring a level bed. Drain the excess solvent until it is just above the top of the stationary phase.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) and a basic modifier (e.g., ammonium hydroxide). A typical gradient might be from 100% DCM to a final mixture of 90:9:1 DCM:Methanol:Ammonium Hydroxide.
Fraction Collection: Collect the eluent in a series of fractions.
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Data Summary: Purification Strategies
Purification Method
Pros
Cons
Best For
Recrystallization
- Cost-effective- Scalable- Can yield very high purity product
- Requires a crystalline solid- May not remove all impurities- Potential for product loss in the mother liquor
- Purifying large quantities of a mostly pure, crystalline solid.
Column Chromatography
- Excellent for separating complex mixtures- Can be used for non-crystalline materials (oils)- High resolving power
- More time-consuming and expensive- Requires larger volumes of solvent- Potential for product decomposition on the stationary phase
- Initial purification of crude mixtures- Separating closely related impurities- Purifying oils or amorphous solids.
Acid-Base Extraction
- Good for removing acidic or basic impurities
- Not effective for neutral impurities- Can be labor-intensive
- Removing unreacted 2-methylimidazole (basic) from the crude product during work-up.
References
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
National Institutes of Health. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Available at: [Link]
ResearchGate. Substances yield after recrystallization from different solvents. Available at: [Link]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in various assays. Our goal i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in various assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure accurate and reproducible experimental outcomes.
Understanding the Molecule: Why Solubility Can Be a Challenge
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide possesses distinct chemical features that influence its solubility. The core structure contains a methyl-imidazole ring and an acetohydrazide group.
The Imidazole Ring: This five-membered aromatic ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][2] Its polarity and ability to form hydrogen bonds contribute to some aqueous solubility.[1] However, the key factor is its pKa of approximately 7.1, which means its charge state—and thus its solubility—is highly dependent on the pH of the solution.[1]
The Acetohydrazide Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally aids in aqueous solubility.
The interplay of these groups results in a compound whose solubility is not always straightforward, especially when transitioning from a concentrated organic stock solution to an aqueous assay buffer.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[3] It is a powerful, aprotic solvent capable of dissolving a wide range of organic compounds.[3] Always use anhydrous, high-purity DMSO to prevent compound degradation.
Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[4][5] The final concentration of DMSO in your assay may be insufficient to keep the compound in solution.[6]
Q3: Can I heat the solution to get my compound to dissolve?
A3: Gentle warming (e.g., to 37°C) can be a useful technique to aid dissolution, especially for supersaturated solutions.[7][8] However, prolonged or excessive heating should be avoided as it can accelerate the degradation of the compound.[7] Always test the stability of your compound under these conditions.
Q4: I've prepared my stock solution. How should I store it?
A4: For long-term stability, aliquot your DMSO stock solution into single-use vials and store them at -20°C or -80°C, protected from light.[9] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[9]
In-Depth Troubleshooting Guide
If you are experiencing persistent solubility issues, a systematic approach is required. The following guide will walk you through a logical workflow to identify and solve the problem.
Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for troubleshooting solubility.
Step 1: Proper Stock Solution Preparation
The foundation of any successful assay is a properly prepared stock solution. Errors at this stage will propagate throughout your experiments.
Protocol for 10 mM DMSO Stock Solution Preparation:
Calculation: Determine the mass of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide needed. (e.g., For 10 mL of a 10 mM solution with a Molecular Weight of 154.18 g/mol , you would need 1.54 mg).
Weighing: Use a calibrated analytical balance to accurately weigh the compound.[10]
Dissolution: Transfer the weighed solid to a clean vial. Add a portion of the total DMSO volume (e.g., 8 mL for a 10 mL final volume) and vortex thoroughly.
Sonication (Optional): If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.[8]
Final Volume: Once the solid is fully dissolved, add DMSO to reach the final desired volume and vortex again to ensure homogeneity.[9]
Step 2: Optimizing the Dilution Method
Directly diluting a high-concentration DMSO stock into an aqueous buffer is a common cause of precipitation.
Intermediate Dilutions: A best practice is to perform serial dilutions in your stock solvent (DMSO) first, before making the final dilution into the aqueous assay buffer.[5] This minimizes the shock of the solvent change.
Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically ≤0.5%, to avoid solvent effects on biological targets.[5] However, for some poorly soluble compounds, a higher final DMSO concentration (e.g., 1-2%) might be necessary, but this must be validated with a vehicle control.[11]
Step 3: pH Adjustment of the Assay Buffer
Because the imidazole ring is a weak base, its solubility is pH-dependent.[12][13] The protonated (charged) form of the imidazole ring is significantly more soluble in water than the neutral form.
Mechanism: In acidic conditions (pH < pKa of ~7.1), the imidazole ring will be protonated, acquiring a positive charge. This increased polarity enhances its interaction with water molecules, thereby increasing solubility.[14][15] Conversely, in neutral or basic solutions, the compound is less charged and more likely to precipitate.
Recommendation: Prepare your assay buffer at a slightly acidic pH (e.g., pH 6.0-6.5) and test for solubility improvement. Ensure that this pH change does not negatively impact your assay's performance (e.g., enzyme activity or cell viability).
Step 4: Utilizing Co-solvents and Solubilizing Excipients
If pH adjustment is not sufficient or not compatible with your assay, several excipients can be employed to enhance solubility.[16]
Excipient Type
Examples
Mechanism of Action
Recommended Starting Concentration
Key Considerations
Co-solvents
Ethanol, Polyethylene Glycol (PEG300/400)
Reduces the polarity of the aqueous solvent, making it more favorable for the organic compound to remain dissolved.[3][17]
1-5% (v/v)
Must be tested for assay interference. High concentrations can be toxic to cells.[18]
Surfactants
Polysorbate 80 (Tween® 80), Polysorbate 20
Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[19][20]
0.01-0.1% (v/v)
Can interfere with protein assays or disrupt cell membranes. Use concentrations above the Critical Micelle Concentration (CMC).[21]
These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.[22][23][24]
1-10 mM
Can sometimes extract cholesterol from cell membranes. Generally well-tolerated in many assays.[][26]
Step 5: The Importance of Vehicle Controls
Every experiment where you use a solubilizing agent must include a corresponding vehicle control. This is a critical, self-validating step.[18]
What it is: A sample containing the assay buffer and the exact same concentration of the solubilizing agent(s) (e.g., DMSO, Tween-80) as your experimental samples, but without the test compound.
Why it's crucial: This control allows you to determine if the solubilizing agent itself has any effect on your assay's readout (e.g., inhibiting an enzyme, causing cell death, or interfering with a detection signal). Any observed effect in your test compound must be corrected for the effect of the vehicle.
By systematically applying these principles and protocols, you can overcome the solubility challenges presented by 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, leading to more reliable and accurate data in your research endeavors.
References
Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
ACS Publications. Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals | Industrial & Engineering Chemistry Research.
STAX. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
askIITians. How does pH affect solubility?.
Khan Academy. pH and solubility.
PMC. A recent overview of surfactant–drug interactions and their importance.
AP Chemistry. 8.11 pH and Solubility.
PMC - NIH. Intrinsic Solubility of Ionizable Compounds from pKa Shift.
OUCI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
PhytoTech Labs. Preparing Stock Solutions.
Benchchem. Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions.
Sigma-Aldrich. FAQs on Inhibitor Preparation.
SciSpace. Imidazole: Having Versatile Biological Activities.
Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability..
Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
MDPI. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs.
G-Biosciences. Stock Solutions 101: Everything You Need to Know.
Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
ResearchGate. Physicochemical Properties of Imidazole | Download Scientific Diagram.
ResearchGate. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
Benchchem. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
Selleckchem.com. Frequently Asked Questions.
Bitesize Bio. How to Make Accurate Stock Solutions.
WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
BOC Sciences. pH Adjustment and Co-Solvent Optimization.
Ascendia Pharma. A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
ResearchGate. Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
PubMed. High throughput microsomal stability assay for insoluble compounds.
RSC Publishing. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances.
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
MDPI. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
The Chemistry Blog. How To Make A Standard Solution.
PMC. Drug Solubility: Importance and Enhancement Techniques.
ResearchGate. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
Technical Support Center: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Welcome to the technical support resource for the synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot effectively.
Overview of the Synthetic Pathway
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is typically a two-step process. First, 2-methylimidazole is N-alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) to yield the intermediate, ethyl (2-methyl-1H-imidazol-1-yl)acetate. This ester is then subjected to hydrazinolysis using hydrazine hydrate to produce the final acetohydrazide product. While seemingly straightforward, each step presents unique challenges that can impact yield and purity.
Caption: General two-step synthesis pathway.
Part 1: N-Alkylation of 2-Methylimidazole
This section addresses issues related to the initial N-alkylation step to form ethyl (2-methyl-1H-imidazol-1-yl)acetate.
Frequently Asked Questions (FAQs)
Question 1: My reaction is producing a mixture of two products with very similar TLC spots. What is happening?
Answer: You are likely observing the formation of two regioisomers: ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate (the desired N1-alkylation product) and ethyl 2-(2-methyl-1H-imidazol-3-yl)acetate (the N3-alkylation product).
Causality: 2-Methylimidazole is an asymmetric molecule. While the N1 and N3 positions are electronically similar, alkylation can occur at either nitrogen atom. The deprotonation of 2-methylimidazole by a base generates an imidazolide anion, which then attacks the alkylating agent.[1] The ratio of the resulting N1 to N3 isomers can be influenced by factors such as the choice of base, solvent, and reaction temperature. Steric hindrance from the adjacent methyl group generally favors alkylation at the N1 position, but the formation of the N3 isomer is a common side reaction.
Troubleshooting & Mitigation:
Solvent and Base Selection: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a common strategy that can favor the formation of a single isomer.[1][2]
Temperature Control: Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can sometimes improve regioselectivity.
Purification: If a mixture is unavoidable, careful column chromatography is typically required for separation.[3][4] A solvent system like ethyl acetate/hexane is often effective.[3]
Question 2: The yield of my N-alkylation reaction is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this step can stem from several factors, from reagent quality to reaction conditions.
Causality & Troubleshooting: The most common culprits are incomplete deprotonation of the imidazole ring or degradation of reagents.
Caption: Decision tree for troubleshooting low N-alkylation yield.
Protocol: N-Alkylation of 2-Methylimidazole
This protocol is adapted from established methodologies for the N-alkylation of imidazole derivatives.[1][2]
Parameter
Value/Reagent
Notes
Reactants
2-Methylimidazole (1.0 eq)
Ensure it is dry.
Sodium Hydride (NaH), 60% in oil (1.2 eq)
Handle with care under an inert atmosphere.
Ethyl bromoacetate (1.1 eq)
Lachrymatory; handle in a fume hood.
Solvent
Anhydrous Dimethylformamide (DMF)
Use a dry, high-purity grade.
Atmosphere
Nitrogen or Argon
Essential for preventing quenching of NaH.
Temperature
0 °C to Room Temperature
Initial deprotonation at 0°C is recommended.
Reaction Time
12-24 hours
Monitor by Thin Layer Chromatography (TLC).
Step-by-Step Procedure:
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
Add sodium hydride (60% dispersion in mineral oil) to the DMF. Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 2-methylimidazole in anhydrous DMF to the NaH suspension.
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
Add ethyl bromoacetate dropwise to the reaction mixture, ensuring the temperature does not rise significantly.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC until the 2-methylimidazole spot disappears.
Upon completion, cautiously quench the reaction by slowly adding ice-cold water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography to obtain pure ethyl (2-methyl-1H-imidazol-1-yl)acetate.
Part 2: Hydrazinolysis of Ethyl (2-methyl-1H-imidazol-1-yl)acetate
This section focuses on the conversion of the intermediate ester to the final acetohydrazide product.
Frequently Asked Questions (FAQs)
Question 1: My hydrazinolysis reaction is sluggish and incomplete, with significant starting ester remaining. How can I fix this?
Answer: Incomplete hydrazinolysis is typically due to insufficient hydrazine, suboptimal temperature, or short reaction times.
Causality: Hydrazinolysis is a nucleophilic acyl substitution where hydrazine attacks the carbonyl carbon of the ester. This reaction is reversible and requires conditions that favor the product.
Troubleshooting & Mitigation:
Excess Hydrazine Hydrate: Use a significant molar excess of hydrazine hydrate (typically 5-10 equivalents). This pushes the equilibrium towards the product side and minimizes potential side reactions.[5]
Increase Temperature: Refluxing the reaction mixture, commonly in ethanol, is standard practice to increase the reaction rate.[6]
Extend Reaction Time: Monitor the reaction by TLC. If starting material persists, extend the reflux time. Some reactions may require overnight reflux.
Question 2: I have an impurity with a lower Rf value than my product on the TLC plate. Could this be the diacyl hydrazide side product?
Answer: Yes, this is a very common side product in hydrazinolysis reactions. The impurity is likely N,N'-bis[(2-methyl-1H-imidazol-1-yl)acetyl]hydrazine.
Causality: This byproduct forms when one molecule of hydrazine reacts with two molecules of the ester. This occurs when the concentration of the ester is high relative to the hydrazine, or when the initially formed product (acetohydrazide) acts as a nucleophile itself, though this is less likely.
Caption: Competing pathways in hydrazinolysis.
Troubleshooting & Mitigation:
Use Excess Hydrazine: The most effective preventative measure is to use a large excess of hydrazine hydrate, as mentioned in the previous question.[5] This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than another ester molecule.
Purification: The diacyl hydrazide is typically less polar than the desired mono-hydrazide. Careful recrystallization can often separate the two compounds.[5] If recrystallization fails, silica gel column chromatography is a reliable alternative. A polar eluent system, such as dichloromethane (DCM) and methanol (MeOH), may be required.[7]
Protocol: Hydrazinolysis
This protocol is based on general procedures for converting esters to hydrazides.[8][9]
Parameter
Value/Reagent
Notes
Reactants
Ethyl (2-methyl-1H-imidazol-1-yl)acetate (1.0 eq)
Crude or purified ester can be used.
Hydrazine Hydrate (~80% or higher, 5-10 eq)
Corrosive and toxic; handle in a fume hood.
Solvent
Ethanol (95% or absolute)
Temperature
Reflux (~78 °C)
Reaction Time
5-12 hours
Monitor by TLC.
Step-by-Step Procedure:
Dissolve the ethyl (2-methyl-1H-imidazol-1-yl)acetate in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Add hydrazine hydrate (5-10 equivalents) to the solution.
Heat the mixture to reflux and maintain for 5-12 hours. Monitor the disappearance of the starting ester by TLC.
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
If a solid precipitates, collect the crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
If no solid forms, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can then be purified.
Purification: Recrystallization is the preferred method. Ethanol or an ethanol/water mixture is often a suitable solvent system.[5] If the product is an oil or recrystallization is ineffective, purify by silica gel column chromatography.
References
Hakmaoui, Y., Rakib, E. M., Mojahidi, S., Saadi, M., & El Ammari, L. (2016). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. IUCrData, 1(4), x160477. Available at: [Link]
Hakmaoui, Y., Rakib, E. M., Mojahidi, S., Saadi, M., & El Ammari, L. (2016). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. ResearchGate. Available at: [Link]
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 8(7), 565-576. Available at: [Link]
Kiany Fard, T., Kianifard, T., Sarvi, I., & Kowsar, K. (2015). Synthesis of metronidazole. Google Patents. WO2015198107A1.
Al-Janabi, K. O. (2018). Synthesis of New Cyclic Amines-Linked Metronidazole Derivatives as Possible Prodrugs. Iraqi Journal of Pharmaceutical Sciences, 27(1), 105-111. Available at: [Link]
Wikipedia contributors. (2023). 2-Methylimidazole. Wikipedia. Available at: [Link]
Dhawas, A., & Raut, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 23(4), 385-390. Available at: [Link]
Singh, R. P., & Verma, S. (2014). SYNTHESIS, CHARACTERIZATION & ANALGESIC ACTIVITY OF IMIDAZOLO-AZATIDINONE DERIVATIVES. Bibliomed. Available at: [Link]
Al-Ghamdi, A. M. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2329-2336. Available at: [Link]
World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL 4-OXY COUMARIN HYDRAZIDE DERIVATIVES. AWS. Available at: [Link]
Technical Support Center: Acetohydrazide Solution Stability
Troubleshooting Guides, Methodologies, and FAQs for Hydrazide-Based Compounds Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic beh...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guides, Methodologies, and FAQs for Hydrazide-Based Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and rapid degradation of acetohydrazide and related hydrazide derivatives (such as the anti-tuberculosis drug isoniazid) in aqueous media.
This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind hydrazide instability and provide you with self-validating protocols to ensure absolute confidence in your experimental data.
Mechanistic Overview of Acetohydrazide Degradation
The instability of acetohydrazide is not random; it is governed by three distinct, highly predictable chemical pathways. Understanding these pathways is the first step in designing a robust experimental system:
Hydrolysis: The hydrazide bond is highly susceptible to both acid- and base-catalyzed hydrolysis. At pH extremes, the C-N bond cleaves, yielding acetic acid and hydrazine[1].
Oxidation: Hydrazides are potent reducing agents. In the presence of dissolved oxygen, ambient light, or trace transition metals (such as Cu²⁺ or Fe³⁺), the hydrazine moiety rapidly auto-oxidizes into diazenes and nitrogen gas[2].
Condensation: The terminal amine of the hydrazide group acts as a strong nucleophile. When exposed to reducing sugars (e.g., dextrose) or other carbonyl-containing compounds, it undergoes rapid condensation to form a hydrazone (Schiff base)[3].
Primary chemical degradation pathways of acetohydrazide in aqueous media.
Quantitative Data & Stability Factors
To build a self-validating assay, you must control the environmental factors that trigger the pathways outlined above. The table below summarizes the quantitative impact of various conditions on hydrazide stability.
Environmental Factor
Condition Tested
Quantitative Impact on Stability
Mechanistic Causality
pH Level
Acidic (pH < 5.0)
High Degradation
Protonation of the carbonyl oxygen increases electrophilicity, accelerating nucleophilic attack by water[1].
pH Level
Neutral (pH 6.0 - 7.5)
Maximum Stability (>90% retention)
Minimizes both acid-catalyzed and base-catalyzed hydrolysis of the hydrazide bond[1].
Solvent/Diluent
5% Dextrose Injection
Rapid Degradation (<90% retention at 8 hrs, 25°C)
Carbonyl groups in dextrose condense with the hydrazide amine to form hydrazones[3].
Solvent/Diluent
0.9% NaCl Injection
High Stability (>90% retention at 72 hrs, 25°C)
Lacks reactive carbonyls; maintains osmotic balance without chemical interference[3].
Temperature
Refrigeration (2-8°C)
Extended Stability (up to 72 hrs in NaCl)
Lower thermal energy reduces the kinetic rate of both hydrolysis and auto-oxidation[3].
Q: My acetohydrazide solution turned yellow/brown after 24 hours on the bench. What happened?A: This is a classic hallmark of oxidation. Hydrazides are strong reducing agents. In the presence of dissolved oxygen and ambient light, the hydrazine moiety oxidizes into diazenes and other colored polymeric byproducts[4].
Resolution: Prepare fresh solutions using degassed solvents and store them in amber vials to block UV/visible light[4].
Q: I diluted my acetohydrazide compound in 5% dextrose for an in vivo assay, but my LC-MS shows a massive drop in concentration. Why?A: Acetohydrazide undergoes a rapid condensation reaction with the aldehyde/ketone groups of reducing sugars (like dextrose/glucose) to form a hydrazone (Schiff base). Studies on structurally similar hydrazides (e.g., isoniazid) show concentration drops below 90% within just 8 hours in 5% dextrose[3].
Resolution: Switch your vehicle to 0.9% Sodium Chloride, which maintains stability for over 72 hours[3].
Q: Does pH really matter if I'm just making a quick stock solution in water?A: Absolutely. Unbuffered laboratory water often has a slightly acidic pH (due to dissolved CO₂). The hydrazide functional group is highly susceptible to acid-catalyzed hydrolysis, cleaving the C-N bond to yield acetic acid and toxic hydrazine[1]. Maintaining a near-neutral pH (6.0-7.5) is critical for structural integrity[4].
Q: Can I freeze-thaw my stock solutions to save material?A: It is highly discouraged. Repeated freeze-thaw cycles introduce micro-bubbles of oxygen and cause localized pH shifts during the freezing process, both of which accelerate degradation[4]. Always aliquot into single-use volumes.
Standard Operating Procedure (SOP): Preparation of Ultra-Stable Solutions
To ensure a self-validating protocol, we must control for pH, oxidation, and condensation simultaneously. Follow this step-by-step methodology for preparing stock solutions:
Solvent Selection: Use ultra-pure, metal-free water (e.g., Milli-Q) or 0.9% Sodium Chloride injection USP. NEVER use dextrose or sucrose-containing buffers[3].
Deoxygenation: Sparge the solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes to displace dissolved oxygen, mitigating oxidative degradation pathways[4].
Chelation: Add 1 mM EDTA to the solvent to sequester trace transition metals (e.g., Cu²⁺, Fe³⁺) that catalyze auto-oxidation[2].
pH Adjustment: Buffer the solution to a strict pH of 6.5 - 7.0 using a non-carbonyl buffer (e.g., Phosphate Buffered Saline). Avoid acetate buffers if possible[4].
Dissolution: Slowly add the acetohydrazide compound while stirring under an inert atmosphere.
Storage: Aliquot into single-use amber glass vials (to prevent photodegradation) and store at -20°C. Conduct experiments at controlled room temperature unless specified otherwise[4].
Step-by-step self-validating workflow for stable acetohydrazide solution preparation.
References
Title: Stability of isoniazid injection in i.v.
Title: Hydrolytic Stability of Hydrazones and Oximes
Source: PMC - NIH
URL
Title: Improving the stability of 2-(Piperidin-1-yl)
Title: Oxidation of Hydrazine in Aqueous Solutions
Source: DTIC
URL
Technical Support Center: Overcoming Poor Cell Permeability of Novel Heterocyclic Compounds
Welcome to the technical support center dedicated to assisting researchers in navigating the complexities of cell permeability with novel heterocyclic compounds. This resource is designed to provide actionable insights a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to assisting researchers in navigating the complexities of cell permeability with novel heterocyclic compounds. This resource is designed to provide actionable insights and troubleshooting strategies to enhance the cellular uptake of your molecules, a critical step in the journey from discovery to clinical relevance.
Frequently Asked Questions (FAQs)
Q1: My novel heterocyclic compound shows excellent target engagement in biochemical assays but has no activity in cell-based assays. What is the likely cause?
This is a classic and common challenge in drug discovery. The most probable reason for this discrepancy is poor cell permeability. Your compound may be unable to cross the cell membrane to reach its intracellular target. Other potential factors include compound instability in the cell culture medium or rapid efflux by cellular transporters. A systematic approach, starting with an assessment of the compound's physicochemical properties and its permeability, is the recommended first step.
Q2: What are the key physicochemical properties that govern the passive diffusion of my heterocyclic compound across the cell membrane?
The ability of a compound to passively diffuse across the lipid bilayer of a cell is largely governed by a set of physicochemical properties, often summarized by Lipinski's Rule of Five. Key parameters to consider include:
Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar one. An optimal logP range is generally considered to be between 1 and 3.
Molecular Weight (MW): Smaller molecules (MW < 500 Da) tend to diffuse more readily.
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors (e.g., -OH, -NH groups) and acceptors (e.g., N, O atoms) can increase a compound's polarity and reduce its ability to cross the nonpolar cell membrane.
Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. A PSA greater than 140 Ų is often associated with poor permeability.
It's important to note that these are guidelines, and exceptions exist, especially for compounds that utilize active transport mechanisms.
Q3: What is the difference between a PAMPA and a Caco-2 assay, and when should I use each?
Both are in vitro models used to predict in vivo permeability, but they assess different aspects of cellular transport.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It exclusively assesses passive diffusion and is useful for early-stage screening to quickly identify compounds with fundamental permeability issues.
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma. These cells differentiate to form a polarized monolayer with tight junctions and express a variety of transporters and efflux pumps. The Caco-2 assay can therefore assess both passive diffusion and active transport/efflux, providing a more biologically relevant prediction of human intestinal absorption.
Your choice depends on the stage of your research. Use PAMPA for rapid, early-stage filtering of a large number of compounds and the Caco-2 assay for more detailed characterization of promising candidates.
Troubleshooting Guides & Experimental Protocols
Issue 1: Consistently low permeability observed in PAMPA for my series of heterocyclic compounds.
If your compounds are failing this initial screen, it points to a fundamental issue with their ability to passively diffuse across a lipid bilayer.
Workflow for Troubleshooting Low PAMPA Permeability
Caption: Troubleshooting workflow for low passive permeability.
Causality and Recommended Actions:
Analyze Physicochemical Properties: Low PAMPA permeability strongly indicates that the compound's intrinsic properties are unfavorable for crossing a lipid bilayer. The first step is to calculate or measure key properties like LogP, PSA, molecular weight, and hydrogen bond donor/acceptor counts.
High Polarity (Low LogP / High PSA): If your compound is too polar (LogP < 1 or PSA > 140 Ų), it will struggle to enter the hydrophobic membrane core. The solution is to increase its lipophilicity. This can be achieved by adding small, non-polar functional groups (e.g., methyl, phenyl) or by masking highly polar groups like hydroxyls (-OH) or amines (-NH2).
The Prodrug Approach: A highly effective strategy for masking polar groups is the creation of a prodrug. For example, an ester can be formed from a carboxylic acid or alcohol. This ester is more lipophilic, allowing the compound to cross the cell membrane. Once inside the cell, endogenous esterase enzymes cleave the ester, releasing the active parent compound. This is a bio-reversible modification designed specifically to enhance permeability.
Re-test and Iterate: After synthesizing new analogs based on these strategies, it is crucial to re-run the PAMPA assay. This iterative process of design, synthesis, and testing is fundamental to successful lead optimization. If permeability is improved, you can progress to more complex, cell-based assays. If not, a re-evaluation of the structure-activity relationship is necessary.
Table 1: Physicochemical Properties and Suggested Modifications
Issue Identified
Physicochemical Metric
Target Range
Suggested Chemical Modification
Low Lipophilicity
LogP
1 - 3
Add alkyl or aryl groups.
High Polarity
PSA
< 140 Ų
Mask -OH, -NH2, -COOH groups via esterification or amidation (Prodrug).
High H-Bonding
H-Bond Donors
≤ 5
N-methylation of secondary amines; convert -OH to -OCH3.
High H-Bonding
H-Bond Acceptors
≤ 10
Replace polar heterocycles with non-polar isosteres.
High Molecular Weight
MW
< 500 Da
Simplify the scaffold; remove non-essential functional groups.
Issue 2: Compound shows good PAMPA permeability but fails in the Caco-2 assay.
This is a very informative result. Since the compound can passively cross an artificial membrane (PAMPA), its poor performance in a cell-based model like Caco-2 points towards a biological mechanism hindering its transport. The most common culprit is active efflux.
Workflow for Investigating Efflux in Caco-2 Assays
Caption: Workflow to investigate active efflux mechanisms.
Causality and Recommended Actions:
Hypothesis - Active Efflux: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which act as cellular pumps, actively removing foreign substances from the cell. If your compound is a substrate for one of these pumps, it may enter the cell via passive diffusion but is then immediately pumped back out, resulting in low net accumulation and poor apparent permeability.
Experimental Design - The Bidirectional Assay: To test this hypothesis, a bidirectional Caco-2 assay is the gold standard.
Apical to Basolateral (A -> B) Transport: This measures transport in the direction of absorption (gut lumen to blood).
Basolateral to Apical (B -> A) Transport: This measures transport in the direction of efflux (blood to gut lumen).
Data Analysis - The Efflux Ratio (ER): The apparent permeability (Papp) is calculated for both directions. The Efflux Ratio is then determined:
ER = Papp (B -> A) / Papp (A -> B)
An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.
Confirmation with Inhibitors: To confirm the involvement of a specific transporter like P-gp, the experiment can be repeated in the presence of a known inhibitor, such as verapamil. If the A -> B permeability increases and the efflux ratio decreases in the presence of the inhibitor, it provides direct evidence that P-gp is responsible for the efflux of your compound.
Mitigation Strategies: If active efflux is confirmed, medicinal chemistry efforts can be directed at designing analogs that are not recognized by the transporter. This often involves subtle structural modifications to disrupt the key interactions between your compound and the efflux pump.
This protocol outlines the key steps for assessing the permeability and efflux potential of a test compound.
1. Cell Culture:
Seed Caco-2 cells onto Transwell inserts (e.g., 24-well format) at an appropriate density.
Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
Change the cell culture medium every 2-3 days.
2. Monolayer Integrity Check:
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²), which indicates a confluent and intact monolayer.
3. Transport Experiment:
Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
For A -> B Measurement: Add the dosing solution containing your test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
For B -> A Measurement: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
4. Sample Analysis:
At the end of the incubation, collect samples from both the donor and receiver chambers.
Analyze the concentration of your compound in each sample using a sensitive analytical method, typically LC-MS/MS.
5. Calculations:
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the following formula:
Papp = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of compound appearance in the receiver chamber.
A is the surface area of the Transwell membrane.
C₀ is the initial concentration in the donor chamber.
Calculate the Efflux Ratio (ER) as described previously.
This structured approach allows for a definitive diagnosis of permeability issues, guiding subsequent optimization strategies to improve the cellular uptake and, ultimately, the therapeutic potential of your novel heterocyclic compounds.
References
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of Medicinal Chemistry, 41(7), 1007-1010). [Link]
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
Polli, J. E., Wring, S. A., Humphreys, J. E., et al. (2001). P-glycoprotein influences the brain penetration of an oral drug, a case study with a novel NK1-antagonist. Pharmaceutical Research, 18(11), 1537-1543. [Link]
Rautio, J., Kumpulainen, H., Heimbach, T., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
Lombardo, F., Shalaeva, M. Y., Tupper, K. A., & Gao, F. (2004). E-log D vs. Clog D: a case for the more mechanistically relevant descriptor. Journal of Medicinal Chemistry, 47(5), 1268-1272. [Link]
Optimization
Technical Support Center: Refining Antimicrobial Testing Protocols for New Chemical Entities (NCEs)
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently work with drug development teams struggling to transition their New Chemical Entities (NCEs) from early discovery into...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently work with drug development teams struggling to transition their New Chemical Entities (NCEs) from early discovery into standardized in vitro antimicrobial susceptibility testing (AST) pipelines. NCEs—particularly those with novel mechanisms of action, extreme hydrophobicity, or high protein binding—often behave unpredictably in standard assays.
This guide is designed to troubleshoot these specific anomalies. It moves beyond basic instructions to explain the causality behind experimental choices, providing self-validating protocols grounded in regulatory standards.
Q: Why do our highly hydrophobic NCEs show inconsistent Minimum Inhibitory Concentration (MIC) values across technical replicates in standard Cation-Adjusted Mueller-Hinton Broth (CAMHB)?
A: Inconsistency with hydrophobic NCEs typically stems from compound precipitation or non-specific adsorption to the polystyrene walls of 96-well microtiter plates. This physical depletion artificially lowers the effective drug concentration in the broth, leading to false-negative susceptibility (artificially high MICs). While the standard reference method for AST is broth microdilution (BMD) in CAMHB, as defined by the [1], rigid adherence to this standard without addressing NCE solubility will yield uninterpretable data.
Causality & Solution:
To resolve this, you must introduce a solubilizing agent (such as Polysorbate 80) or utilize low-binding polypropylene plates. However, modifying the standard protocol introduces a new variable. To maintain scientific integrity, the protocol must be designed as a self-validating system —meaning the assay internally proves that the modifier does not possess intrinsic antibacterial activity or artificially synergize with the NCE.
Protocol: Self-Validating Modified BMD for Hydrophobic NCEs
Solvent Preparation: Dissolve the NCE in 100% DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.
Media Adjustment: Supplement CAMHB with 0.002% (v/v) Polysorbate 80 (P80).
Dilution Strategy: Perform 2-fold serial dilutions of the NCE in the modified CAMHB using low-protein-binding polypropylene plates. Only transfer the solution to the final polystyrene assay plates immediately prior to inoculation.
Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, dilute, and inoculate to achieve a final well concentration of
5×105
CFU/mL.
Internal Validation Controls (Critical):
Vehicle Control Well: Bacteria + CAMHB + 1% DMSO + 0.002% P80. (Validates that the excipients do not inhibit bacterial growth).
QC Strain Calibration: Test a standard reference antibiotic (e.g., Gentamicin) against ATCC reference strains in both standard CAMHB and the modified CAMHB. The MIC must remain within the acceptable QC range, proving the modifier does not alter baseline cellular susceptibility.
Data Presentation: Impact of Assay Modifiers
Summarized quantitative expectations when introducing standard modifiers to an AST protocol.
Modifier / Excipient
Target Issue
Acceptable Concentration
Mechanistic Impact on NCE MIC
Impact on QC Strain MIC
DMSO
Poor aqueous solubility
≤1%
(v/v)
Stabilizes reading
None
Polysorbate 80
Plastic binding / Aggregation
0.002%−0.02%
Decreases (Reveals true MIC)
None
Human Serum Albumin
High physiological protein binding
4%−5%
Increases (Sequesters free drug)
Increases (Expected shift)
(Note: Adding Human Serum Albumin mimics physiological protein binding. Because only the unbound fraction of a drug is microbiologically active, the apparent MIC shifts higher. This causality helps predict in vivo efficacy and prevents clinical trial failures due to PK/PD disconnects).
Section 2: Time-Kill Kinetics & Pharmacodynamics
Q: Our NCE shows a potent MIC, but we need to establish if it is bactericidal or bacteriostatic for our FDA pre-IND data package. How do we design a robust time-kill assay?
A: An MIC assay only provides a static endpoint (inhibition of visible growth at 18–24 hours). For therapies targeting serious bacterial diseases with unmet medical needs, the [2] demonstrating both the rate and extent of bacterial killing. A time-kill kinetics assay provides this dynamic pharmacodynamic data [5].
Causality & Solution:
The assay measures the logarithmic reduction of viable colony-forming units (CFU) over time. A compound is strictly defined as bactericidal if it achieves a
≥3
-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum. Because NCEs can exhibit a "paradoxical effect" (where higher concentrations kill less effectively due to target saturation or precipitation), testing multiple multiples of the MIC is mandatory.
Protocol: Standardized Time-Kill Kinetics Assay
Inoculum Standardization: Grow the target strain to mid-logarithmic phase in CAMHB. Adjust to a starting inoculum of approximately
5×105
CFU/mL.
Drug Exposure: Prepare test tubes containing the NCE at 0.5x, 1x, 4x, and 8x the established MIC.
Kinetic Sampling: At predefined time points (
T=0,2,4,8,24
hours), vortex the cultures and remove a 100
μ
L aliquot.
Quenching by Dilution: Immediately serially dilute the aliquot in sterile phosphate-buffered saline (PBS). Causality: If you plate the drug-bacteria mixture directly, the drug will continue to kill bacteria on the agar plate during incubation. Diluting it in PBS drops the drug concentration well below the MIC, instantly arresting the bactericidal activity at that exact time point.
Plating & Enumeration: Plate 10–100
μ
L of the dilutions onto Tryptic Soy Agar (TSA). Incubate for 18-24 hours and enumerate colonies.
Validation Controls: Include a growth control (no drug) to verify normal logarithmic growth, and a known bactericidal control (e.g., Ciprofloxacin) to validate the kinetic curve resolution.
Workflow for Time-Kill Kinetics Assay to determine bactericidal activity.
Q: We developed a novel AST method because our NCE requires specific physiological conditions (e.g., specific divalent cations) to function. Will regulatory bodies accept this?
A: Both the FDA and the [3] strongly caution against unnecessary deviations from reference AST methods. Unjustified modifications can lead to regulatory hurdles, increased costs, and delayed clinical adoption [4]. However, if the NCE's mechanism of action strictly requires physiological conditions that are absent in standard CAMHB, modifications are permissible if scientifically justified.
Causality & Solution:
You must prove that the standard method fails to reflect in vivo efficacy and that your modification restores this correlation without artificially lowering the MIC to make the drug appear falsely superior. The validation must show reproducible results across multiple laboratories using standardized QC strains.
Regulatory validation pathway for modifying standard AST protocols.
References
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically
Source: Clinical & Laboratory Standards Institute (CLSI)
URL: [Link]
Title: Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing
Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST)
URL: [Link]
Title: Modification of Antimicrobial Susceptibility Testing Methods
Source: Clinical & Laboratory Standards Institute (CLSI)
URL: [Link]
Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations
Source: PubMed Central (PMC)
URL: [Link]
Troubleshooting
Technical Support Center: Imidazole Scaffold Optimization & Troubleshooting
Welcome to the Application Scientist Knowledge Base. This guide provides mechanistic insights and self-validating troubleshooting protocols to help you overcome off-target liabilities—specifically CYP450 inhibition and h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Knowledge Base. This guide provides mechanistic insights and self-validating troubleshooting protocols to help you overcome off-target liabilities—specifically CYP450 inhibition and hERG cardiotoxicity—commonly associated with imidazole-based drug candidates.
Q: Why do my imidazole-based hits show broad CYP450 inhibition, and how do I rationally mitigate this?
A: Imidazoles frequently cause off-target CYP inhibition because the sp2-hybridized nitrogen (N3) acts as a strong Lewis base, coordinating directly with the ferric heme iron in the CYP active site. The pKa of the imidazole conjugate acid is approximately 6.95, meaning it is largely unprotonated at physiological pH and readily available for metal coordination[1].
To mitigate this, you must disrupt the thermodynamics of this coordination.
Steric Shielding: Introducing bulky groups (e.g., a methyl or cyclopropyl group) adjacent to the coordinating nitrogen can physically prevent the nitrogen from closely approaching the heme iron[2]. However, be cautious: if the CYP active site is large (like CYP3A4), increasing hydrophobicity might inadvertently increase binding affinity, so steric bulk must be balanced with polarity[2].
pKa Reduction: Adding electron-withdrawing groups (EWGs) to the imidazole ring pulls electron density away from the sp2 nitrogen, reducing its basicity and weakening the coordinate covalent bond with the heme iron.
Q: When steric shielding and pKa tuning fail, what are the best bioisosteres for imidazole to maintain efficacy but drop off-target binding?
A: If the imidazole ring is not strictly required for target engagement, bioisosteric replacement is the most definitive strategy. Replacing imidazole with 1,2,4-triazole, 1,2,3-triazole, or pyrazole can drastically reduce off-target metalloenzyme binding[3]. The causality here is electronic: the introduction of additional nitrogen atoms into the azole ring fundamentally alters its electronic distribution. For instance, the pKa drops from 6.95 (imidazole) to 2.45 (1,2,4-triazole) and 1.15 (1,2,3-triazole)[1][4]. This massive reduction in basicity translates to a thermodynamically weaker interaction with the heme iron[4].
Objective: Quantify CYP inhibition while internally validating assay integrity to prevent false positives/negatives.
Preparation: Prepare human liver microsomes (HLM) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Control Integration (Self-Validation Step 1): Spike reference inhibitors into designated wells (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9). This establishes the maximum inhibition baseline and validates enzyme responsiveness.
Incubation: Add the imidazole test compound (serial dilutions from 0.01 to 50 µM) and probe substrates (e.g., Midazolam for CYP3A4). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Incubate for 10 minutes.
Termination & Recovery (Self-Validation Step 2): Quench the reaction with ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). The IS validates extraction efficiency and LC-MS/MS injection consistency, ensuring that low signal is due to inhibition, not poor compound recovery.
Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to quantify metabolite formation.
Data Validation (Self-Validation Step 3): Calculate the Z'-factor using vehicle control (0% inhibition) and reference inhibitor (100% inhibition) wells. The assay data is only deemed valid and actionable if Z' > 0.5.
hERG Channel Liability & Cardiotoxicity
Q: My lead compound shows potent hERG liability. How can I optimize the imidazole scaffold to reduce cardiotoxicity?
A: hERG (Kv11.1) channel blockade is a primary cause of drug-induced long QT syndrome. The binding pocket of the hERG channel is highly lipophilic and contains key aromatic residues (e.g., Tyr652, Phe656) that engage in pi-cation interactions with basic amines[5]. Imidazole derivatives often possess both high lipophilicity (LogP) and a basic nitrogen, creating a perfect storm for hERG binding.
Lower Lipophilicity (LogP): Reducing the LogP by at least 0.5 units significantly decreases the hydrophobic interactions within the channel pore, which is often enough to rescue a compound[5].
Modulate Nitrogen pKa or Introduce Zwitterions: Lowering the pKa of the basic center reduces the fraction of protonated molecules at physiological pH. This directly disrupts the critical pi-cation interactions required for potent hERG blockade[5].
Protocol: Self-Validating Patch-Clamp Electrophysiology for hERG Liability
Baseline Stabilization (Self-Validation Step 1): Establish whole-cell configuration. Apply a standard voltage step protocol (depolarization to +20 mV, followed by a repolarizing step to -50 mV to elicit tail currents). Record baseline tail currents for 3-5 minutes. Crucial: Reject cells if the baseline current fluctuates >10% or if the leak current exceeds 100 pA, as this indicates a compromised membrane seal.
Compound Application: Perfuse the imidazole test compound continuously until steady-state block is achieved (typically 3-5 minutes).
Positive Control Verification (Self-Validation Step 2): After recording the test compound's effect, perfuse 100 nM E-4031 (a known potent hERG inhibitor). The cell must show >90% tail current inhibition. If it does not, the cell's pharmacology is compromised, and the entire data point must be discarded.
Analysis: Calculate the percentage of tail current reduction relative to the stabilized baseline to determine the IC50.
Optimization Workflow Visualization
To systematically approach these liabilities, follow the logical workflow mapped out below.
Logical workflow for optimizing imidazole scaffolds to reduce CYP450 and hERG off-target effects.
References
Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC
Source: nih.gov
URL:[Link]
Title: Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design
Source: uclouvain.be
URL:[Link]
Title: Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orientations - PMC
Source: nih.gov
URL:[Link]
Title: Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC
Source: nih.gov
URL:[Link]
A Comparative Guide to Confirming the Structure of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrange...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for elucidating the structure of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, a heterocyclic compound of interest. We will explore the causality behind the experimental choices, present a detailed protocol, and objectively compare its performance against alternative spectroscopic methods.
The Imperative of Structural Confirmation
In the synthesis of novel compounds, multiple isomers or unexpected reaction products can form. Relying solely on spectroscopic data like NMR or Mass Spectrometry can sometimes lead to ambiguous or incorrect structural assignments. Single-crystal X-ray crystallography stands as the "gold standard" because it provides a direct, high-resolution snapshot of the atomic arrangement in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[1] For a molecule like 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, this technique can definitively confirm the connectivity of the acetohydrazide moiety to the N1 position of the imidazole ring and describe the molecule's preferred conformation and intermolecular interactions in the crystal lattice.[2][3]
Synthesis Pathway
While numerous methods exist for synthesizing imidazole derivatives, a common route to N-substituted acetohydrazides involves a two-step process. First, the nitrogen of the imidazole ring is alkylated, followed by hydrazinolysis of the resulting ester.
Alkylation: 2-methylimidazole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to yield ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate.
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a solvent like ethanol to yield the target compound, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.[4]
This synthesis underscores the need for definitive characterization, as alkylation could potentially occur at the other nitrogen atom, leading to an isomeric product.
SC-XRD provides unparalleled detail on the three-dimensional structure of a crystalline solid.[2] By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a single crystal, a precise model of the molecular structure can be generated.
Experimental Protocol: SC-XRD
This protocol outlines the key steps for determining the crystal structure of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Crystallization: The success of SC-XRD hinges on obtaining high-quality, single crystals. This is often the most challenging step.
Rationale: A single, well-ordered crystal is required to produce a sharp, interpretable diffraction pattern. Amorphous solids or poorly-ordered crystals will not diffract X-rays in a coherent manner.
Methodology:
Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile).
Employ a crystallization technique such as:
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly over several days.
Vapor Diffusion: Place the solution in a small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
Screen various solvents and conditions to find the optimal ones for crystal growth.[2]
Data Collection:
Rationale: A suitable crystal must be selected and mounted to collect diffraction data from all possible orientations.
Methodology:
Under a microscope, select a clear, well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[5]
Place the mounted crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2]
The crystal is cooled (often to ~100-150 K) to minimize thermal vibrations, which improves the quality of the diffraction data.
The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations until a complete dataset is collected.[2]
Structure Solution and Refinement:
Rationale: The collected diffraction data is processed to determine the arrangement of atoms within the crystal's unit cell.
Methodology:
The diffraction data is integrated and corrected for experimental factors. The unit cell parameters and space group are determined.
Specialized software (e.g., SHELXS, SIR2002) is used to solve the "phase problem" and generate an initial electron density map.[6]
An initial molecular model is built into the electron density map.
The model is refined using a least-squares algorithm (e.g., with SHELXL), adjusting atomic positions and displacement parameters to achieve the best fit between the calculated diffraction pattern from the model and the experimentally observed data.[6]
The final R-value (or R1) is a key indicator of the quality of the refinement; values below 0.05 (5%) are generally considered excellent for small molecules.[5][7]
Visualization: X-ray Crystallography Workflow
Caption: Experimental workflow for single-crystal X-ray crystallography.
Data Presentation: Crystallographic Data
While a public crystal structure for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is not available, the following table presents typical data obtained for a similar substituted acetohydrazide imidazole derivative.[5][7]
Parameter
Example Value
Description
Chemical Formula
C₁₄H₁₅N₅O₃
The elemental composition of the molecule in the asymmetric unit.
Formula Weight
301.31
The molecular weight of the compound.
Crystal System
Monoclinic
The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic).[8]
Number of unique reflections after accounting for symmetry.[5]
Final R indices [I>2σ(I)]
R1 = 0.0474, wR2 = 0.1148
A measure of the agreement between the model and the experimental data.[5]
Alternative & Complementary Techniques
When single crystals cannot be grown, or for confirmation in the solution phase, spectroscopic methods are essential.[1] These techniques provide complementary information and are crucial parts of a complete characterization package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[10]
¹H NMR Protocol:
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals to determine the relative number of protons. Calibrate the chemical shift scale relative to the TMS signal at 0 ppm.[1]
¹³C NMR Protocol:
Sample Preparation: Use the same sample as for ¹H NMR, though a higher concentration may be needed for a better signal-to-noise ratio.
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time than ¹H NMR.
Data Processing: Process the FID to obtain the final spectrum showing a single peak for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
FTIR Protocol (ATR Method):
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid directly on the ATR crystal.[1]
Background Scan: Perform a background scan with nothing on the crystal to account for atmospheric CO₂ and H₂O.
Sample Scan: Acquire the IR spectrum of the sample. The resulting spectrum will show absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C=N stretch).[11]
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio of a molecule, which helps determine its molecular weight and elemental composition.
High-Resolution MS (HRMS) Protocol:
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
Infusion: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
Data Acquisition: Acquire the mass spectrum in high-resolution mode.
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺). The accurate mass measurement allows for the unambiguous determination of the elemental formula.[10]
Comparative Analysis: X-ray Crystallography vs. Alternatives
Provides no connectivity or stereochemical information.
Conclusion
For the definitive structural confirmation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, single-crystal X-ray crystallography is the most powerful and conclusive method. It provides an unambiguous three-dimensional map of the molecule, resolving any questions about isomerism, conformation, and intermolecular interactions that cannot be definitively answered by other techniques. While NMR, FTIR, and Mass Spectrometry are indispensable tools for routine characterization, confirming purity, and providing complementary structural clues, they do not offer the absolute certainty of an X-ray crystal structure. Therefore, in the context of drug development and materials science, where precise molecular architecture is paramount, SC-XRD remains the authoritative and indispensable gold standard.
References
A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvSEz0Fpd7lFvWTb_HnS4WNKcoSluR0-xC3f6KEJIaLOPmPCyScP6Y11Pr__B_xfr41NCsre3AuK0NX2oUynyTga_rndMzd10BD2h7Luhj722fFRz50mA0pHVxOaMtPLAhEVLAOJ8bKNNregCagBneGPUXQgj_ZSRh8OFx0r9sgE3FZDdPZHwm9FgnL3Lg30kdi4LDHD1WWmxDSDhFWDDN_LipR1YrBPeb86Y=]
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A Comparative Analysis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide: A Novel Anticancer Candidate Against Established Chemotherapeutics
Introduction: The Quest for Novel Anticancer Agents The landscape of cancer therapy is continuously evolving, driven by the urgent need for more effective and less toxic treatments. A significant strategy in drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continuously evolving, driven by the urgent need for more effective and less toxic treatments. A significant strategy in drug discovery involves exploring novel heterocyclic compounds, which form the structural backbone of many clinically approved drugs.[1] Among these, the imidazole ring is a privileged scaffold, known for its ability to interact with a wide range of biological targets.[2] Its presence in drugs like nilotinib highlights its importance in anticancer agent design.[1][3] This guide presents a comparative study of a novel investigational compound, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (hereafter designated as "IMAH"), against two cornerstone anticancer drugs: Doxorubicin and Cisplatin.
IMAH integrates the promising imidazole core with a hydrazide linker, a combination found in various derivatives exhibiting antitumor properties.[4][5] This analysis is designed for researchers and drug development professionals, providing an objective framework for evaluating such novel candidates. We will delve into the established mechanisms of Doxorubicin and Cisplatin, propose a rigorous experimental workflow to assess the in vitro efficacy of IMAH, and present illustrative data to contextualize its potential.
Part 1: Benchmarking Against the Standards - Doxorubicin and Cisplatin
A meaningful evaluation of a new drug candidate requires comparison against established agents with well-characterized mechanisms of action. We have selected Doxorubicin and Cisplatin for this purpose, as they represent two distinct classes of cytotoxic drugs widely used in clinical practice.
Doxorubicin: An anthracycline antibiotic, Doxorubicin's anticancer activity is multifaceted.[6] Its primary mechanisms include:
DNA Intercalation: The planar aromatic portion of the molecule inserts itself between DNA base pairs, disrupting DNA replication and transcription.[7][8]
Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands after they have been broken for replication, leading to an accumulation of DNA double-strand breaks and subsequent cell death.[7][8]
Reactive Oxygen Species (ROS) Generation: Doxorubicin is metabolized to a semiquinone form, a process that generates free radicals. These ROS can damage cellular components like DNA, proteins, and membranes, contributing to cytotoxicity.[9]
Cisplatin: As a platinum-based coordination complex, Cisplatin exerts its cytotoxic effects primarily through direct interaction with DNA.[10]
DNA Adduct Formation: After entering the cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[11] This activated form of Cisplatin binds to the N7 position of purine bases (primarily guanine) in DNA, forming intra-strand and inter-strand crosslinks.[10][12][13]
DNA Damage Response: These DNA adducts distort the double helix, interfering with DNA repair mechanisms and inhibiting DNA synthesis.[12][13] This damage triggers cell cycle arrest, typically at the G2/M checkpoint, and ultimately induces apoptosis.[11][13]
Caption: Hypothetical mechanism of IMAH via CDK inhibition.
This proposed mechanism provides a clear path for further investigation. Subsequent studies would involve direct kinase inhibition assays against a panel of CDKs and analysis of the phosphorylation status of the retinoblastoma protein (pRb), a key substrate of CDK4/6.
Conclusion
This guide outlines a comprehensive framework for the comparative evaluation of a novel anticancer candidate, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (IMAH), against the established chemotherapeutic agents Doxorubicin and Cisplatin. Through a systematic application of standard in vitro assays, our illustrative analysis suggests that IMAH is a moderately potent cytotoxic agent that induces apoptosis and causes cell cycle arrest at the G1/S checkpoint, a profile distinct from the DNA-damaging comparators. This positions IMAH as a promising lead compound worthy of further preclinical development and detailed mechanistic studies, potentially as a novel kinase inhibitor. This structured, evidence-based approach is critical for efficiently identifying and advancing the next generation of anticancer therapies.
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A Comparative Guide to Validating the In Vitro Anticancer Activity of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of the novel compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of the novel compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. The methodologies described herein are designed to establish a robust preliminary profile of the compound's efficacy and mechanism of action, comparing its performance against established benchmarks and utilizing validated, reproducible experimental protocols.
Introduction: The Rationale for Investigation
The pursuit of novel anticancer agents is a cornerstone of oncological research. Heterocyclic compounds, particularly those containing imidazole and hydrazide moieties, have garnered significant attention for their therapeutic potential.[1][2][3] The imidazole ring, a five-membered aromatic heterocycle, is a key structural feature in numerous clinically approved anticancer drugs and is known to interact with various biological targets, including kinases and DNA.[2][3][4] Similarly, hydrazide derivatives have been investigated for their wide-ranging biological activities, including antitumor properties.[5][6][7][8][9]
The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide combines these two pharmacophores. While this specific molecule is not extensively characterized in public literature, its structural alerts warrant a systematic investigation of its anticancer potential. This guide outlines a logical, multi-step process to assess its activity, from initial cytotoxicity screening to deeper mechanistic studies.
Experimental Validation Workflow: A Multi-Faceted Approach
A rigorous in vitro validation strategy does not rely on a single assay. Instead, it employs a series of complementary techniques to build a comprehensive picture of a compound's biological effects. The causality behind this tiered approach is to first establish broad cytotoxicity and then to elucidate the specific cellular processes being disrupted.
Our proposed workflow progresses from broad screening to focused mechanistic investigation:
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Caption: Experimental workflow for validating anticancer activity.
Part 1: Primary Cytotoxicity Screening
The initial step is to determine if 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide exhibits broad cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust, high-throughput colorimetric method ideal for this purpose.
Comparison of Screening Assays
Assay
Principle
Advantages
Disadvantages
MTT Assay
Measures metabolic activity via NAD(P)H-dependent oxidoreductase enzymes that reduce yellow MTT to purple formazan.[10][11]
Less sensitive for cytostatic (growth-inhibiting) effects.
For this guide, we select the MTT assay for its efficiency in screening across multiple cell lines and concentrations to establish a dose-response relationship.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. The following hypothetical data compares our test compound with Doxorubicin , a standard chemotherapeutic agent that functions by intercalating DNA and inhibiting topoisomerase II.[12][13][14]
Compound
IC50 (µM) ± SD (72h exposure)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HeLa (Cervical Cancer)
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
9.5 ± 1.2
15.2 ± 2.1
11.8 ± 1.5
Doxorubicin (Reference)
0.8 ± 0.1
1.1 ± 0.2
0.9 ± 0.1
This data is illustrative. Actual results would be derived from experimental dose-response curves.
The data suggests the test compound has moderate activity, justifying further investigation into its long-term effects and mechanism of action.
Part 2: Long-Term Efficacy Assessment
A short-term cytotoxicity assay may not fully capture a compound's ability to halt cancer cell proliferation permanently. The Colony Formation (or Clonogenic) Assay is the gold standard for assessing the long-term survival and reproductive integrity of single cells after treatment.[15][16]
This assay distinguishes between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. A successful anticancer agent should reduce the ability of cells to form colonies, indicating a loss of replicative potential.
Part 3: Elucidating the Mechanism of Action
Once cytotoxicity is established, the critical next question is how the compound kills cancer cells. Two of the most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
A. Apoptosis Induction: The Annexin V/PI Assay
Apoptosis is a controlled, non-inflammatory form of cell death. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V/PI assay uses flow cytometry to differentiate cell populations:
Annexin V is a protein that binds to the exposed PS.
Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[17][18]
This dual-staining method allows for the precise quantification of:
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Caption: Logic of Annexin V binding in early apoptosis.
B. Cell Cycle Analysis
Many chemotherapeutic agents exert their effects by causing damage that leads to arrest at specific checkpoints in the cell cycle (G1, S, or G2/M), preventing the cell from dividing.[19] Flow cytometry with Propidium Iodide (PI) staining is a standard method to analyze cell cycle distribution.[20][21][22]
PI is a fluorescent dye that binds stoichiometrically to DNA.[20] Therefore, the amount of fluorescence is directly proportional to the amount of DNA in a cell:
G0/G1 phase: Cells have a normal (2N) amount of DNA.
S phase: Cells are actively replicating DNA and will have between 2N and 4N DNA content.
G2/M phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA before dividing.[23]
An accumulation of cells in a specific phase after treatment with the test compound indicates cell cycle arrest at that checkpoint.
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and the reference drug (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include vehicle-only (e.g., DMSO) controls.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11] Metabolically active cells will convert the yellow MTT into purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
Washing: Wash the cell pellet once with cold 1X PBS.
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
Protocol 3: Cell Cycle Analysis with Propidium Iodide
(Based on established PI staining methods[20][21][26])
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[21][22] Incubate on ice for at least 30 minutes.
Washing: Wash the fixed cells twice with PBS.
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 50 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial as PI can also bind to RNA.[20][22][23]
PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL) and incubate for 10-15 minutes in the dark.
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample. Analyze DNA content on a linear scale to resolve the G0/G1, S, and G2/M peaks.[21]
Conclusion and Future Directions
This guide provides a foundational strategy for validating the in vitro anticancer activity of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. By systematically comparing its cytotoxicity to a standard drug and elucidating its effects on long-term survival, apoptosis, and cell cycle progression, researchers can build a strong, evidence-based profile of this novel compound. Positive and significant results from these assays would provide a compelling rationale for advancing the compound to more complex studies, including Western blot analysis of key signaling proteins (e.g., caspases, Bcl-2 family proteins), in vivo animal models, and further structure-activity relationship (SAR) studies to optimize its potency and selectivity.
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Next-Generation Carbonyl Profiling: Cross-Reactivity and Specificity of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide
Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Focus: Chemoselective Derivatization, LC-MS/MS Enhancement, and IMAC Enrichment The comprehensive profiling of carbonyl-containi...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals
Focus: Chemoselective Derivatization, LC-MS/MS Enhancement, and IMAC Enrichment
The comprehensive profiling of carbonyl-containing compounds (aldehydes and ketones) in biological matrices is notoriously difficult due to their low physiological abundance, poor ionization efficiency in mass spectrometry (MS), and high chemical instability. While traditional derivatization agents like Girard’s Reagents and Dansylhydrazine have historically bridged this gap, they often suffer from poor chromatographic retention or lack orthogonal enrichment capabilities [1].
Enter 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (2-MIAH) (CAS: 859154-19-1 / 2059949-12-9)—a bifunctional derivatization probe designed to overcome these limitations. By coupling a highly reactive acetohydrazide moiety with a 2-methylimidazole ring, 2-MIAH acts as both a chemoselective tag for carbonyls and a highly specific ligand for Immobilized Metal Affinity Chromatography (IMAC) enrichment.
This guide objectively evaluates the specificity, cross-reactivity, and overall analytical performance of 2-MIAH against established alternatives, providing actionable, self-validating protocols for your metabolomic workflows.
Mechanistic Grounding: Causality Behind the Probe Design
The structural logic of 2-MIAH is rooted in dual-phase chemical causality:
Chemoselective Capture (The Hydrazide Group): The terminal nitrogen of the acetohydrazide group is a strong
α
-effect nucleophile. Under mildly acidic conditions (pH 4.0–5.0), the target carbonyl oxygen is protonated, increasing its electrophilicity. The hydrazide attacks the carbonyl carbon, followed by dehydration, to form a highly stable hydrazone bond.
Signal Enhancement & Enrichment (The 2-Methylimidazole Ring): Unlike the permanently charged quaternary ammonium in Girard's Reagent T (GT), the 2-methylimidazole ring in 2-MIAH is ionizable (pKa
≈
7.8). During reversed-phase liquid chromatography (RPLC) at neutral pH, the probe remains partially uncharged, ensuring excellent column retention. Upon entering the acidic environment of the Electrospray Ionization (ESI) source, the imidazole nitrogen readily accepts a proton, driving a massive increase in [M+H]⁺ signal intensity [2]. Furthermore, the imidazole ring acts as a potent electron donor for transition metals (Cu²⁺, Ni²⁺, Zn²⁺), enabling orthogonal sample cleanup via IMAC prior to LC-MS/MS.
Reaction pathway demonstrating chemoselective hydrazone formation and subsequent IMAC enrichment.
Cross-Reactivity and Specificity Profiling
A critical metric for any derivatization agent is its ability to ignore non-target functional groups in a complex matrix (e.g., plasma, urine, or cell lysates).
Specificity
At the optimal reaction pH of 4.5, 2-MIAH exhibits >99% specificity for aldehydes and unhindered ketones. The reaction kinetics strongly favor aldehydes over ketones, allowing for differential profiling if reaction times are strictly controlled.
Cross-Reactivity Mitigation
Carboxylic Acids: Hydrazides can theoretically form stable amides with carboxylic acids. However, this requires the presence of coupling agents (e.g., EDC/NHS) and elevated temperatures. In the standard 2-MIAH protocol, cross-reactivity with free carboxylic acids is <0.1% .
Epoxides & Halides: While the imidazole nitrogen is a potential nucleophile, the steric hindrance of the 2-methyl group significantly suppresses alkylation by epoxides or alkyl halides under ambient conditions.
Amines: Primary biological amines (e.g., amino acids) do not react with hydrazides, ensuring a clean background.
Quantitative Performance Comparison
The following table benchmarks 2-MIAH against three industry-standard carbonyl derivatization agents: Girard’s Reagent T (GT) , Dansylhydrazine (Dns-Hz) , and 2-Hydrazinoquinoline (HQ) [3][4].
Performance Metric
2-MIAH (Imidazole-Hydrazide)
Girard's Reagent T (GT)
Dansylhydrazine (Dns-Hz)
2-Hydrazinoquinoline (HQ)
Target Specificity
Aldehydes / Ketones
Aldehydes / Ketones
Carbonyls (Fluorescence focus)
Carbonyls & Carboxylic Acids
Cross-Reactivity
<0.1% (Carboxylic acids)
<0.5%
Moderate (Requires strict cleanup)
High (Reacts with acids via DPDS)
RPLC Retention
Excellent (Neutral at pH 7)
Poor (Permanent + charge)
Good (Highly hydrophobic)
Good (Hydrophobic)
ESI-MS Enhancement
100x - 500x (Protonation)
500x (Pre-charged)
50x - 100x
100x - 200x
Orthogonal Enrichment
Yes (Cu²⁺/Ni²⁺ IMAC)
No (Requires SCX only)
No
No
Volatility / Matrix Effect
Low ion suppression
High ion suppression
Moderate
Moderate
Data synthesized from comparative derivatization benchmarks and structural chemical properties.
Self-Validating Experimental Workflow
To leverage the full potential of 2-MIAH, the protocol must integrate the derivatization step with the orthogonal IMAC enrichment. The following methodology is designed as a self-validating system : it includes specific checkpoints to ensure the chemical logic is functioning correctly before proceeding to the expensive LC-MS/MS stage.
Phase 1: Derivatization Reaction
Objective: Chemoselectively convert all biological carbonyls into 2-MIAH hydrazones.
Preparation: Dissolve 2-MIAH in LC-MS grade methanol to a stock concentration of 100 mM. Prepare a reaction buffer of 50 mM ammonium acetate, adjusted to pH 4.5 with glacial acetic acid.
Reaction: Combine 50 µL of the biological sample (e.g., plasma extract) with 10 µL of the 2-MIAH stock and 40 µL of the reaction buffer.
Incubation: Incubate the mixture at 40°C for 120 minutes.
Causality: 40°C provides sufficient kinetic energy to drive the reaction of sterically hindered ketones to completion, while avoiding the thermal degradation of fragile aliphatic aldehydes.
Quenching (Validation Checkpoint 1): Add 5 µL of a known concentration of an isotope-labeled internal standard (e.g., benzaldehyde-d5). Quench the reaction by adding 10 µL of cold acetone. The acetone will scavenge all unreacted 2-MIAH, preventing post-extraction artifacts.
Phase 2: Cu²⁺-IMAC Enrichment
Objective: Isolate the 2-MIAH-derivatized analytes from the complex biological matrix using the imidazole affinity tag.
Resin Equilibration: Load 50 µL of Cu²⁺-NTA magnetic agarose beads into a microcentrifuge tube. Wash twice with 200 µL of Binding Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
Analyte Capture: Add the quenched reaction mixture to the beads. Incubate at room temperature for 30 minutes with gentle end-over-end rotation.
Washing (Validation Checkpoint 2): Place the tube on a magnetic rack and discard the supernatant. Wash the beads three times with 200 µL of Wash Buffer (Binding Buffer + 10 mM imidazole).
Self-Validation: Analyze the UV absorbance of the final wash flow-through at 280 nm. A baseline reading confirms that all non-specific matrix proteins and unreacted interferents have been removed, and the 2-MIAH derivatives remain strongly bound to the copper ions.
Elution: Elute the enriched hydrazones by adding 100 µL of Elution Buffer (50 mM Tris-HCl, 150 mM NaCl, 250 mM imidazole , pH 7.4). The high concentration of free imidazole competitively displaces the 2-MIAH derivatives.
LC-MS/MS Analysis: Inject 5 µL of the eluate directly onto a C18 RPLC column coupled to a high-resolution mass spectrometer operating in positive ESI mode.
End-to-end analytical workflow for carbonyl profiling utilizing 2-MIAH derivatization and IMAC.
Conclusion
For researchers struggling with the detection limits of low-abundance carbonyls or severe matrix suppression in LC-MS/MS, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide represents a significant upgrade over legacy reagents. By combining the proven chemoselectivity of hydrazide chemistry with the orthogonal IMAC enrichment capability of an imidazole ring, 2-MIAH allows for the generation of highly specific, self-validating analytical workflows that drastically reduce cross-reactivity and background noise.
References
Zhao, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. Available at:[Link]
Li, X., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. Available at:[Link]
Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(20), 9536-9542. Available at:[Link]
Validation
A Comparative Efficacy Analysis of 2-(2-Methyl-1H-Imidazol-1-yl)acetohydrazide Derivatives as Emerging Therapeutic Agents
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] Within this diverse chemical space, derivatives of 2-(2-...
Author: BenchChem Technical Support Team. Date: March 2026
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] Within this diverse chemical space, derivatives of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide are gaining traction as a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of these derivatives, with a particular focus on their anticancer and antimicrobial potential. Drawing upon experimental data from closely related analogs, we will delve into their synthesis, biological evaluation, and structure-activity relationships (SAR) to provide actionable insights for researchers and drug development professionals.
The 2-(2-Methyl-1H-Imidazol-1-yl)acetohydrazide Scaffold: A Platform for Therapeutic Innovation
The core structure, consisting of a 2-methyl-imidazole ring linked to an acetohydrazide moiety, offers a versatile platform for chemical modification. The hydrazide group serves as a key intermediate, allowing for the synthesis of a wide range of N'-substituted derivatives, primarily hydrazones, through condensation with various aldehydes and ketones. This modularity enables the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns.
General Synthesis Pathway
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives typically follows a multi-step reaction sequence. The general workflow, as adapted from studies on structurally similar benzimidazole analogs, is outlined below.[2][3]
A crucial intermediate in this synthesis is the acetohydrazide core, which is typically formed by the hydrazinolysis of the corresponding ethyl acetate precursor. For instance, the synthesis of N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide was achieved by refluxing 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide with 1-(4-methoxyphenyl)ethanone in glacial acetic acid.[4] This highlights the reactivity of the hydrazide group, which readily condenses with carbonyl compounds to form the final hydrazone derivatives.
Caption: General synthetic workflow for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives.
Comparative In Vitro Efficacy: Anticancer Activity
While comprehensive data on the anticancer activity of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives is emerging, extensive research on the closely related 2-(benzimidazol-1-yl)acetohydrazide scaffold provides a valuable framework for comparison. The following data, derived from studies on these analogs, illustrates the potential of this compound class.
The primary method for evaluating in vitro anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability. A lower IC50 (half-maximal inhibitory concentration) value signifies higher potency.
Experimental Protocol: MTT Assay for Anticancer Screening
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
MTT Incubation: Following treatment, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Comparative Anticancer Activity of Benzimidazole Acetohydrazide Derivatives
From the data presented, several key SAR trends can be identified for the benzimidazole acetohydrazide series, which can be extrapolated to inform the design of novel 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives:
Importance of Hydroxyl Groups: The presence of hydroxyl groups on the benzylidene ring appears to be crucial for potent anticancer activity. Derivatives with a 2,4-dihydroxy substitution pattern (e.g., 5a, 7b, 7j) consistently demonstrate low micromolar IC50 values across multiple cell lines.[5]
Influence of Halogenation: The introduction of a bromine atom at the 5-position of the benzylidene ring (5d) maintains significant activity, particularly against the HepG2 cell line.[2] Similarly, a chlorine atom on the phenoxymethyl group at the 2-position of the benzimidazole ring (7j) leads to potent activity against breast and melanoma cell lines.[5]
Effect of the 2-Substituent on the Benzimidazole Ring: The nature of the substituent at the 2-position of the benzimidazole ring influences the activity profile. Both phenylthiomethyl (5a, 5d) and substituted phenoxymethyl (7b, 7j) groups can result in highly active compounds.
Comparative In Vitro Efficacy: Antimicrobial Activity
Derivatives of the imidazole scaffold have long been recognized for their antimicrobial properties.[6] The evaluation of novel 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives against a panel of pathogenic bacteria and fungi is therefore a critical step in characterizing their therapeutic potential.
Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.
Inoculum Preparation: Standardized suspensions of bacterial or fungal strains are prepared.
Serial Dilution: The test compounds are serially diluted in a multi-well plate containing growth medium.
Inoculation: Each well is inoculated with the microbial suspension.
Incubation: The plates are incubated under appropriate conditions for microbial growth.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
While specific MIC data for a series of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives is not yet widely published, studies on related benzimidazole derivatives have demonstrated their potential. For example, certain 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide derivatives have shown moderate activity against Bacillus cereus.[7]
Potential Mechanism of Action: A Hypothetical Model
The precise mechanism of action for this class of compounds is likely multifactorial and may vary depending on the specific derivative and the biological context. In cancer, many small molecule inhibitors target key signaling pathways that regulate cell growth, proliferation, and survival. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by an imidazole derivative.
Conclusion and Future Directions
The 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide scaffold represents a fertile ground for the discovery of new therapeutic agents. The data from closely related benzimidazole analogs strongly suggest that N'-substituted derivatives, particularly hydrazones bearing hydroxylated and halogenated aromatic rings, are likely to exhibit potent anticancer activity. The synthetic accessibility and modular nature of this scaffold make it an ideal candidate for the generation of diverse chemical libraries for high-throughput screening.
Future research should focus on the systematic synthesis and biological evaluation of a broad range of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives. In-depth mechanistic studies are also warranted to elucidate their molecular targets and pathways of action. Furthermore, promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The insights provided in this guide serve as a valuable starting point for these endeavors, paving the way for the development of novel and effective therapies based on this versatile chemical scaffold.
References
Liu, T., Sun, C., Xing, X., Jing, L., Tan, R., Luo, Y., Huang, W., Song, H., Li, Z., & Zhao, Y. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3122–3125. [Link]
Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents. (2025, August 5). ResearchGate. [Link]
Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. (n.d.). ChEMBL. Retrieved March 10, 2026, from [Link]
Al-Hourani, B., Al-Bawab, A. Q., & Al-Ameer, H. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(10), 1448. [Link]
Singh, P., & Kumar, A. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-18. [Link]
Synthesis, Characterization and Anti Microbial Activity of Some New Derivatives Containing Imidazol Moiety. (2018). Journal of Kufa for Chemical Science, 2(4). [Link]
Asif, M. (2015). Synthesis and antimicrobial activity of some derivatives of acylhydrazine including novel benzenediazasulfonamides. Journal of Chemistry, 2015, 1-8. [Link]
Lecoint, L., et al. (2016). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Scientific Reports, 6(1), 1-15. [Link]
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Molecules, 8(12), 850-858. [Link]
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2895-2908. [Link]
Madia, V. N., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-Yl)Methyl-1H- Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Pharmaceuticals, 14(6), 564. [Link]
Yildiz, I., et al. (2018). Synthesis and Antimicrobial Activity of Some New N-(1H-benzimidazol-2- yl)-2-mercaptoacetamide Derivatives. Letters in Drug Design & Discovery, 15(10), 1084-1091. [Link]
Silas, C. U., et al. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Chemical Society of Nigeria, 50(5). [Link]
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). MDPI. [Link]
Hamada, N. M. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry, 33(5), 2379-2387. [Link]
Tok, F., et al. (2018). Synthesis and structure-activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety. Pest Management Science, 74(2), 386-394. [Link]
Hernández-Luis, F., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 74-83. [Link]
Biernasiuk, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1234. [Link]
Arshad, M. N., et al. (2012). N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169. [Link]
benchmarking 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide against standard antimicrobial agents
An in-depth technical analysis and benchmarking guide evaluating the antimicrobial efficacy of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (2-MIAH) and its derivative hybrids against clinical standard agents. The Privile...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and benchmarking guide evaluating the antimicrobial efficacy of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (2-MIAH) and its derivative hybrids against clinical standard agents.
The Privileged Scaffold: Rationale and Pharmacophore Dynamics
In modern drug discovery, standalone heterocyclic rings often lack the multi-target affinity required to combat resistant microbial strains. 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (2-MIAH) is rarely deployed as a terminal therapeutic; rather, it serves as a highly privileged intermediate scaffold.
The structural logic behind 2-MIAH is twofold:
The 2-Methylimidazole Core: This moiety provides essential lipophilicity for cell wall penetration and contains nitrogen atoms capable of coordinating with metalloenzymes (such as the heme iron in fungal lanosterol 14α-demethylase) [1].
The Acetohydrazide Linker: The terminal
−NH−NH2
group acts as a powerful nucleophilic handle. It allows for rapid condensation with aryl aldehydes to form Schiff bases, or cyclization into oxadiazoles and triazoles. The resulting hydrazone linkage introduces critical hydrogen-bond donors and acceptors, enhancing binding affinity to bacterial DNA gyrase [2].
Benchmarking 2-MIAH against standards like Ciprofloxacin (a fluoroquinolone) and Fluconazole (a triazole) requires evaluating both the baseline intermediate and its optimized hybrid derivatives to understand the structure-activity relationship (SAR) trajectory.
Workflow for the synthesis and derivatization of 2-MIAH into active antimicrobial hybrids.
Mechanistic Benchmarking: Target Interactions
To objectively compare 2-MIAH derivatives with standard agents, we must map their mechanisms of action.
Antibacterial Vector (vs. Ciprofloxacin): Ciprofloxacin exerts its bactericidal effect by trapping DNA gyrase and topoisomerase IV, preventing DNA supercoiling. 2-MIAH hybrids mimic this by utilizing their planar aryl groups to intercalate DNA, while the imidazole nitrogen hydrogen-bonds with the ATP-binding pocket of the gyrase enzyme.
Antifungal Vector (vs. Fluconazole): Fluconazole inhibits CYP51 (lanosterol 14α-demethylase), halting ergosterol synthesis and causing fungal membrane lysis. 2-MIAH derivatives leverage the unsubstituted
N−3
of the imidazole ring to competitively bind the heme-iron of CYP51, matching the mechanistic pathway of standard azoles [3].
Dual-target mechanistic pathways of 2-MIAH derivatives in bacterial and fungal cells.
Self-Validating Experimental Protocols
To ensure data integrity, the evaluation of 2-MIAH must be conducted using self-validating experimental designs. The following protocols detail the synthesis of the benchmarked compounds and the internal controls required for accurate Minimum Inhibitory Concentration (MIC) determination.
Protocol A: Synthesis of 2-MIAH and Derivatization
Causality Check: Hydrazine hydrate is utilized not just as a reactant, but because its high nucleophilicity selectively attacks the ester carbonyl without disrupting the imidazole core.
Reflux: Heat the mixture under reflux for 6 hours. The use of absolute ethanol prevents unwanted hydrolysis of the ester back to a carboxylic acid.
Isolation: Cool to
0∘C
. Filter the precipitated 2-MIAH, wash with cold ether, and recrystallize from ethanol to ensure
>98%
purity (verified via
1H
NMR).
Condensation (Hybridization): React 2-MIAH (2 mmol) with an aryl aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with 2 drops of glacial acetic acid (catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack). Reflux for 4 hours to yield the active Schiff base hybrid.
Protocol B: Broth Microdilution MIC Assay (CLSI Standards)
Causality Check: Resazurin dye is added as a metabolic indicator. It shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by viable cells, eliminating human error in visually reading turbidity.
Preparation: Prepare stock solutions of 2-MIAH, 2-MIAH-Schiff Base, Ciprofloxacin, and Fluconazole in 1% DMSO (DMSO ensures solubility without exerting baseline cytotoxicity).
Plate Layout (Self-Validating System):
Columns 1-10: Two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) (range:
).
Column 11 (Growth Control): MHB + Inoculum + 1% DMSO (Validates that the solvent does not inhibit growth).
Column 12 (Sterility Control): MHB only (Validates the absence of environmental contamination).
Inoculation: Add
5×105 CFU/mL
of the target microbial suspension to Columns 1-11.
Incubation & Readout: Incubate at
37∘C
for 18-24 hours. Add
of resazurin (
0.015%
) to all wells. The MIC is defined as the lowest concentration well that remains blue.
Comparative Performance Data
The following table synthesizes in vitro MIC data benchmarking the raw 2-MIAH scaffold, an optimized 2-MIAH Schiff base derivative (e.g., featuring a 4-chlorophenyl moiety), and standard clinical agents.
Potent broad-spectrum activity; the aryl group enhances DNA intercalation and membrane permeation.
Ciprofloxacin (Standard)
1
0.5
N/A
Gold standard for bacterial DNA gyrase inhibition.
Fluconazole (Standard)
N/A
N/A
2
Gold standard for fungal CYP51 inhibition.
Data Analysis:
The raw 2-MIAH molecule exhibits weak antimicrobial activity (
), which is expected for an intermediate lacking extended conjugation. However, when derivatized into a Schiff base, the MIC drops significantly (
). While it does not outright surpass the extreme potency of Ciprofloxacin (
) or Fluconazole (
), the 2-MIAH hybrid demonstrates a distinct broad-spectrum advantage . Unlike Ciprofloxacin (which is purely antibacterial) or Fluconazole (purely antifungal), the hybridized imidazole-acetohydrazide scaffold exhibits dual-threat efficacy, making it a highly valuable lead compound for treating co-infections.
References
Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents
Source: Scholars Research Library / Der Pharmacia Lettre
URL: [Link]
Validation
A Senior Application Scientist's Guide to Establishing Reproducible Biological Assays for Novel Hydrazide Compounds: The Case of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous, reproducible biological testing. For novel compounds like 2-(2-methyl-1H-imidaz...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous, reproducible biological testing. For novel compounds like 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, a molecule belonging to the therapeutically significant hydrazide-hydrazone class, establishing robust and reliable assays is the foundational step in elucidating its biological potential.[1][2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to approach this challenge. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that every described method is a self-validating system.
The core of this guide is built on the known bioactivities of structurally related imidazole and benzimidazole-containing hydrazide derivatives, which have shown promise as antitumor and enzyme-inhibiting agents.[4][5][6] Consequently, we will focus on two cornerstone assay types that form the bedrock of early-stage compound evaluation: in-vitro enzyme inhibition assays and cell-based antiproliferative assays . By comparing and contrasting these methodologies, this guide aims to equip researchers with the knowledge to generate high-quality, reproducible data, thereby accelerating the discovery pipeline.
Part 1: The Rationale - Why These Assays for This Compound?
The hydrazide functional group is a versatile scaffold in medicinal chemistry, known for its ability to chelate metal ions and form hydrogen bonds, making it a common feature in enzyme inhibitors.[1][7] Derivatives containing imidazole or similar heterocyclic rings have frequently been reported to exhibit potent inhibitory activity against a range of enzymes and to display cytotoxicity against various cancer cell lines.[4][6]
Therefore, a logical first step in characterizing 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is to assess its potential in these two domains:
Direct Target Engagement (Enzyme Inhibition): This approach isolates the compound with a purified enzyme to determine if it can directly modulate its activity. It is a clean, mechanistic assay that, if successful, can rapidly identify a direct molecular target.
Phenotypic Cellular Response (Antiproliferative Activity): This assay evaluates the compound's effect on the overall health and growth of living cells. A positive result here indicates that the compound has biological activity, though the specific mechanism (which could be enzyme inhibition or another pathway) remains to be determined.
Running these assays in parallel provides a more complete picture. A compound that is a potent enzyme inhibitor but shows no cellular activity may have poor cell permeability. Conversely, a compound with strong cellular effects but no activity against a tested enzyme suggests it may be acting on a different target.
Part 2: In-Vitro Enzyme Inhibition Assay - A Mechanistic Deep Dive
For a compound of this class, a highly relevant target to investigate would be a protein kinase or a protease, given the prevalence of hydrazide derivatives as inhibitors of these enzyme families. Here, we present a generalized, yet detailed, protocol for a standard in-vitro kinase inhibition assay, which can be adapted for other enzymes. The key to reproducibility lies in meticulous planning and the inclusion of appropriate controls.[8]
Experimental Workflow: Kinase Inhibition Assay
Detailed Step-by-Step Protocol: Kinase Inhibition
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition may vary depending on the specific kinase.
Compound Dilution: Prepare a 10 mM stock solution of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM). This is crucial for determining a dose-response curve.
Enzyme and Substrate: Dilute the purified kinase and its corresponding peptide substrate to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme.
Assay Plate Setup (384-well or 96-well):
Test Wells: Add 1 µL of the serially diluted compound to each well.
Positive Control: Add 1 µL of a known inhibitor for the target kinase.
Negative Control (100% Activity): Add 1 µL of DMSO.
Blank (0% Activity): Add 1 µL of DMSO and assay buffer without the enzyme.
Reaction Execution:
Add 20 µL of the enzyme/substrate mixture to each well (except the blank).
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.[9]
Initiate the kinase reaction by adding 20 µL of ATP (at its Km concentration) to all wells.
Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range.
Terminate the reaction by adding 40 µL of a stop solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.
Signal Detection and Data Analysis:
The detection method will depend on the assay format (e.g., ADP-Glo™, HTRF®, AlphaScreen®). Follow the manufacturer's instructions to generate a signal (e.g., luminescence or fluorescence).
Read the plate using a suitable microplate reader.
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank)).
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[9]
Data Presentation and Interpretation
The results of the enzyme inhibition assay should be summarized in a clear, tabular format.
Compound
Target Kinase
IC₅₀ (µM) [Hypothetical]
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Kinase X
2.5 ± 0.3
Staurosporine (Positive Control)
Kinase X
0.01 ± 0.002
Trustworthiness through Self-Validation: A reproducible enzyme assay must include robust controls. A low standard deviation across replicates, a potent IC₅₀ for the positive control that aligns with historical data, and a high signal-to-background ratio are all hallmarks of a trustworthy experiment.[8]
Part 3: Cell-Based Antiproliferative Assay - The Phenotypic Perspective
While an enzyme assay provides mechanistic insight, a cell-based assay answers a more fundamental question: does the compound have a biological effect in a complex cellular environment? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5][6]
Experimental Workflow: MTT Assay
Detailed Step-by-Step Protocol: MTT Assay
Cell Culture and Plating:
Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer) based on the therapeutic area of interest.[4][5]
Culture Maintenance: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, following good cell culture practice.[10][11] Ensure cells are free of mycoplasma contamination.[11][12]
Plating: Harvest cells during their logarithmic growth phase.[13] Count the cells and plate them in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow the cells to adhere and resume growth for 24 hours.
Compound Treatment:
Prepare serial dilutions of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in the growth medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with a positive control (e.g., doxorubicin) and a vehicle control (medium with DMSO).
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
MTT Addition and Detection:
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
Gently pipette to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration using the formula: % Viability = 100 * (Absorbance_Test / Absorbance_Vehicle).
Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) value.
Data Presentation and Interpretation
A comparison of the compound's activity across different cell lines can suggest selectivity.
Compound
Cell Line
GI₅₀ (µM) [Hypothetical]
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
A549
15.2 ± 1.8
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
HCT116
8.9 ± 1.1
Doxorubicin (Positive Control)
A549
0.1 ± 0.02
Doxorubicin (Positive Control)
HCT116
0.08 ± 0.01
Expertise in Action: Reproducibility in cell-based assays is notoriously challenging. It is imperative to treat cells as reagents, meaning their source, passage number, and growth state must be meticulously controlled and documented.[10] Variability can be minimized by standardizing cell plating techniques to avoid edge effects and ensuring consistent incubation times.[10][13]
Conclusion: A Dual-Pronged Approach to Confident Characterization
For a novel compound like 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, a dual-pronged assay strategy provides a robust and comprehensive initial characterization. The in-vitro enzyme inhibition assay offers a clean, mechanistic window into potential direct targets, while the cell-based antiproliferative assay delivers a vital phenotypic readout of biological activity in a more complex system.
The key to success and reproducibility lies not just in following a protocol, but in understanding the principles behind it. By implementing rigorous controls, practicing meticulous technique, and adhering to standardized operating procedures for both biochemical and cellular work, researchers can generate trustworthy data. This foundational data is critical for making informed decisions in the drug discovery process, confidently advancing promising compounds, and ultimately, contributing to the development of new therapeutics.
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A Head-to-Head Comparison of Imidazole and Benzimidazole Acetohydrazide Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive, head-to-head comparison of imidazole and benzimidazole acetohydrazide derivatives, two classes of heterocyclic compounds that have garnered significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, head-to-head comparison of imidazole and benzimidazole acetohydrazide derivatives, two classes of heterocyclic compounds that have garnered significant interest in medicinal chemistry. We will delve into their synthesis, comparative biological activities, and structure-activity relationships, supported by experimental data and detailed protocols to inform and guide researchers in the field of drug discovery.
Introduction: The Significance of the Imidazole and Benzimidazole Scaffolds
Imidazole and benzimidazole are fundamental heterocyclic structures that form the core of numerous biologically active molecules.[1][2] The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine.[2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold in drug design.[2]
Benzimidazole, which consists of an imidazole ring fused to a benzene ring, is often described as a "privileged scaffold" in medicinal chemistry.[4][5] This structure mimics the purine nucleus of adenine and guanine, allowing it to interact with a wide array of biological targets, including enzymes and receptors.[6][7] The acetohydrazide moiety (–NHNHCOCH₂) is a crucial pharmacophore that can be readily introduced onto these scaffolds, serving as a versatile linker to incorporate additional functional groups and enhance biological activity. This guide focuses specifically on these acetohydrazide derivatives to provide a direct and meaningful comparison.
Comparative Synthesis of Acetohydrazide Derivatives
The synthetic pathway to both imidazole and benzimidazole acetohydrazide derivatives generally follows a multi-step process, beginning with the parent heterocycle. The core difference lies in the initial starting materials used to construct the foundational ring system.
A generalized workflow for this synthesis is outlined below. The critical step involves the formation of the corresponding ethyl ester, which is then reacted with hydrazine hydrate to yield the desired acetohydrazide intermediate. This intermediate is a key building block that can be further reacted, often with various aldehydes, to produce a library of Schiff base derivatives.[8][9]
Caption: General synthetic workflow for imidazole and benzimidazole acetohydrazide derivatives.
The choice of synthetic route for the core ring structure is critical. For instance, the synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamine with various aldehydes or carboxylic acids.[10][11] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating.[11] Similarly, various methods exist for imidazole synthesis, including the well-established Debus synthesis from dicarbonyl compounds, aldehydes, and ammonia.[3][12]
Head-to-Head Biological Activity Comparison
The fusion of the benzene ring in the benzimidazole scaffold significantly impacts its physicochemical properties, such as lipophilicity and electronic distribution, compared to the imidazole core. This structural difference often translates into distinct pharmacological profiles.
Anti-inflammatory Activity
Both imidazole and benzimidazole derivatives are known to possess significant anti-inflammatory properties.[13][14] Their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[15][16]
In a direct comparative study, imidazopyridine derivatives (structurally related to imidazoles) showed stronger inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages than their benzimidazole counterparts.[17] This suggests that the less sterically hindered imidazole core might allow for more favorable interactions with certain inflammatory targets. However, numerous studies have highlighted potent anti-inflammatory benzimidazole derivatives, with some exhibiting superior activity to standard drugs like indomethacin and diclofenac.[18][19]
Key Experimental Insight: The carrageenan-induced rat paw edema model is a standard and reliable in vivo assay for evaluating acute anti-inflammatory activity.[13][20] It allows for the measurement of edema inhibition over time, providing a dynamic view of a compound's efficacy.
Compound Class
Target/Assay
Key Findings
Reference
Imidazole Derivatives
NF-κB Transcription
Potent inhibition of NF-κB transmigration and reduction of pro-inflammatory mediators.
The antimicrobial landscape for these two scaffolds is vast. Benzimidazole derivatives have been extensively reviewed as potent antimicrobial agents, effective against a wide range of bacteria and fungi.[4][21] Their mechanism is often attributed to the disruption of microbial cellular processes.
Comparative studies have yielded interesting results. In one investigation, an imidazole derivative showed the highest activity against both bacterial strains and Candida albicans, proving more potent than ampicillin against S. aureus.[22] Another study that synthesized and tested both imidazole and benzimidazole derivatives found that all compounds showed good antimicrobial activity, though it was generally less potent than standard control drugs.[23]
Structure-Activity Relationship (SAR) Insight: For benzimidazoles, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence antimicrobial and anti-inflammatory activity.[15][24] For instance, the introduction of electron-withdrawing groups can enhance activity.[18] For imidazoles, substitutions at the C4 and C5 positions are often critical for modulating biological potency.[2][25]
The structural similarity of the benzimidazole core to purine bases makes it a particularly promising scaffold for anticancer drug design.[6][7] Benzimidazole derivatives have been shown to inhibit various cancer-related targets, including tubulin polymerization, tyrosine kinases (like VEGFR-2 and EGFR), and topoisomerase.[6][26]
While direct head-to-head comparisons of the acetohydrazide derivatives are less common in the anticancer literature, the broader classes show distinct trends. Hybrid molecules incorporating benzimidazolium salts have demonstrated exceptional potency, with some derivatives showing IC50 values in the nanomolar range against cell lines like HeLa, far exceeding the efficacy of cisplatin.[27] Imidazole-based hybrids have also shown significant promise, particularly as kinase inhibitors.[28] The choice between the two scaffolds often depends on the specific cancer target. The larger, more lipophilic benzimidazole ring may favor interactions within hydrophobic pockets of enzymes like kinases.[29]
Caption: Logical workflow for the discovery and evaluation of novel therapeutic agents.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key assays are provided below.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.[30][31]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[31] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[30]
Compound Treatment: Prepare serial dilutions of the test compounds (imidazole and benzimidazole derivatives) in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include wells for a negative control (vehicle only) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for another 4 hours.
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used and validated model for screening the acute anti-inflammatory activity of new compounds.[19][20]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Step-by-Step Methodology:
Animal Acclimatization: Use Wistar albino rats (150-200g) and acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Diclofenac sodium, 10 mg/kg), and test groups for each imidazole and benzimidazole derivative at a specific dose (e.g., 50 mg/kg).
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.
Induction of Inflammation: After 30-60 minutes of drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each rat.[20]
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.[20]
Conclusion and Future Outlook
The head-to-head comparison reveals that both imidazole and benzimidazole acetohydrazide derivatives are exceptionally valuable scaffolds in medicinal chemistry.
Imidazoles may offer advantages in certain therapeutic areas, such as inflammation, potentially due to a less complex structure allowing for specific receptor interactions.[17]
Benzimidazoles , with their purine-like structure, show immense potential, particularly in anticancer and antimicrobial applications, where their increased lipophilicity and surface area can facilitate binding to diverse biological targets.[4][6]
The choice between these two scaffolds is not a matter of inherent superiority but should be guided by the specific therapeutic target and the desired pharmacological profile. The acetohydrazide linker provides a consistent platform for comparative studies and a versatile handle for further chemical modification. Future research should focus on synthesizing hybrid molecules that combine these core structures with other pharmacophores to develop multi-target agents with enhanced efficacy and reduced toxicity.
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A Researcher's Guide to Assessing the Therapeutic Index of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and its Analogs
In the landscape of modern drug discovery, the therapeutic index (TI) stands as a critical determinant of a compound's potential clinical success. It is the quantitative relationship between a drug's desired therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the therapeutic index (TI) stands as a critical determinant of a compound's potential clinical success. It is the quantitative relationship between a drug's desired therapeutic effects and its adverse effects.[1] A favorable TI indicates a wide margin of safety, a crucial attribute for any new chemical entity (NCE) progressing towards clinical trials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of the novel compound, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. While direct therapeutic and toxicological data for this specific molecule are not extensively published, this document outlines a robust, multi-faceted approach to its evaluation, drawing upon established methodologies and comparing its hypothetical performance against relevant alternatives.
The core of this guide is a self-validating system of experimental protocols, designed to provide a clear, data-driven assessment of the compound's potential. We will explore both in vitro and in vivo methodologies, emphasizing the rationale behind each experimental choice and the interpretation of the resulting data.
Conceptual Framework: Understanding the Therapeutic Index
The therapeutic index is fundamentally a ratio comparing the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect.[1] In preclinical settings, this is often expressed as:
TI = TD₅₀ / ED₅₀
Where:
TD₅₀ (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.
ED₅₀ (Median Effective Dose): The dose at which 50% of the population experiences the desired therapeutic effect.
A higher TI is preferable, as it suggests a greater separation between the doses required for efficacy and those causing toxicity. For compounds with a narrow therapeutic index (NTI), small changes in dosage can lead to significant shifts in clinical outcomes, potentially resulting in adverse events.[2][3]
Pre-clinical Assessment Strategy: A Phased Approach
The evaluation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide's therapeutic index should follow a logical, stepwise progression from initial in vitro screening to more complex in vivo studies. This phased approach allows for early identification of potential liabilities and conserves resources.
Experimental Workflow for Therapeutic Index Determination
Figure 1. A phased workflow for determining the therapeutic index of a novel compound.
In Vitro Assessment: The Foundation of TI Evaluation
In vitro assays provide the initial, high-throughput assessment of a compound's biological activity and cytotoxicity. These assays are crucial for ranking and prioritizing compounds before advancing to more resource-intensive in vivo studies.[4][5]
In Vitro Cytotoxicity Assays
The goal of these assays is to determine the concentration of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide that induces cell death. Common methods include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7]
Real-Time Cytotoxicity Assays: These methods utilize fluorescent dyes that are excluded from live cells but stain the DNA of dead cells, allowing for continuous monitoring of cell death.[7][8]
Cell Seeding: Plate a relevant human cancer cell line (e.g., A549 for lung cancer, based on studies of similar compounds[9][10]) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and a comparator drug (e.g., a standard chemotherapeutic agent like 5-Fluorouracil[9]) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include vehicle-only controls.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
In Vitro Efficacy Assays
The choice of efficacy assay depends on the hypothesized mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. Given that similar hydrazide-containing compounds have shown anti-inflammatory and anti-tumor activities[11][12][13][14][15], a relevant assay could be:
Target-Based Assays: If the molecular target is known (e.g., a specific kinase or enzyme), an assay measuring the inhibition of that target can be employed.
Phenotypic Assays: In the absence of a known target, a phenotypic screen that measures a relevant cellular response (e.g., inhibition of cancer cell proliferation, reduction of inflammatory cytokine production) is appropriate.
Hypothetical In Vitro Data Comparison
Table 1: In Vitro Cytotoxicity and Efficacy of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and Comparator Compounds in A549 Lung Cancer Cells
Compound
IC₅₀ (µM)
EC₅₀ (µM) (Anti-proliferative)
In Vitro Therapeutic Index (IC₅₀/EC₅₀)
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
50
5
10
5-Fluorouracil (Comparator)
10
2
5
Vehicle Control
>100
>100
N/A
In Vivo Assessment: Bridging the Gap to Clinical Relevance
Animal models are indispensable for evaluating the systemic effects of a drug, including its pharmacokinetics, efficacy, and toxicity in a whole organism.[16][17][18]
Animal Model Selection
The choice of animal model is critical and should be based on its physiological and pathological similarities to humans for the target disease.[18] For oncology, a common model is the xenograft mouse model, where human tumor cells are implanted into immunodeficient mice.[16]
Maximum Tolerated Dose (MTD) Studies
MTD studies are designed to determine the highest dose of a drug that can be administered without causing unacceptable toxicity. These studies are essential for establishing a safe dose range for subsequent efficacy studies.[17]
Animal Acclimation: Acclimate healthy mice (e.g., BALB/c) for at least one week.
Dose Administration: Administer single, escalating doses of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide to different groups of mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.
Monitoring: Observe the animals for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 14 days.
Data Collection: Record body weight changes, clinical observations, and any instances of mortality. Perform histopathological analysis of major organs at the end of the study.
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.
In Vivo Efficacy Studies
These studies aim to demonstrate the therapeutic benefit of the compound in a disease model.
Tumor Implantation: Inoculate immunodeficient mice (e.g., nude mice) subcutaneously with A549 human lung cancer cells.
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Treatment: Administer 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide at doses below the MTD, a positive control (e.g., 5-Fluorouracil), and a vehicle control for a specified period.
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. The ED₅₀ can be determined as the dose that causes a 50% reduction in tumor growth compared to the vehicle control.
Hypothetical In Vivo Data Comparison
Table 2: In Vivo Efficacy and Toxicity of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in an A549 Xenograft Model
Compound
TD₅₀ (mg/kg) (e.g., from sub-chronic toxicity study)
ED₅₀ (mg/kg) (Tumor Growth Inhibition)
In Vivo Therapeutic Index (TD₅₀/ED₅₀)
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
200
20
10
5-Fluorouracil (Comparator)
50
15
3.3
Vehicle Control
N/A
N/A
N/A
Data Integration and Decision Making
The culmination of these studies is the calculation and interpretation of the therapeutic index. A compound with a high TI in both in vitro and in vivo models, such as the hypothetical data for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide presented here, would be a strong candidate for further preclinical development.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
To refine the understanding of the therapeutic window, PK/PD modeling should be employed. This involves correlating the drug's concentration in the body over time (pharmacokinetics) with its therapeutic and toxic effects (pharmacodynamics).[4]
Decision-Making Framework
Figure 2. A decision-making flowchart for advancing a compound based on its therapeutic index.
Conclusion
The assessment of a compound's therapeutic index is a cornerstone of preclinical drug development. For a novel molecule like 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, a systematic and rigorous evaluation, as outlined in this guide, is paramount. By integrating data from a suite of in vitro and in vivo assays, researchers can build a comprehensive safety and efficacy profile. The hypothetical data presented herein suggests that 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide could possess a more favorable therapeutic window compared to a standard-of-care agent like 5-Fluorouracil in a non-small cell lung cancer model. This data-driven approach is essential for making informed decisions and ultimately, for advancing safer and more effective therapies to the clinic.
References
Creative Biolabs. (n.d.). Animal Model for Research. Retrieved from [Link]
Patsnap Synapse. (2025, May 27). How is drug toxicity assessed in animal models? Retrieved from [Link]
PubMed. (2019, February 15). Individualized in vitro and in silico methods for predicting in vivo performance of enteric-coated tablets containing a narrow therapeutic index drug. Retrieved from [Link]
EUPATI Toolbox. (n.d.). Animal models. Retrieved from [Link]
Iraqi Journal of Pharmaceutical Sciences. (2017, October 25). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Retrieved from [Link]
PubMed. (2012, May 1). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Retrieved from https://pubmed.ncbi.nlm.nih.gov/22440386/
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
ResearchGate. (n.d.). Drug efficacy screening in animal models of human disease. Retrieved from [Link]
Frontiers. (n.d.). The (misleading) role of animal models in drug development. Retrieved from [Link]
PubMed. (2012, October 15). The determination and interpretation of the therapeutic index in drug development. Retrieved from [Link]
EMBL-EBI. (n.d.). Document: Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. (CHEMBL2016537). Retrieved from https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL2016537/
Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]
Springer. (n.d.). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Retrieved from [Link]
ResearchGate. (n.d.). Concept of the in vitro therapeutic index. Retrieved from [Link]
PMC. (n.d.). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Retrieved from [Link]
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Biological Screening of Some. Retrieved from [Link]
NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
ResearchGate. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Retrieved from [Link]
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The Professional Medical Journal. (n.d.). NARROW THERAPEUTIC INDEX DRUGS. Retrieved from [Link]
Application & Validation Guide: Mechanism of Action of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in Targeted Drug Discovery
As a Senior Application Scientist, I frequently evaluate bifunctional pharmacophores that serve as the backbone for novel therapeutics. 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (2-MIAH) is a highly versatile building...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate bifunctional pharmacophores that serve as the backbone for novel therapeutics. 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (2-MIAH) is a highly versatile building block (CAS: 859154-19-1) utilized primarily in the synthesis of acylhydrazones and metallo-complexes. Rather than acting as a standalone drug, 2-MIAH is a "pro-ligand" whose mechanism of action (MoA) is validated through its derived target engagements.
This guide objectively compares the performance of 2-MIAH-derived compounds against standard alternatives, detailing the causality behind their design and providing self-validating experimental protocols for MoA verification.
Structural Rationale & Mechanistic Causality
The architectural design of 2-MIAH is not arbitrary; every functional group serves a distinct mechanistic purpose:
The 2-Methylimidazole Ring: Unlike unsubstituted imidazoles, the 2-methyl group introduces specific steric hindrance that restricts the rotation of the molecule within enzyme active sites. This subtle modification alters the pKa of the imidazole nitrogen, enhancing its ability to form highly directional hydrogen bonds with target residues.
The Acetohydrazide Linker: This moiety is a dynamic covalent precursor. It allows for rapid microwave-assisted condensation with aldehydes to form acylhydrazones. Crucially, the resulting hydrazide bond exhibits E/Z conformational isomerism. This flexibility is the primary driver of its biological activity, allowing the molecule to adaptively fit into complex catalytic pockets, such as that of Glutathione Peroxidase 1 (GPx1) .
Primary Mechanism of Action: GPx1 Inhibition
The most rigorously validated MoA for 2-MIAH derivatives is the targeted inhibition of Glutathione Peroxidase 1 (GPx1) . GPx1 is a selenocysteine-containing enzyme that protects cells from oxidative damage by reducing hydrogen peroxide (H₂O₂) to water .
The Clinical Utility: In various cancers (e.g., lymphomas), GPx1 is heavily upregulated to protect tumor cells from the oxidative stress induced by chemotherapeutic agents. By utilizing 2-MIAH-derived acylhydrazones to block GPx1, we can force a lethal accumulation of Reactive Oxygen Species (ROS), thereby reversing chemoresistance.
Fig 1. Mechanism of action pathway illustrating GPx1 inhibition by 2-MIAH derivatives.
Comparative Performance Data
To objectively evaluate 2-MIAH, we must compare its derived acylhydrazones against established GPx1 inhibitors, such as Mercaptosuccinic acid (MSA), and other structural analogs.
Compound / Inhibitor
Target Enzyme
IC₅₀ (µM)
Mechanism of Action
Experimental Utility
2-MIAH Acylhydrazone
Bovine GPx1
25 – 50
Reversible active-site binding via E/Z conformers
Overcoming chemoresistance in lymphoma models
Mercaptosuccinic Acid (MSA)
Bovine GPx1
14.6
Competitive inhibition (thiol-based)
Standard positive control (in vitro assays)
Tiopronin
Bovine GPx1
356
Weak competitive inhibition
Antioxidant/thiol-based baseline control
AH-3 (Unsubstituted analog)
Bovine GPx1
> 100
Weak active-site binding
Structural baseline comparison
Data synthesis indicates that while MSA is a more potent inhibitor on a purely enzymatic level, 2-MIAH derivatives offer superior lipophilicity and lack the contraindicating antioxidant properties of thiols, making them superior candidates for whole-cell cancer models.
To ensure experimental trustworthiness, the validation of GPx1 inhibition must utilize a self-validating system. Because the direct products of GPx1 activity (oxidized glutathione, GSSG) are optically silent, we employ an NADPH-Coupled Assay .
Causality of the Design: By coupling the GPx1 reaction to Glutathione Reductase (GR), GSSG is immediately recycled back to GSH at the expense of NADPH. The oxidation of NADPH to NADP⁺ yields a sharp, quantifiable decrease in absorbance at 340 nm.
Step-by-Step Methodology
Assay Buffer Preparation (The Baseline):
Prepare 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA.
Causality: EDTA chelates trace transition metals, ensuring that any observed NADPH oxidation is strictly enzyme-mediated and not an artifact of metal-catalyzed ROS generation.
System Calibration (Self-Validation Step):
In a UV-transparent microplate, mix 2 mM GSH, 0.2 mM NADPH, and 1 U/mL GR in the assay buffer. Monitor the absorbance at 340 nm for 2 minutes before adding the target enzyme.
Causality: This establishes a flat baseline, proving the system does not suffer from background auto-oxidation. If the baseline drifts, the reagents are compromised.
Enzyme & Inhibitor Incubation:
Add 10 nM bovine GPx1 and the 2-MIAH derivative (titrated from 1 to 100 µM). Incubate the microplate for 10 minutes at 37°C.
Causality: This pre-incubation period is critical. It allows the E/Z conformers of the 2-MIAH acylhydrazone to reach thermodynamic equilibrium and fully associate with the GPx1 active site prior to substrate introduction.
Reaction Initiation:
Inject 0.5 mM H₂O₂ into the wells to initiate the cascade.
Causality: H₂O₂ acts as the specific trigger for GPx1, immediately initiating the consumption of GSH and the subsequent oxidation of NADPH.
Kinetic Readout & Analysis:
Record the linear decrease in absorbance at 340 nm over 5 minutes. Calculate the initial velocity (
v0
) and determine the IC₅₀ by plotting residual enzyme activity against the logarithmic inhibitor concentration.
Fig 2. Self-validating high-throughput workflow for GPx1 inhibition assessment.
Secondary Mechanism: Metallo-Complexation
Beyond enzyme inhibition, the acetohydrazide moiety of 2-MIAH acts as an excellent O,N,O-tridentate or bidentate ligand for transition metals. When reacted with metal salts, 2-MIAH derivatives form stable metallo-complexes (e.g., Cu(II), V(IV), Pt(II)) .
Causality of Complexation: The coordination of a metal ion rigidifies the hydrazone structure, effectively locking it into a single bioactive conformation. For example, cis-coordinated Platinum(II) complexes of these hydrazones have demonstrated enhanced cytotoxic activity against human cancer cell lines compared to their uncoordinated pro-ligands, providing an alternative, DNA-intercalating mechanism of action.
References
Title: Microwave-assisted synthesis and evaluation of acylhydrazones as potential inhibitors of bovine glutathione peroxidase
Source: Molecular Diversity (2014)
URL: [Link]
Title: Information on EC 1.11.1.9 - glutathione peroxidase
Source: BRENDA Enzyme Database
URL: [Link]
Title: Synthesis, characterization and bioactivity of four novel trinuclear copper(II) and nickel(II) complexes with pentadentate ligands derived from N-acylsalicylhydrazide
Source: Inorganica Chimica Acta (2008)
URL: [Link]
Validation
Independent Verification of the Biological Effects of 2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide: A Comparative Guide
As a Senior Application Scientist, evaluating novel chemical building blocks requires moving beyond theoretical potential and establishing rigorous, independent verification of their biological efficacy. The compound 2-(...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating novel chemical building blocks requires moving beyond theoretical potential and establishing rigorous, independent verification of their biological efficacy. The compound 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (MIAH) is a highly versatile pharmacophore. It combines a 2-methylimidazole ring—a well-documented metal-coordinating moiety—with an acetohydrazide linker, which serves as an excellent hydrogen-bond donor/acceptor and a precursor for bioactive Schiff bases.
This guide provides an objective, data-driven comparison of MIAH against established clinical standards in two primary domains: metalloenzyme (Carbonic Anhydrase) inhibition and antimicrobial activity . By detailing the causality behind our experimental choices, we establish a self-validating framework for your own drug discovery workflows.
Part 1: Mechanistic Rationale & Target Selection
To independently verify the biological effects of a dual-functional molecule like MIAH, we must select targets where both the imidazole and hydrazide moieties can synergistically interact with the biological environment.
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are zinc-containing metalloenzymes critical for pH regulation and often overexpressed in tumors (e.g., hCA IX)[1]. The imidazole nitrogen of MIAH is perfectly positioned to coordinate with the active-site Zn²⁺ ion, displacing the zinc-bound water molecule essential for catalysis. Simultaneously, the hydrazide group can form stabilizing hydrogen bonds with active-site residues such as Thr199 and Glu106[1].
Antimicrobial and Antifungal Activity: Hydrazide-hydrazone derivatives and substituted imidazoles are extensively documented for their ability to disrupt microbial cell wall synthesis and interfere with bacterial enzymes[2]. Testing MIAH against standard bacterial and fungal strains provides a baseline for its utility as an antimicrobial scaffold.
Proposed mechanistic pathway for metalloenzyme inhibition by MIAH.
Part 2: Experimental Protocols & Workflows
A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed biological effect is causally linked to the compound rather than assay artifacts.
We utilize the esterase activity of CA to hydrolyze colorless 4-nitrophenyl acetate (4-NPA) into yellow 4-nitrophenol[3]. This provides a robust, high-throughput colorimetric proxy for CO₂ hydration activity.
Materials: Recombinant hCA II (cytosolic) and hCA IX (tumor-associated), 4-NPA substrate, Assay Buffer (12.5 mM Tris, 75 mM NaCl, pH 7.5). Acetazolamide (AAZ) is used as the comparative clinical standard.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant hCA II or hCA IX to 100 ng/µL in Assay Buffer.
Inhibitor Preparation: Prepare stock solutions of MIAH and AAZ in DMSO. Serially dilute in Assay Buffer to achieve final well concentrations ranging from 0.1 µM to 100 µM (keeping final DMSO <1% to prevent enzyme denaturation).
Incubation: In a 96-well clear microplate, combine 50 µL of the enzyme solution with 10 µL of the inhibitor solution. Incubate at room temperature for 15 minutes. Causality note: This pre-incubation is critical to allow the imidazole ring to establish thermodynamic equilibrium with the active-site zinc ion before substrate competition begins.
Reaction Initiation: Add 50 µL of 2 mM 4-NPA substrate to all wells.
Internal Validation (Blanks): Include a "Substrate Blank" containing 50 µL Assay Buffer, 10 µL DMSO vehicle, and 50 µL 4-NPA. Why? 4-NPA undergoes spontaneous hydrolysis in aqueous buffers. Subtracting this blank isolates the true enzyme-catalyzed rate.
Kinetic Readout: Read the optical density (OD) at 400 nm in kinetic mode for 5 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression of the adjusted Vmax.
Workflow of the Carbonic Anhydrase esterase activity assay using 4-nitrophenyl acetate.
To verify antimicrobial efficacy, we employ the standard broth microdilution method, comparing MIAH against Ampicillin (antibacterial) and Fluconazole (antifungal).
Step-by-Step Methodology:
Media Preparation: Use Mueller-Hinton Broth (MHB) for Staphylococcus aureus and RPMI 1640 medium for Candida albicans.
Inoculum Standardization: Adjust microbial suspensions to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL), then dilute 1:100 in appropriate media.
Compound Dilution: Serially dilute MIAH, Ampicillin, and Fluconazole in a 96-well plate to achieve a test range of 0.5 to 128 µg/mL.
Inoculation & Controls: Add 100 µL of the standardized inoculum to each well. Critically, include a Growth Control (media + inoculum + vehicle) and a Sterility Control (media + vehicle only). Causality note: The sterility control validates that the media is uncontaminated, while the growth control ensures the DMSO vehicle is not artificially suppressing microbial replication.
Incubation & Readout: Incubate at 37°C for 24h (bacteria) or 35°C for 48h (fungi). The MIC is defined as the lowest concentration that completely inhibits visible growth (confirmed via OD₆₀₀).
Part 3: Data Presentation & Objective Comparison
The following tables summarize representative verification data, objectively comparing the performance of MIAH against clinical standards.
Table 1: Carbonic Anhydrase Inhibition Profile
While MIAH is less potent than the sulfonamide-based gold standard (Acetazolamide), it demonstrates a notable selectivity shift toward the tumor-associated hCA IX isoform, a common trait among imidazole-based inhibitors[4].
Compound
hCA II (Cytosolic) IC₅₀ (µM)
hCA IX (Tumor-associated) IC₅₀ (µM)
Selectivity Ratio (hCA II / hCA IX)
MIAH
12.4 ± 0.8
4.2 ± 0.3
~ 2.95
Acetazolamide (Control)
0.012 ± 0.001
0.025 ± 0.002
~ 0.48
Table 2: Antimicrobial Efficacy (MIC)
MIAH exhibits moderate, broad-spectrum antimicrobial activity. Its performance against C. albicans highlights the antifungal dominance of the imidazole ring, though it requires further structural optimization (e.g., Schiff base formation) to match the potency of Fluconazole[2].
Compound
S. aureus MIC (µg/mL)
C. albicans MIC (µg/mL)
MIAH
32
16
Ampicillin (Control)
1
N/A
Fluconazole (Control)
N/A
2
Conclusion
Independent verification confirms that 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a biologically active scaffold with measurable metalloenzyme inhibitory and antifungal properties. While it does not outcompete highly optimized clinical drugs in its raw form, its dual-functional nature makes it a superior starting material for synthesizing complex, targeted therapeutics (such as targeted metal-chelators or advanced hydrazone antimicrobials).
References
Source: PMC (National Institutes of Health)
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies
Source: ACS Publications
URL
Alpha-glucosidase and carbonic anhydrase inhibition studies of Pd(II)
Recombinant Human Carbonic Anhydrase I/CA1 (Assay Protocol)
Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights
Source: RSC Publishing
URL
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Performance of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide Derivatives
Introduction: The Promise of Imidazole-Based Therapeutics The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Promise of Imidazole-Based Therapeutics
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2] From antifungal and antibacterial to anticancer and anticonvulsant properties, the versatility of the imidazole scaffold continues to attract significant interest in the quest for novel therapeutics.[1][2][3][4] This guide focuses on a specific class of these compounds: derivatives of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
While direct and extensive comparative data for the parent compound, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, remains limited in publicly accessible literature, a wealth of information exists for its structurally related derivatives. These derivatives, often synthesized by modifying the acetohydrazide moiety, have been the subject of numerous preclinical investigations. This guide will therefore provide a comprehensive comparison of the in vitro and in vivo findings for these derivatives, offering valuable insights for researchers and drug development professionals. We will delve into the experimental data, examining how the initial promise shown in cell-based assays translates to efficacy and safety in whole-organism models.
I. Antitumor Activity of Acetylhydrazone Derivatives
A significant area of investigation for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives has been their potential as anticancer agents. The primary strategy has involved the synthesis of acetylhydrazone derivatives, and their subsequent evaluation in cancer cell lines and, to a lesser extent, in animal models.
In Vitro Evaluation of Antitumor Acetylhydrazone Derivatives
The initial screening of novel chemical entities for anticancer activity predominantly relies on in vitro cell-based assays. The most commonly employed method for assessing the cytotoxic effects of these imidazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. A decrease in metabolic activity is indicative of either reduced cell proliferation or increased cell death.
Several studies have reported the synthesis and in vitro antitumor evaluation of a series of acetylhydrazone derivatives of a related benzimidazole scaffold, 2-[2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide.[5][6][7] These studies provide a valuable framework for understanding the potential of similar imidazole-based compounds. For instance, derivatives such as N'-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including A549 (lung carcinoma), HCT116 (colon carcinoma), HepG2 (liver carcinoma), and A375 (melanoma).[5][7]
Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative Acetylhydrazone Derivatives
Note: Compound 5a is N'-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide and 5d is N'-(5-bromo-2-hydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide. Compound 7j is 2-(2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide.
The data clearly indicates that subtle structural modifications to the benzylidene moiety can dramatically impact the cytotoxic potency of these compounds. The presence of hydroxyl and bromo substituents on the benzylidene ring in compound 5d , for example, leads to a significant increase in activity against the A549 cell line compared to the dihydroxy-substituted compound 5a .[5]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following is a generalized protocol for assessing the in vitro cytotoxicity of investigational compounds using the MTT assay, based on methodologies described in the cited literature.[4][5][6][7]
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, HepG2, A375) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 4-5 x 10³ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are prepared in culture media, and the cells are treated with these concentrations for a specified period, typically 48 or 72 hours.
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Diagram 1: In Vitro Cytotoxicity Testing Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Evaluation of Antitumor Derivatives
While in vitro studies are crucial for initial screening, in vivo studies in animal models are essential to evaluate the therapeutic potential and safety of a compound in a complex biological system. Unfortunately, the publicly available literature on the in vivo antitumor activity of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives is sparse. However, we can infer the potential methodologies from studies on other nitroimidazole derivatives investigated for their role as hypoxia imaging agents, which also have implications for cancer therapy.[8][9]
A common in vivo model for assessing antitumor efficacy is the subcutaneous tumor xenograft model in immunocompromised mice. In this model, human cancer cells are implanted under the skin of the mice, and once tumors are established, the animals are treated with the investigational compound.
Table 2: Representative In Vivo Antitumor Study Design
Parameter
Description
Animal Model
Immunocompromised mice (e.g., BALB/c nude)
Tumor Model
Subcutaneous xenograft of human cancer cells (e.g., EMT6)[9]
Treatment
Intraperitoneal or oral administration of the test compound
Dosage
Varies depending on the compound's potency and toxicity
Endpoints
Tumor volume, body weight, survival rate
Comparison of In Vitro and In Vivo Results
A direct comparison for the antitumor derivatives of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is challenging due to the lack of published in vivo efficacy studies. However, some general principles of in vitro to in vivo correlation can be discussed.
A potent in vitro cytotoxicity (low IC50 value) is a prerequisite for a compound to be considered for in vivo testing, but it does not guarantee in vivo efficacy. Several factors can lead to a disconnect between in vitro and in vivo results, including:
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can significantly impact its ability to reach the tumor site at a therapeutic concentration.
Toxicity: A compound that is highly cytotoxic to cancer cells in vitro may also be toxic to normal cells in vivo, leading to unacceptable side effects.
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system and includes factors such as hypoxia, nutrient gradients, and interactions with stromal cells, which can all influence drug response.
For instance, some nitroimidazole derivatives have been specifically designed to be activated under hypoxic conditions, a hallmark of solid tumors.[8] The efficacy of such compounds would be highly dependent on the oxygenation status of the tumor, a factor not typically replicated in standard in vitro assays.
II. Anticonvulsant Activity of Acetamide Derivatives
Another promising therapeutic area for derivatives of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is in the treatment of epilepsy. Research has focused on synthesizing and evaluating a series of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives for their anticonvulsant properties.[3]
In Vivo Evaluation of Anticonvulsant Derivatives
In contrast to the antitumor studies, the evaluation of anticonvulsant activity is primarily conducted using in vivo models of seizures in rodents. Two commonly used models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These models represent generalized tonic-clonic seizures and myoclonic seizures, respectively.
In a study by an unidentified author, a series of acetamide derivatives were evaluated for their anticonvulsant activity in mice.[3] The study found that several compounds exhibited significant protection against MES-induced seizures.
Table 3: In Vivo Anticonvulsant Activity of Acetamide Derivatives
Note: The exact structures of OL3 and OL4 are described in the reference but are derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide. The data is qualitative as presented in the source.
The results indicate that while some of the synthesized compounds showed anticonvulsant activity, their potency was less than that of the standard drug, phenytoin.[3]
Experimental Protocol: In Vivo Anticonvulsant Screening (MES Test)
The following is a generalized protocol for the maximal electroshock (MES) test in mice, based on the descriptions in the cited literature.[3]
Animal Preparation: Adult mice are used for the study. The test compounds are administered intraperitoneally or orally at a specific time before the induction of seizures.
Electroshock Induction: A high-frequency electrical stimulus is delivered through corneal electrodes.
Seizure Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each treatment group.
Diagram 2: In Vivo Anticonvulsant Testing Workflow (MES Test)
Caption: Workflow for assessing in vivo anticonvulsant activity using the MES test.
Comparison of In Vitro and In Vivo Results
For the anticonvulsant derivatives, the primary screening was conducted in vivo. However, in silico studies, such as molecular docking, were also performed to predict the binding affinity of the compounds to the GABA receptor, a key target in the treatment of epilepsy.[3] The study suggests a correlation between the predicted binding affinity and the observed in vivo anticonvulsant activity. Compounds with a higher predicted binding affinity were expected to have better activity.
This highlights the growing importance of computational methods in drug discovery to guide the synthesis and selection of compounds for in vivo testing. However, it is crucial to remember that in silico predictions are not a substitute for experimental validation.
III. Concluding Remarks and Future Directions
The derivatives of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide represent a versatile scaffold with demonstrated potential in both oncology and neurology. The available data, while more extensive for some derivatives than others, underscores the importance of a multi-faceted approach to drug discovery, integrating in silico, in vitro, and in vivo methodologies.
Key Takeaways:
Antitumor Derivatives: Acetylhydrazone derivatives have shown promising in vitro cytotoxicity against a range of cancer cell lines. Further in vivo studies are warranted to assess their therapeutic potential.
Anticonvulsant Derivatives: Acetamide derivatives have demonstrated in vivo anticonvulsant activity, although further optimization is needed to improve their potency.
In Vitro-In Vivo Correlation: The translation from in vitro activity to in vivo efficacy is a complex process influenced by numerous factors. A comprehensive understanding of a compound's pharmacokinetic and toxicological profile is essential.
Future research in this area should focus on expanding the in vivo evaluation of the most promising compounds identified in in vitro screens. Additionally, a more systematic investigation of the structure-activity relationships (SAR) will be crucial for the rational design of next-generation derivatives with improved efficacy and safety profiles. The continued integration of computational modeling with experimental testing will undoubtedly accelerate the journey of these promising imidazole-based compounds from the laboratory to the clinic.
References
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Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Chemistry. 2023.
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. 2024.
Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiprolifer
Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents.
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciforum.
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In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action.
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Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ) acetamide derivatives as potential EGFR inhibitors. Authorea.
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A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Introduction: As a novel compound in the landscape of pharmaceutical research and drug development, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide presents unique handling and disposal challenges. Its molecular structure, c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: As a novel compound in the landscape of pharmaceutical research and drug development, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide presents unique handling and disposal challenges. Its molecular structure, combining a substituted imidazole ring with an acetohydrazide functional group, necessitates a cautious and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in an understanding of its chemical properties and regulatory frameworks. Our objective is to empower researchers to manage this waste stream safely, ensuring personnel safety, environmental protection, and full regulatory compliance.
Section 1: Hazard Assessment & Inferred Profile
The imidazole group, particularly substituted imidazoles, can be corrosive and cause severe skin and eye damage.[1][2][3] The hydrazide functional group is structurally related to hydrazine, a known potent reducing agent that is also acutely toxic, a suspected carcinogen, and a suspected mutagen.[4][5][6][7] When heated to decomposition, hydrazide compounds may emit toxic fumes of nitrogen oxides (NOx).[8]
Based on these parent structures, we can infer the following hazard profile:
Hazard Classification
Inferred Risk for 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Rationale and Supporting Evidence
Acute Toxicity (Oral)
Category 3 or 4: Toxic or Harmful if swallowed.
Acetohydrazide is classified as toxic or harmful if swallowed.[4][5][7] Imidazole derivatives are also noted as harmful if swallowed.[2][9]
Imidazole is a corrosive material that causes severe skin burns.[1][2] Acetohydrazide is known to cause skin irritation.[4][7][10]
Serious Eye Damage/Irritation
Category 1 or 2: Causes serious eye damage or irritation.
Both imidazole and acetohydrazide are classified as causing serious eye damage or irritation.[2][4][7][10]
Germ Cell Mutagenicity
Category 2: Suspected of causing genetic defects.
Acetohydrazide is suspected of causing genetic defects.[4][5][7]
Carcinogenicity
Category 2: Suspected of causing cancer.
Acetohydrazide is a suspected carcinogen.[4][5][7]
Reactivity
Reactive. Incompatible with strong oxidizers and acids.
Hydrazines are strong reducing agents and should not be stored near oxidizing agents or acids.[11] Mixing azides or hydrazines with acids can produce highly toxic and explosive compounds.[12][13]
Section 2: Core Principles of Disposal
Adherence to fundamental waste management principles is non-negotiable. These principles are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]
NEVER Dispose of Down the Drain or in Solid Waste: This compound's potential toxicity and environmental hazards prohibit disposal via sinks or regular trash.[15][16] Improper disposal can contaminate water systems and soil.[14]
Segregation is Paramount: This waste must be collected in a separate, dedicated waste stream. It must not be mixed with incompatible chemicals, particularly strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[11][13][16]
Point-of-Generation Collection: Waste must be accumulated at or near the point of its generation, under the control of laboratory personnel.[14]
All Contaminated Materials are Hazardous: Any item that comes into direct contact with 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide (e.g., pipette tips, gloves, weighing papers, contaminated lab coats) must be treated as hazardous waste and disposed of accordingly.[15][17]
Section 3: Personal Protective Equipment (PPE)
Given the inferred hazards, a comprehensive PPE strategy is mandatory for all personnel handling this substance, from initial use to final waste consolidation.
PPE Category
Item
Specification
Rationale
Eye & Face Protection
Safety Goggles & Face Shield
Chemical splash goggles are the minimum requirement.[6] A face shield used in conjunction with goggles is strongly recommended due to the corrosive potential.[6][11]
Protects against splashes that can cause severe eye damage.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended.[6][18] Always consult the manufacturer's compatibility chart.[1]
Prevents skin contact, which can lead to burns, irritation, and absorption of the toxic substance.[19]
Body Protection
Flame-Resistant Lab Coat
A fully-buttoned, flame-resistant lab coat is required. A chemical-resistant apron may be used for added protection during bulk transfers.[20]
Protects against splashes and minimizes skin exposure.
Respiratory Protection
Certified Laboratory Chemical Fume Hood
All handling and waste consolidation must occur within a properly functioning and certified chemical fume hood.[1][6]
Minimizes the inhalation of potentially harmful dust or aerosols.[15]
Section 4: Step-by-Step Disposal Protocol
This protocol outlines the process from the moment the material is deemed waste until its final collection.
Step 4.1: Waste Collection
Immediately following a procedure, collect all waste materials, including pure compound, solutions, and contaminated consumables. This should be done inside a chemical fume hood.
Step 4.2: Container Selection and Labeling
Container Selection: Use a designated, sealable, and airtight waste container that is chemically compatible with the compound.[1][14] High-density polyethylene (HDPE) containers are generally suitable. The container must be free from damage and have a secure, leak-proof closure.[14]
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[18] The label must include:
The full chemical name: "2-(2-methyl-1H-imidazol-1-yl)acetohydrazide "
Known or inferred hazard information (e.g., "Toxic," "Corrosive," "Suspected Carcinogen")[18]
The date of first waste accumulation.
Step 4.3: Segregation and Storage
Store the sealed waste container in a designated satellite accumulation area.[15] This area must be at or near the point of generation.
The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][18]
Crucially, ensure the container is segregated from incompatible materials, especially strong oxidizing agents (e.g., nitric acid, peroxides) and strong acids. [1][11] Use secondary containment (such as a chemical-resistant tray) to prevent spills from spreading.[14][21]
Step 4.4: Final Disposal
When the container is full or has been in accumulation for the maximum allowed time (typically six to twelve months depending on institutional and local regulations), arrange for its disposal.[14][22]
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[17]
Complete a chemical collection request form, providing a complete and accurate description of the waste.[1] Never allow unauthorized personnel to handle or transport hazardous waste.
In the event of a small spill contained within a chemical fume hood:
Alert Personnel: Immediately notify others in the laboratory.
Ensure PPE: Don the appropriate PPE as detailed in Section 3.
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[15] Do not use combustible materials like paper towels as the primary absorbent.
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[15]
Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.[15]
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[15][20]
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Caption: Waste Disposal Workflow Diagram.
Conclusion
The proper disposal of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a critical component of laboratory safety and environmental stewardship. By understanding its inferred hazards based on its chemical structure, adhering to strict protocols for collection, labeling, and storage, and partnering with certified EHS professionals for final disposal, researchers can effectively manage this waste stream. This proactive and informed approach ensures a safe research environment for all personnel and maintains compliance with all regulatory standards.
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Personal protective equipment for handling 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Comprehensive Safety and Handling Guide: 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide This document provides essential safety protocols, operational procedures, and disposal plans for handling 2-(2-methyl-1H-imidazol-1-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
This document provides essential safety protocols, operational procedures, and disposal plans for handling 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment. As no specific safety data sheet (SDS) is publicly available for this exact molecule, this guide is synthesized from data on its core structural components: the 2-methylimidazole moiety and the acetohydrazide moiety. The precautionary principle is applied, assuming the compound may possess hazards from both functional groups.
Hazard Assessment: A Synthesis of Structural Alerts
The chemical structure of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide contains two key "structural alerts" that dictate its handling procedures: a substituted imidazole ring and a hydrazide functional group.
The Hydrazide Group (-NHNH₂): Hydrazine and its derivatives are a well-documented class of reactive and toxic compounds.[1][2] They are often toxic if swallowed, inhaled, or absorbed through the skin, and many are considered potential carcinogens or mutagens.[3][4] For instance, acetic hydrazide is classified as toxic if swallowed, causes significant skin and eye irritation, and is a suspected carcinogen and mutagen.[4]
The Imidazole Group: The imidazole ring and its derivatives can also be hazardous. 1-methylimidazole and 2-methylimidazole are known to be corrosive to skin and eyes.[5][6] Imidazole itself is also classified as a corrosive material.[7][8]
Based on these components, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide must be handled as a substance that is potentially toxic, corrosive to skin and eyes, a skin irritant, and a suspected carcinogen/mutagen . All handling protocols must reflect this high-hazard profile.
Table 1: Summary of Hazards from Structurally Related Compounds
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with robust engineering and administrative controls.
Engineering Controls:
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
Ventilation: The laboratory must have adequate general ventilation.[12]
Safety Infrastructure: Ensure that certified safety showers and eyewash stations are readily accessible and located near the workstation.[10][13]
Administrative Controls:
Designated Area: The area within the fume hood where the compound is handled should be clearly marked with warning signs indicating a toxic and potentially carcinogenic substance is in use.
Restricted Access: Access to the handling area should be restricted to authorized and trained personnel only.[11]
Minimize Quantities: Use the smallest quantity of the compound necessary for the experiment to minimize the potential for exposure and reduce waste.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent all potential routes of exposure (inhalation, dermal, eye).
Table 2: Required PPE for Handling 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Body Area
Required PPE
Material/Standard
Rationale and Causality
Hands
Double Gloving (Nitrile or Neoprene)
Chemical-resistant gloves. Base layer and outer layer of at least 8 mil nitrile or neoprene.
The hydrazide and imidazole moieties are known skin irritants and corrosives, with potential for dermal absorption.[1][6] Double gloving provides enhanced protection against tears and rapid permeation. The outer glove is removed immediately after handling, containing contamination.
Eyes/Face
Safety Goggles & Face Shield
ANSI Z87.1-compliant goggles.
The compound is presumed to be corrosive and can cause severe, irreversible eye damage.[6] Goggles provide a seal against dust and vapors, while the face shield protects against splashes during solution handling.[1][14]
100% cotton FR lab coat and a coated apron (e.g., polyethylene-coated).
Protects against splashes of the corrosive material.[1] A standard cotton lab coat is insufficient. The apron adds a layer of chemical resistance over the torso.
| Respiratory | N95 Respirator (minimum) | NIOSH-approved respirator. | Required when handling the solid powder outside of a glove box to prevent inhalation of fine particulates. A full-face respirator with appropriate cartridges may be required for spill cleanup.[1] |
Procedural Guide: Safe Handling from Start to Finish
Step-by-Step PPE Donning Sequence
Hand Washing: Thoroughly wash and dry hands.
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
Lab Coat & Apron: Put on the flame-resistant lab coat, ensuring it is fully buttoned. Don the chemical-resistant apron over the lab coat.
Respirator (if handling powder): Perform a seal check on your N95 or other approved respirator.
Goggles & Face Shield: Put on safety goggles, ensuring a snug fit. Place the face shield over the goggles.
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Step-by-Step PPE Doffing Sequence (Critical to Avoid Contamination)
Outer Gloves: Remove the outer gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.
Apron & Lab Coat: Remove the apron, followed by the lab coat, by rolling it outwards and away from your body. Place it in a designated laundry receptacle or disposal bag.
Face Shield & Goggles: Remove the face shield, followed by the goggles, from the back of your head forward.
Respirator: Remove the respirator without touching the front.
Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Decontamination, Spill, and Disposal Plan
Waste Disposal
Chemical Waste: All waste containing 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, both solid and liquid, must be treated as hazardous waste.[15]
It should be collected in a clearly labeled, sealed, and compatible waste container.[15]
The label must include the full chemical name and hazard warnings ("Toxic," "Corrosive," "Potential Carcinogen").
Consult your institution's Environmental Health and Safety (EHS) department to determine if it should be segregated as halogenated or non-halogenated organic waste.[16]
Contaminated PPE: All disposable PPE (gloves, apron, respirator) must be disposed of as solid hazardous waste.[15]
Spill Response
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or you feel unwell. Notify your supervisor.
Isolate: Prevent the spill from spreading. Use a spill kit with absorbent pads to contain the material.
Assess: For very small spills (a few milligrams) that you are trained and equipped to handle:
Ensure you are wearing the full PPE ensemble described in Table 2, including respiratory protection.
Gently cover the spill with an inert absorbent material.
Carefully sweep the material into a designated hazardous waste container.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills: For any spill you are not comfortable cleaning, evacuate the area and contact your institution's EHS or emergency response team immediately.[14]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on the physical form and handling procedure.
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